Product packaging for 1-(6-Ethoxypyridin-3-yl)ethanone(Cat. No.:CAS No. 885229-37-8)

1-(6-Ethoxypyridin-3-yl)ethanone

Cat. No.: B1442903
CAS No.: 885229-37-8
M. Wt: 165.19 g/mol
InChI Key: LFEYSMHPKSICTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(6-Ethoxypyridin-3-yl)ethanone (CAS 885229-37-8) is a high-purity pyridine-based building block with significant utility in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, is characterized by its ketone and ethoxy functional groups attached to a pyridine ring, making it a versatile intermediate for the construction of more complex heterocyclic systems . Its physical properties include a predicted density of 1.067 g/cm³ and a boiling point of 283.8°C at 760 mmHg .The primary research value of this compound lies in its role as a critical synthetic precursor. It is expertly used as a starting material or intermediate in the synthesis of a diverse array of biologically active molecules . For instance, it serves as a foundational scaffold for the development of novel heterocyclic compounds, including pyridines, pyrimidinones, and oxazinones, which have demonstrated promising antimicrobial activities in scientific studies . Some derivatives synthesized from similar intermediates have shown activity against various bacteria and fungi, comparable to standard reference drugs . Furthermore, structurally related ethoxypyridine derivatives are frequently incorporated into compounds investigated for a range of pharmacological activities, underscoring the importance of this chemical scaffold in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1442903 1-(6-Ethoxypyridin-3-yl)ethanone CAS No. 885229-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-ethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYSMHPKSICTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone (CAS 885229-37-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

1-(6-Ethoxypyridin-3-yl)ethanone, registered under CAS number 885229-37-8, is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its strategic importance lies in the unique combination of a reactive acetyl group at the 3-position and an electron-donating ethoxy group at the 6-position of the pyridine ring. This arrangement provides a versatile scaffold for the synthesis of complex heterocyclic compounds, particularly those targeting key enzymes in signaling pathways implicated in a variety of diseases. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its role in the development of next-generation therapeutics, such as kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 885229-37-8
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Solid (predicted)
Synonyms 3-Acetyl-6-ethoxypyridine

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"];

// Define invisible nodes for positioning hydrogens H1 [label="H", pos="2.3,0.8!"]; H2 [label="H", pos="2.3,-0.8!"]; H3 [label="H", pos="0.8,-2.3!"]; H4 [label="H", pos="-0.8,-2.3!"]; H5 [label="H", pos="-2.3,-0.8!"]; H6 [label="H", pos="-2.3,0.8!"]; H7 [label="H", pos="-0.8,2.3!"]; H8 [label="H", pos="0.8,2.3!"];

// Position the atoms N1 [pos="0,1.5!"]; C1 [pos="-1.3,0.75!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"]; O1 [pos="2.6,1.25!"]; C6 [pos="3.9,0.75!"]; C7 [pos="5.2,1.25!"]; O2 [pos="0,-2.9!"]; C8 [pos="2.6,-1.25!"]; C9 [pos="3.9,-0.75!"];

// Draw the bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C5 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C3 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5]; C8 -- C9 [len=1.5];

}

Caption: Chemical structure of this compound.

Synthetic Strategies: Accessing the Core Scaffold

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its structure suggests several plausible and efficient synthetic routes based on modern organic chemistry principles. The most logical precursor is 5-bromo-2-ethoxypyridine , a commercially available starting material. The introduction of the acetyl group at the 3-position can be achieved through various palladium-catalyzed cross-coupling reactions.

Plausible Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

The introduction of an acetyl group onto an aryl or heteroaryl halide is a well-established transformation. Several methods are applicable, with Stille and Suzuki-Miyaura couplings being among the most robust and widely used in pharmaceutical development.

Synthesis_Workflow Start 5-Bromo-2-ethoxypyridine Stille Stille Coupling (Pd Catalyst, e.g., Pd(PPh₃)₄) Start->Stille Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Suzuki Heck Heck Reaction (Pd Catalyst, Base) Start->Heck Reagent1 Organotin Reagent (e.g., Acetyltributylstannane) Reagent1->Stille Reagent2 Acetylboronic Acid Derivative Reagent2->Suzuki Reagent3 Ethyl vinyl ether Reagent3->Heck Product This compound Stille->Product Suzuki->Product Hydrolysis Hydrolysis Heck->Hydrolysis Hydrolysis->Product

Caption: Plausible synthetic routes to this compound.

1. Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[1][2][3] In this case, 5-bromo-2-ethoxypyridine would be reacted with an acetyltin reagent, such as acetyltributylstannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant consideration.[4]

2. Suzuki-Miyaura Coupling: A widely favored method in the pharmaceutical industry due to the low toxicity of boronic acid reagents.[5][6] The synthesis would involve the reaction of 5-bromo-2-ethoxypyridine with a suitable acetylboronic acid or ester derivative in the presence of a palladium catalyst and a base. This method is known for its high yields and functional group tolerance.

3. Heck Reaction: This reaction could provide an alternative route by coupling 5-bromo-2-ethoxypyridine with an alkene, such as ethyl vinyl ether.[7][8] The initial product of this reaction would be an enol ether, which upon acidic hydrolysis, would yield the desired ketone.[5]

Experimental Protocol: A Generalized Stille Coupling Approach

The following is a representative, self-validating protocol based on established Stille coupling methodologies for similar substrates.[2][3]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-ethoxypyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable anhydrous solvent (e.g., toluene or DMF).

  • Reagent Addition: Add the acetyltin reagent (e.g., acetyltributylstannane, 1.2 eq.) via syringe.

  • Reaction Conditions: Heat the mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization and Spectral Analysis

While a comprehensive, publicly available dataset for this compound is limited, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the pyridine ring (doublet around 8.5-9.0 ppm for H-2, doublet of doublets around 7.8-8.2 ppm for H-4, and a doublet around 6.7-7.0 ppm for H-5).- Quartet for the ethoxy methylene protons (-OCH₂-) around 4.3-4.5 ppm.- Singlet for the acetyl methyl protons (-COCH₃) around 2.5-2.7 ppm.- Triplet for the ethoxy methyl protons (-CH₃) around 1.3-1.5 ppm.
¹³C NMR - Carbonyl carbon (-C=O) signal around 195-200 ppm.- Aromatic carbons of the pyridine ring in the range of 110-165 ppm.- Methylene carbon of the ethoxy group (-OCH₂-) around 60-65 ppm.- Methyl carbon of the acetyl group (-COCH₃) around 25-30 ppm.- Methyl carbon of the ethoxy group (-CH₃) around 14-16 ppm.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 165.- Fragmentation pattern showing loss of a methyl group (M-15) at m/z = 150 and loss of an acetyl group (M-43) at m/z = 122.
FTIR - Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.- C-O stretching vibrations for the ethoxy group around 1250-1050 cm⁻¹.- Aromatic C-H and C=C/C=N stretching vibrations.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is dominated by the acetyl group and the pyridine ring. This dual functionality makes it a highly valuable intermediate for building molecular complexity.

  • Reactions at the Acetyl Group: The acetyl group can undergo a wide range of classical ketone reactions. The alpha-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. The carbonyl group itself is susceptible to nucleophilic attack, reduction to an alcohol, or conversion to an imine.

  • Reactions on the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in further cross-coupling reactions if a suitable leaving group is present.

The primary utility of this compound is as a precursor for the synthesis of more complex heterocyclic systems, particularly those of pharmaceutical interest. A common synthetic strategy involves the condensation of the acetyl group with other reagents to form a new ring system fused to or substituted on the pyridine core.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound is a prime example of a building block for targeted therapies. Its structure is frequently incorporated into inhibitors of protein kinases, a class of enzymes that are critical regulators of cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders.

Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) Inhibitors:

There is substantial evidence from patent literature that ethanone derivatives with similar substitution patterns are key intermediates in the synthesis of inhibitors for Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[4][7][9] These kinases are crucial components of signaling pathways that regulate immune cell function. Inhibitors of these kinases have shown significant therapeutic success in treating autoimmune diseases like rheumatoid arthritis and certain types of cancer.

Drug_Synthesis_Pathway Start This compound Step1 Condensation/ Cyclization Start->Step1 Intermediate Heterocyclic Core (e.g., Pyrazolopyrimidine) Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 FinalProduct Kinase Inhibitor (e.g., JAK/SYK Inhibitor) Step2->FinalProduct

Caption: General synthetic application in kinase inhibitor development.

The synthesis of these inhibitors often involves a condensation reaction with the acetyl group of this compound to form a more complex heterocyclic system, such as a pyrazolopyrimidine, which serves as the core scaffold of the final drug molecule. The ethoxy group at the 6-position can serve as a key recognition element for binding to the target kinase or can be a site for further synthetic modification to optimize the drug's properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis, while not widely published in detail, can be reliably achieved through modern cross-coupling methodologies. The true value of this compound lies in its ability to serve as a key intermediate for the construction of complex, biologically active molecules, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases. As research in targeted therapies continues to expand, the demand for such strategically functionalized heterocyclic intermediates is likely to grow, solidifying the importance of this compound in the medicinal chemist's toolbox.

References

An In-depth Technical Guide to the Physical Properties of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-(6-Ethoxypyridin-3-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental methodologies and the scientific principles that govern these properties. Our focus is on empowering researchers to confidently handle and characterize this compound in a laboratory setting.

Molecular Structure and Core Physicochemical Data

This compound, with the CAS Number 885229-37-8, is a substituted pyridine derivative. The presence of an ethoxy group at the 6-position and an acetyl group at the 3-position of the pyridine ring significantly influences its electronic distribution, and consequently, its physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂--INVALID-LINK--
Molecular Weight 165.19 g/mol --INVALID-LINK--
Appearance Expected to be a solid at room temperatureInferred from related structures
Storage Room temperature, dry, inert atmosphere--INVALID-LINK--

Predicted and Experimental Physical Properties

While specific experimental data for this compound is not widely published, we can infer its properties based on related structures and provide robust experimental protocols for their determination.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range is expected for a pure sample.

Predicted Melting Point: Based on structurally similar compounds, the melting point is anticipated to be in the range of 50-80 °C. For instance, the related compound 1-(6-chloro-5-methoxypyridin-3-yl)ethanone is a solid.

This protocol is designed to provide an accurate and reproducible melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 measure2 Heat rapidly to ~15°C below the expected melting point. measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute. measure2->measure3 measure4 Record the temperature at which the first liquid appears (T1). measure3->measure4 measure5 Record the temperature at which the entire sample is liquid (T2). measure4->measure5 result The melting range is T1 - T2. measure5->result

Caption: Workflow for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample ensures uniform heat distribution, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: A slow temperature ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, providing a precise measurement.

Boiling Point

As this compound is expected to be a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition.

Predicted Boiling Point: The boiling point will be substantially above 200 °C at atmospheric pressure. The presence of the polar carbonyl group and the pyridine nitrogen will lead to strong intermolecular dipole-dipole interactions, increasing the energy required for vaporization.

This method is suitable for small sample quantities.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result setup1 Place a small amount of the liquid in a small test tube. setup2 Invert a capillary tube (sealed at one end) into the liquid. setup1->setup2 setup3 Attach the test tube to a thermometer. setup2->setup3 setup4 Immerse the assembly in a heating bath. setup3->setup4 heat1 Heat the bath gradually. setup4->heat1 heat2 Observe a stream of bubbles emerging from the capillary tube. heat1->heat2 heat3 Remove the heat source. heat2->heat3 heat4 Record the temperature when the liquid just begins to enter the capillary tube. heat3->heat4 result The recorded temperature is the boiling point. heat4->result

Caption: Micro-scale method for determining the boiling point of a liquid.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The cessation of bubbles and the entry of the liquid into the capillary indicates this equilibrium point.

Solubility

The solubility of this compound in various solvents is a key parameter for its use in synthesis and for purification methods like recrystallization.

Predicted Solubility:

  • Water: Sparingly soluble. The polar acetyl and ethoxy groups, along with the pyridine nitrogen, can form hydrogen bonds with water, but the aromatic ring is hydrophobic.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to be soluble due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane): Expected to have low solubility.

  • Alcohols (e.g., Ethanol, Methanol): Good solubility is predicted due to the ability to engage in hydrogen bonding and favorable polar interactions.

Solubility_Workflow start Start: Add ~10 mg of solute to a test tube. add_solvent Add 0.5 mL of solvent. start->add_solvent vortex Vortex/shake vigorously for 30 seconds. add_solvent->vortex observe Observe for dissolution. vortex->observe soluble Soluble observe->soluble Homogeneous solution insoluble Insoluble observe->insoluble Two phases or solid remains

Caption: A straightforward workflow for the qualitative assessment of solubility.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Rationale
Pyridine-H (H2/H4/H5)m7.5 - 9.0The electron-withdrawing acetyl group and the pyridine nitrogen will deshield these protons, shifting them downfield.
-OCH₂CH₃q~4.4The methylene protons are adjacent to an oxygen atom, causing a downfield shift.
-COCH₃s~2.6The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
-OCH₂CH₃t~1.4The terminal methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O195 - 205The carbonyl carbon is highly deshielded.
Pyridine Ring Carbons120 - 160The carbon atoms of the aromatic ring will appear in this region, with their specific shifts influenced by the substituents.
-OCH₂CH₃~62The carbon atom bonded to the oxygen is deshielded.
-COCH₃~26The methyl carbon of the acetyl group.
-OCH₂CH₃~14The terminal methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)1680 - 1700Strong
C-O (Ether)1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric)Strong
C=N, C=C (Pyridine Ring)1400 - 1600Medium to Strong
C-H (sp²)3000 - 3100Medium
C-H (sp³)2850 - 3000Medium
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A prominent peak at m/z = 165.

  • Major Fragments:

    • Loss of a methyl group from the acetyl moiety: [M-15]⁺ at m/z = 150.

    • Loss of the acetyl group: [M-43]⁺ at m/z = 122.

    • Loss of an ethyl group from the ethoxy moiety: [M-29]⁺ at m/z = 136.

Conclusion

This technical guide provides a detailed framework for understanding and determining the key physical properties of this compound. By combining predicted data with robust, well-rationalized experimental protocols, researchers can effectively characterize this important chemical intermediate. The provided methodologies are designed to ensure scientific integrity and generate reliable, reproducible results, which are paramount in research and development settings.

1-(6-Ethoxypyridin-3-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Addressed to an audience of researchers, medicinal chemists, and drug development professionals, this document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and describes rigorous analytical methods for its characterization. Furthermore, it explores the compound's significance and applications as a versatile intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system, and in agrochemical research. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and utility.

Introduction to this compound

This compound, with CAS Number 885229-37-8, is a substituted pyridine derivative featuring both a ketone and an ethoxy functional group.[1] The strategic placement of these groups on the pyridine scaffold makes it a highly valuable and reactive intermediate in organic synthesis. The pyridine ring is a common motif in pharmacologically active compounds, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The acetyl group at the 3-position and the ethoxy group at the 6-position provide distinct points for chemical modification, allowing for the construction of diverse and complex molecular architectures. Its utility is most pronounced in the development of novel therapeutic agents and agrochemicals, where it serves as a foundational scaffold for structure-activity relationship (SAR) studies.[2]

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These core attributes are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [2]
Exact Mass 165.189 Da[1]
CAS Number 885229-37-8[1]
Functional Groups Ketone, Alkoxy, Pyridine[1]
Recommended Storage Room temperature, dry conditions[2]

The structure incorporates a stable aromatic pyridine ring, an electron-withdrawing acetyl group which deactivates the ring towards electrophilic substitution but activates the adjacent positions for nucleophilic attack, and an electron-donating ethoxy group which influences the ring's electronics and provides metabolic stability.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl ketones involves Friedel-Crafts acylation or related reactions. However, for pyridine rings, direct Friedel-Crafts acylation is often challenging due to the deactivation of the ring by the nitrogen atom. A more practical approach involves the use of organometallic reagents. A plausible synthesis is outlined below, starting from a commercially available brominated pyridine precursor.

Proposed Synthetic Protocol: Negishi Cross-Coupling

This protocol utilizes a palladium-catalyzed Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of this reaction is based on its high functional group tolerance and generally high yields.

Step 1: Preparation of 2-Ethoxy-5-bromopyridine. This starting material can be synthesized from 2,5-dibromopyridine by selective nucleophilic substitution with sodium ethoxide. The 2-position is more activated towards nucleophilic attack than the 5-position.

Step 2: Formation of the Organozinc Reagent. The acetyl group is introduced via an organozinc reagent. This can be prepared from acetyl chloride and an appropriate zinc source.

Step 3: Palladium-Catalyzed Cross-Coupling. 2-Ethoxy-5-bromopyridine is coupled with the acetyl-zinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the final product.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry, argon-flushed flask, add 2-Ethoxy-5-bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq), and anhydrous THF as the solvent.

  • Reagent Addition: Slowly add the pre-formed acetyl zinc reagent (e.g., AcZnCl, 1.2 eq) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Causality and Rationale:

  • Catalyst Choice: Palladium catalysts with phosphine ligands like dppf are chosen for their efficiency in cross-coupling reactions involving heteroaromatic compounds. They facilitate the key steps of oxidative addition and reductive elimination.

  • Solvent: Anhydrous THF is used as it is an aprotic polar solvent that effectively dissolves the reactants and does not interfere with the organometallic intermediates.

  • Inert Atmosphere: The reaction is run under an inert atmosphere (argon or nitrogen) to prevent the degradation of the catalyst and organometallic reagents, which are sensitive to oxygen and moisture.

G start Start Materials: 2-Ethoxy-5-bromopyridine Acetyl Zinc Reagent Pd Catalyst reaction Negishi Coupling Reaction (THF, Reflux, Ar atm) start->reaction workup Aqueous Work-up (NH4Cl Quench) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Silica Gel Chromatography extraction->purification product Final Product: This compound purification->product G cluster_workflow Analytical Workflow synthesis Synthesized Crude Product hplc Purity Assessment (HPLC) synthesis->hplc nmr Structural Elucidation (¹H, ¹³C NMR) synthesis->nmr ms Molecular Weight Confirmation (MS/HRMS) synthesis->ms final Characterized Pure Compound hplc->final nmr->final ms->final cluster_modifications Chemical Modifications cluster_applications Target Applications intermediate This compound (Key Building Block) aldol Aldol Condensation intermediate->aldol C-C bond formation reduction Reduction of Ketone intermediate->reduction forms alcohol alpha_halo α-Halogenation intermediate->alpha_halo enables substitution other Other Reactions (e.g., Willgerodt) intermediate->other cox_inhibitors Anti-inflammatory (COX-2) aldol->cox_inhibitors cns_agents CNS Disorder Agents reduction->cns_agents library Diverse Chemical Libraries alpha_halo->library agrochemicals Herbicides/Pesticides other->agrochemicals

References

A Spectroscopic Guide to 1-(6-Ethoxypyridin-3-yl)ethanone: In-Depth Spectral Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Ethoxypyridin-3-yl)ethanone is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As with any compound intended for these applications, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectral data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles of its interpretation, thereby serving as a practical reference for the structural elucidation of this and related molecules.

Predicted Spectral Data

Direct experimental spectra for this compound are not widely available in the public domain. Therefore, the following data has been predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions provide a robust framework for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.80d1H~2.5H-2
~8.05dd1H~8.5, 2.5H-4
~6.75d1H~8.5H-5
~4.40q2H~7.0-OCH₂CH₃
~2.60s3H--C(O)CH₃
~1.40t3H~7.0-OCH₂CH₃

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~196.5C=O
~164.0C-6
~150.0C-2
~138.0C-4
~129.5C-3
~110.5C-5
~62.0-OCH₂CH₃
~26.5-C(O)CH₃
~14.5-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2900MediumC-H (alkane) stretching
~1690StrongC=O (aryl ketone) stretching
~1590, 1470Medium-StrongC=C and C=N (pyridine ring) stretching
~1240StrongC-O (aryl ether) stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative IntensityAssignment
165High[M]⁺ (Molecular Ion)
150Medium[M - CH₃]⁺
122High[M - C₂H₅O]⁺ or [M - CH₃CO]⁺
94Medium[M - C₂H₅O - CO]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Filtration : Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • Referencing : The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

IR Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] For a solid, a KBr pellet or a Nujol mull can be prepared.[5]

  • Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition : A background spectrum of the salt plates (or KBr pellet/Nujol) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7]

  • Ionization : Electron Ionization (EI) is a common method for small molecules.[8][9]

  • Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[8][10][11]

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a clear picture of the proton environment in this compound.

  • The downfield region is characterized by three aromatic protons on the pyridine ring. The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the acetyl group, appearing as a doublet with a small coupling constant. The H-4 proton will appear as a doublet of doublets, coupled to both H-2 and H-5. The H-5 proton, being adjacent to the electron-donating ethoxy group, will be the most shielded of the aromatic protons and will appear as a doublet.

  • The ethoxy group gives rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl group pattern.

  • The acetyl methyl protons appear as a sharp singlet, as there are no adjacent protons to couple with.

Caption: Predicted ¹H NMR COSY correlations for this compound.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum accounts for all nine unique carbon atoms in the molecule.

  • The carbonyl carbon of the acetyl group is the most deshielded, appearing at a characteristic downfield shift.

  • The carbon atoms of the pyridine ring have distinct chemical shifts influenced by the substituents. The C-6 carbon, bonded to the electronegative oxygen of the ethoxy group, is significantly deshielded. The C-2 and C-4 carbons are also downfield due to the influence of the nitrogen atom and the acetyl group. The C-3 and C-5 carbons are at relatively higher fields.

  • The carbons of the ethoxy and acetyl groups appear in the aliphatic region of the spectrum.

IR Spectrum Analysis

The IR spectrum is dominated by strong absorptions characteristic of the functional groups.

  • A strong, sharp peak around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone.

  • The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • A strong band around 1240 cm⁻¹ corresponds to the C-O stretching of the aryl ether component of the ethoxy group.

  • C-H stretching vibrations of the alkyl groups are observed just below 3000 cm⁻¹.

Mass Spectrum Analysis

The predicted mass spectrum provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation.

  • The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to the molecular weight of the compound.

  • Common fragmentation pathways include the loss of a methyl radical from the acetyl group to give a peak at m/z 150.

  • Cleavage of the ethoxy group or the acetyl group can lead to a prominent fragment at m/z 122.

Mass_Fragmentation M [M]⁺ m/z 165 M_minus_CH3 [M - CH₃]⁺ m/z 150 M->M_minus_CH3 - •CH₃ M_minus_Ac [M - CH₃CO]⁺ m/z 122 M->M_minus_Ac - •CH₃CO M_minus_EtO [M - C₂H₅O]⁺ m/z 122 M->M_minus_EtO - •OC₂H₅ Fragment_94 [Fragment]⁺ m/z 94 M_minus_EtO->Fragment_94 - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic blueprint for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their in-depth interpretations, offer a solid foundation for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this and structurally related molecules. The synergistic use of these spectroscopic techniques, as outlined, is essential for ensuring the scientific integrity of research in drug discovery and development.

References

An In-depth Technical Guide to the Characterization and Analysis of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the definitive characterization and analysis of 1-(6-Ethoxypyridin-3-yl)ethanone, a key heterocyclic building block in modern drug discovery and development. Recognizing the critical need for unimpeachable quality and purity in pharmaceutical intermediates, this document moves beyond rote procedures to offer a validated, multi-technique approach. We will explore a plausible synthetic route and detail the subsequent analytical workflow, encompassing structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), rigorous purity assessment via High-Performance Liquid Chromatography (HPLC), and physicochemical profiling using Thermal Analysis (DSC/TGA). Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers, chemists, and quality control professionals can confidently establish the identity, purity, and stability of this important compound.

Introduction: The Strategic Importance of Heterocyclic Intermediates

Heterocyclic scaffolds, particularly substituted pyridines, are foundational elements in medicinal chemistry, forming the core of numerous approved therapeutic agents. This compound (CAS No. 885229-37-8) represents a versatile intermediate, featuring a nucleophilic ethoxy group and an electrophilic acetyl moiety on a pyridine ring.[1][2] This specific arrangement of functional groups makes it an attractive precursor for the synthesis of more complex molecules, such as kinase inhibitors, agrochemicals, and other targeted therapeutics.

The integrity of any drug development program hinges on the quality of its starting materials. A poorly characterized intermediate can introduce impurities that derail subsequent synthetic steps, compromise biological assays, and create significant regulatory hurdles. Therefore, a robust and multi-faceted analytical characterization is not merely a quality control measure but a fundamental prerequisite for successful research and development. This guide provides the necessary protocols and scientific context to achieve this.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 885229-37-8[1]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred
Storage Room temperature, dry conditions[2]

Synthesis and Purification Strategy

Rationale for Synthetic Approach

To analyze a compound, one must first obtain it in a pure form. A common and effective method for forming a carbon-carbon bond to attach an acetyl group to a pyridine ring involves the reaction of an organometallic reagent with an acyl chloride. A Negishi-style coupling or, more directly, the reaction of a suitable organozinc compound with acetyl chloride offers a reliable pathway. Organozinc reagents are valued for their functional group tolerance and are generally less reactive than their Grignard or organolithium counterparts, which can reduce side reactions.[3]

The proposed synthesis involves the preparation of an ethoxypyridylzinc reagent followed by its reaction with acetyl chloride. This targeted approach is designed to be high-yielding and minimize the formation of difficult-to-separate impurities.

Proposed Synthetic Protocol

Step 1: Preparation of 6-Ethoxynicotinoyl Chloride This initial step converts a commercially available or synthesized carboxylic acid into a more reactive acyl chloride, primed for the subsequent coupling reaction.

  • To a stirred suspension of 6-ethoxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of gas evolution. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-ethoxynicotinoyl chloride, which can be used in the next step without further purification. The conversion of carboxylic acids to acyl chlorides is a standard and widely documented procedure.[4][5][6]

Step 2: Acylation using Diethylzinc This step forms the target ketone. Diethylzinc is pyrophoric and must be handled with extreme care using air-free techniques.[7][8]

  • In a separate flask under a nitrogen atmosphere, dissolve the crude 6-ethoxynicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add diethylzinc (1.1 eq, typically a 1.0 M solution in hexanes) dropwise via syringe. The reaction is often rapid.[9]

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The rationale for using column chromatography is its ability to separate the target compound from unreacted starting materials and non-polar byproducts based on differential adsorption to the stationary phase.

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product of intermediate polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Structural Elucidation and Verification

Once purified, the molecular structure must be unequivocally confirmed. NMR and Mass Spectrometry are the primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For substituted pyridines, the chemical shifts and coupling constants are highly diagnostic of the substitution pattern.[10][11]

Protocol:

  • Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data: The electronic effects of the ethoxy (electron-donating) and acetyl (electron-withdrawing) groups will influence the chemical shifts of the pyridine ring protons.

¹H NMR (Predicted) Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-2~8.8d1HPyridine C2-HDeshielded by adjacent nitrogen and ortho to the acetyl group.
H-4~8.1dd1HPyridine C4-HDeshielded, ortho to the acetyl group and meta to the ethoxy group.
H-5~6.8d1HPyridine C5-HShielded by the ortho electron-donating ethoxy group.
-OCH₂CH₃~4.4q2HEthoxy CH₂Methylene protons adjacent to the oxygen atom.
-COCH₃~2.6s3HAcetyl CH₃Methyl protons of the acetyl group.
-OCH₂CH₃~1.4t3HEthoxy CH₃Methyl protons of the ethoxy group.
¹³C NMR (Predicted) Shift (δ, ppm)AssignmentRationale
C=O~196Acetyl CarbonylTypical chemical shift for an aryl ketone.
C6~164Pyridine C6-OCarbon attached to the electron-donating ethoxy group.
C2~151Pyridine C2Deshielded by adjacent nitrogen.
C4~138Pyridine C4Aromatic CH.
C3~130Pyridine C3-AcCarbon attached to the electron-withdrawing acetyl group.
C5~111Pyridine C5Shielded by the adjacent ethoxy group.
-OCH₂CH₃~62Ethoxy CH₂Methylene carbon adjacent to oxygen.
-COCH₃~26Acetyl CH₃Methyl carbon of the acetyl group.
-OCH₂CH₃~14Ethoxy CH₃Methyl carbon of the ethoxy group.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Expected Result:

  • Molecular Formula: C₉H₁₁NO₂

  • Exact Mass: 165.0790

  • Expected Ion: [M+H]⁺

  • Predicted m/z: 166.0863

Purity Assessment

For applications in drug development, demonstrating high purity is non-negotiable. HPLC is the industry-standard technique for this purpose due to its high resolution and quantitative accuracy.[12][13]

High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any potential impurities, allowing for precise quantification of purity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial for peak purity analysis, which involves comparing UV-Vis spectra across a single chromatographic peak.[14][15] A pure peak will exhibit a consistent spectrum, whereas co-eluting impurities will cause spectral variations.[15]

Protocol:

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detector: DAD set to monitor at 254 nm and collect spectra from 200-400 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[13] Perform peak purity analysis using the DAD spectral data.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (Water/ACN/TFA) Pump HPLC Pump MobilePhase->Pump Sample Sample Dissolved in Mobile Phase Injector Autosampler/ Injector Sample->Injector Pump->Injector Column C18 Column Injector->Column Detector DAD Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report & Spectral Analysis CDS->Report Characterization_Logic cluster_questions Key Analytical Questions cluster_techniques Analytical Techniques Compound Purified This compound Q1 What is its structure? Q2 What is its molecular weight? Q3 How pure is it? Q4 Is it thermally stable? NMR NMR Spectroscopy (¹H & ¹³C) Q1->NMR Confirms Connectivity MS Mass Spectrometry (ESI-MS) Q2->MS Confirms Mass HPLC HPLC-DAD Q3->HPLC Quantifies Purity Thermal Thermal Analysis (DSC/TGA) Q4->Thermal Assesses Stability

References

An In-depth Technical Guide to the Solubility Profile of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Ethoxypyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis, presents a molecular structure poised for nuanced interactions within various solvent systems.[1] As a substituted ethoxypyridine, its solubility is governed by the interplay of the polar pyridine ring, the lipophilic ethyl group, and the ketone functionality. Understanding the solubility profile of this compound is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and ultimately, therapeutic efficacy.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple recitation of methods to offer a strategic, in-depth approach, emphasizing the rationale behind experimental choices and the establishment of self-validating protocols. The methodologies detailed herein are designed to furnish a holistic understanding of the compound's behavior in aqueous and organic media, under varying physicochemical conditions.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound, with its pyridine nitrogen, suggests a degree of aqueous solubility, likely enhanced by the potential for hydrogen bonding.[2] Pyridine itself is miscible with water and a broad range of organic solvents.[3][4] The presence of the ethoxy group introduces a lipophilic character, which may modulate its solubility in polar solvents while enhancing it in non-polar organic solvents. The ketone group further contributes to the molecule's polarity. Based on these structural features, it is anticipated that this compound will exhibit moderate aqueous solubility and good solubility in common organic solvents.[5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₁NO₂Determined from chemical structure.[1]
Molecular Weight 165.19 g/mol Calculated from the molecular formula.[1]
pKa Weakly basicThe pyridine nitrogen can be protonated.
LogP Moderately lipophilicThe ethoxy group contributes to lipophilicity.
Aqueous Solubility ModerateBalance of polar (pyridine, ketone) and non-polar (ethoxy) groups.
Organic Solvent Solubility HighExpected to be soluble in solvents like ethanol, methanol, DMSO, and DCM.

Core Experimental Protocols for Solubility Determination

A multi-faceted approach is essential for a thorough solubility assessment. This involves determining both thermodynamic and kinetic solubility, as each provides distinct and valuable insights for different stages of drug development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[6][7][8] The shake-flask method is the universally accepted "gold standard" for this determination.[9][10][11]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method (ICH M9 Guideline) [12][13]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., purified water, pH-buffered solutions, organic solvents). The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator.[10]

    • Equilibration time is critical. A minimum of 24-48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound remains constant).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed to permit the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved microparticles.

  • Quantification:

    • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted sample using a stability-indicating HPLC-UV method to determine the concentration of this compound.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL.

    • Report the temperature, pH of the solvent (measured before and after the experiment), and the equilibration time.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification Prep Add excess solid to solvent Equil Agitate at constant temp (24-72h) Prep->Equil Establish Equilibrium Sample Withdraw & Filter Supernatant Equil->Sample Isolate Saturated Solution Quant Dilute & Analyze via HPLC-UV Sample->Quant Determine Concentration

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods ideal for early drug discovery, providing an estimate of a compound's solubility from a DMSO stock solution.[4][5][14][15][16] This is particularly useful for screening large numbers of compounds.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry [17]

  • Preparation of Compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

    • Measure the light scattering of the samples at various time points using a laser nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which precipitation is first observed.

Diagram 2: Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility KS Rapid assessment From DMSO stock Supersaturated solution TS Equilibrium state From solid material True solubility KS->TS Precipitation over time TS->KS Supersaturation potential

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Factors Influencing the Solubility of this compound

A comprehensive solubility profile requires an investigation into the factors that can significantly alter the solubility of the compound.

pH-Dependent Solubility

Given the presence of the basic pyridine nitrogen, the solubility of this compound is expected to be pH-dependent. At lower pH values, the pyridine nitrogen will be protonated, forming a more soluble salt.

Protocol 3: Determination of the pH-Solubility Profile

  • Buffer Selection:

    • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).[9]

  • Solubility Measurement:

    • Perform the thermodynamic shake-flask method (Protocol 1) in each of the selected buffers.

  • Data Analysis:

    • Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution.[18] This profile is critical for predicting the compound's behavior in the gastrointestinal tract.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human intestinal fluids.[3][19][20][21][22]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the intestinal environment before a meal.[3][19]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal, containing higher concentrations of bile salts and lecithin.[3][19]

The shake-flask method can be adapted for use with these media to provide more physiologically relevant solubility data.

Crystal Polymorphism

Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[23][24][25][26][27] It is crucial to characterize the solid form of this compound used in solubility studies (e.g., using X-ray powder diffraction) to ensure consistency and to investigate if different polymorphs have different solubility profiles. Metastable forms are generally more soluble but may convert to a more stable, less soluble form over time.[24][26]

Data Summary and Interpretation

All quantitative data should be meticulously tabulated for clear comparison and interpretation.

Table 2: Example Data Summary for Solubility Profile

Solvent SystemTemperature (°C)pH (initial)pH (final)Solubility (mg/mL) ± SDAnalytical Method
Purified Water25N/A7.2HPLC-UV
0.1 N HCl (pH 1.2)371.21.3HPLC-UV
Acetate Buffer (pH 4.5)374.54.6HPLC-UV
Phosphate Buffer (pH 6.8)376.86.8HPLC-UV
FaSSIF376.56.5HPLC-UV
FeSSIF375.05.1HPLC-UV
Ethanol25N/AN/AHPLC-UV
Methanol25N/AN/AHPLC-UV
Dichloromethane25N/AN/AHPLC-UV
Dimethyl Sulfoxide25N/AN/AHPLC-UV

Conclusion

The comprehensive characterization of the solubility profile of this compound is a critical endeavor in its development as a pharmaceutical intermediate. By employing a systematic and logical approach that encompasses both thermodynamic and kinetic solubility assessments, and by investigating the influence of pH, biorelevant media, and crystal polymorphism, researchers can build a robust understanding of its behavior. This knowledge is indispensable for guiding formulation strategies, ensuring reproducible manufacturing processes, and ultimately, contributing to the development of safe and effective medicines.

References

1-(6-Ethoxypyridin-3-yl)ethanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will delve into its chemical structure, definitive IUPAC nomenclature, and core physicochemical properties. The primary focus of this document is to present a robust and mechanistically sound synthetic strategy, moving beyond simplistic cataloging of reactions to explain the causal factors behind the selection of a palladium-catalyzed cross-coupling approach. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The pyridine core, an electron-deficient aromatic heterocycle, is functionalized with an electron-donating ethoxy group at the 6-position and an electron-withdrawing acetyl (ethanone) group at the 3-position. This electronic arrangement dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 885229-37-8[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Physical Form Solid
Purity ≥98%[1]
Storage Conditions Store at room temperature, dry[1]

Synthesis Pathway: A Mechanistic Approach via Negishi Cross-Coupling

Rationale for Method Selection: Overcoming Pyridine's Inherent Reactivity

A common strategy for synthesizing aryl ketones is the Friedel-Crafts acylation.[2] However, this method is fundamentally unsuitable for electron-deficient aromatic systems like pyridine. The nitrogen atom in the ring acts as a Lewis base, which would preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium salt and inhibiting the desired electrophilic aromatic substitution.[3]

Therefore, a more sophisticated strategy is required. Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile solution. Among these, the Negishi coupling, which joins an organozinc compound with an organic halide, is exceptionally well-suited for this transformation due to its high functional group tolerance and broad scope, allowing for the coupling of sp²-hybridized carbon atoms.[4][5]

This guide proposes a robust two-step synthesis starting from the readily available 3-bromo-6-ethoxypyridine.

Overall Synthetic Scheme

The synthesis proceeds via two main stages:

  • Formation of the Organozinc Reagent: Activation of the C-Br bond in 3-bromo-6-ethoxypyridine with zinc metal to form the pyridylzinc halide.

  • Palladium-Catalyzed Acylation: Coupling of the in-situ generated organozinc reagent with acetyl chloride.

G Start 3-Bromo-6-ethoxypyridine Product This compound Start->Product Negishi Coupling Reagent1 1. Activated Zinc (Zn*) 2. Pd(PPh₃)₄ (cat.) 3. Acetyl Chloride

Caption: Proposed Negishi cross-coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative methodology based on established principles of Negishi couplings and should be adapted and optimized under appropriate laboratory conditions.

Step 1: In-Situ Generation of (6-Ethoxypyridin-3-yl)zinc Bromide

  • Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of dry nitrogen throughout the reaction.

    • Causality: Organozinc reagents and the Pd(0) catalyst are sensitive to oxygen and moisture. An inert atmosphere is critical to prevent their degradation and ensure high reaction yields.

  • Zinc Activation: Add activated zinc dust to the flask.

  • Initiation: Add a solution of 3-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) to the zinc suspension. Gentle heating may be required to initiate the formation of the organozinc reagent. The reaction progress can be monitored by the consumption of the starting material (e.g., via TLC or GC-MS).

Step 2: Palladium-Catalyzed Cross-Coupling

  • Catalyst Addition: Once the organozinc formation is substantially complete, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Expertise: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems involving ligands like XPhos can offer higher turnover numbers and milder reaction conditions.[6]

  • Acylation: Cool the reaction mixture (e.g., to 0 °C) and add a solution of acetyl chloride in anhydrous THF dropwise.

    • Trustworthiness: The slow addition of the highly reactive acyl chloride at a reduced temperature is a self-validating control measure to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated in subsequent synthetic steps.

  • Pharmaceutical Intermediate: This compound is a key building block for more complex molecules, particularly those targeting the central nervous system (CNS).[1] The pyridine scaffold is a common motif in bioactive compounds, and the ethoxy and acetyl groups provide handles for further functionalization to modulate properties like solubility, receptor binding, and metabolic stability.

  • Agrochemical Research: The structural features of this molecule are also valuable in the design of novel pesticides and herbicides.[1]

  • Versatile Building Block: The combination of the nucleophilic ethoxy group and the electrophilic ketone, situated on an aromatic pyridine core, makes it a versatile reagent for constructing diverse chemical libraries for high-throughput screening.[1]

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific hazard information, handling, and disposal procedures.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

1-(6-Ethoxypyridin-3-yl)ethanone, a substituted pyridine derivative identified by the CAS Number 885229-37-8, is an integral building block in modern medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular architectures necessitates a thorough and nuanced understanding of its chemical properties and associated handling protocols. This guide provides a comprehensive overview of the safety and handling of this compound, grounded in authoritative safety data, to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is not merely a matter of regulatory compliance but a foundational pillar of responsible scientific practice.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the first step in any experimental protocol involving this compound. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary control measures.

According to its Safety Data Sheet (SDS), this compound is classified as follows[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

This classification underscores the necessity of avoiding direct contact and inhalation. The causality is clear: the compound's chemical reactivity can lead to localized irritation of the skin, eyes, and respiratory tract, and systemic effects if ingested.

GHS Hazard Summary Table
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
STOT - Single Exposure3WarningH335: May cause respiratory irritation

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[1] A certified chemical fume hood is essential to minimize the concentration of airborne dust or aerosols, directly addressing the respiratory irritation hazard. The fume hood's proper function should be verified before commencing any work.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following are the minimum requirements for handling this compound[1]:

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.[1]

  • Skin and Body Protection: A laboratory coat is required to protect against skin contact. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or a full protective suit may be necessary.[1]

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Enter Laboratory ppe_check Don Appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves start->ppe_check fume_hood Work within a certified Chemical Fume Hood ppe_check->fume_hood handling Handle This compound fume_hood->handling decontamination Decontaminate work area and equipment handling->decontamination remove_ppe Remove PPE in correct order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decontamination->remove_ppe hand_wash Wash hands thoroughly with soap and water remove_ppe->hand_wash

Figure 1: Standard Laboratory Handling Workflow.

Chapter 3: Safe Handling and Storage

Handling

All handling of this compound should be performed in a manner that minimizes the generation of dust and aerosols.[1] Avoid direct contact with the skin and eyes.[1] Standard good laboratory practices, such as not eating, drinking, or smoking in the laboratory, are essential. After handling, always wash hands thoroughly with soap and water.[1]

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it under an inert atmosphere at room temperature.[1][2]

Chapter 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

First-Aid Measures

The following first-aid procedures should be followed in case of exposure[1]:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Consult a physician if irritation persists.

  • In Case of Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist.

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a spill, the following steps should be taken[1]:

  • Evacuate Personnel: Evacuate non-essential personnel from the spill area.

  • Ensure Ventilation: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate personal protective equipment as outlined in Chapter 2.

  • Containment: Prevent the spill from entering drains.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust.

Chapter 5: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

PropertyValue
CAS Number 885229-37-8[1][2][3]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]

Chapter 6: Stability and Reactivity

This compound is chemically stable under standard ambient conditions (room temperature).[1] However, like many organic compounds, it is important to be aware of potential incompatibilities. Information on specific incompatibilities is not detailed in the provided search results, but as a general precaution, it should be kept away from strong oxidizing agents, strong acids, and strong bases.

Chapter 7: Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] There is no information in the provided search results to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

Chapter 8: Disposal Considerations

All waste materials, including contaminated PPE and spill clean-up materials, must be disposed of in accordance with local, state, and federal regulations.[1] The compound should be disposed of as hazardous waste. Do not allow the product to enter drains.[1]

Conclusion

The responsible use of this compound in a research and development setting is predicated on a comprehensive understanding of its hazard profile and the diligent application of safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and safe handling practices, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource to support a culture of safety and scientific excellence.

References

Commercial availability of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 1-(6-Ethoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 885229-37-8), a key heterocyclic building block for the pharmaceutical and agrochemical industries. The document details its commercial availability, provides an analysis of plausible synthetic routes, and explores its applications as a strategic intermediate in drug discovery, drawing parallels to established synthetic pathways for commercial drugs. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis and medicinal chemistry, offering both procurement information and field-proven insights into its chemical utility.

Introduction to a Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring an ethoxy group and an acetyl moiety on a pyridine core, offers multiple points for chemical modification, making it a versatile building block. This compound is particularly relevant in the development of pharmaceuticals, where the pyridine scaffold is a common feature in bioactive molecules targeting a range of conditions, including central nervous system disorders.[1] It also finds use in agrochemical research for the creation of novel pesticides and herbicides.[1] This guide consolidates technical data, commercial sourcing information, and synthetic strategies to facilitate its effective use in research and development settings.

Chemical and Physical Properties

A summary of the key identifiers and molecular information for this compound is presented below. This data is essential for procurement, reaction planning, and analytical characterization.

PropertyValueSource
CAS Number 885229-37-8[1][2]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Synonyms 3-Acetyl-6-ethoxypyridineN/A
Typical Purity ≥98%[1]
Storage Room temperature, dry conditions[1]

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers. These vendors typically offer the compound in research-grade quantities, with options for bulk or custom synthesis upon request.

SupplierCatalog NumberCAS NumberNotes
Frontier Specialty Chemicals Y15206885229-37-8Offers various sizes and bulk quantities.[2]
MySkinRecipes #69854885229-37-8Available in 1g size with a 10-20 day lead time.[1]
BLDpharm BD289441885229-37-8Listed as a related product to other pyridine derivatives.[3]

Prospective buyers should contact suppliers directly for current pricing, availability, and to request a Certificate of Analysis (CofA) to ensure material quality and purity specifications are met.

Synthetic Routes and Methodologies

The synthesis of this compound is not trivial. Direct acylation of the 2-ethoxypyridine precursor via classical Friedel-Crafts methodology is generally ineffective for pyridine rings. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring toward electrophilic aromatic substitution.[4][5][6]

A more robust and industrially scalable approach involves the modification of a pre-functionalized pyridine ring. The most logical pathway is a nucleophilic aromatic substitution (SNAr) reaction on a 1-(6-halopyridin-3-yl)ethanone precursor.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

This workflow begins with a commercially available starting material, 1-(6-bromopyridin-3-yl)ethanone, and introduces the desired ethoxy group in a straightforward, high-yielding substitution reaction.

G cluster_0 Step 1: Preparation of Nucleophile cluster_1 Step 2: S_NAr Reaction cluster_2 Step 3: Work-up & Purification Na Sodium Metal (Na) NaOEt Sodium Ethoxide (NaOEt) in Ethanol Na->NaOEt Reaction EtOH Anhydrous Ethanol (EtOH) EtOH->NaOEt Start 1-(6-bromopyridin-3-yl)ethanone (CAS: 139042-59-4) ReactionVessel Reaction Mixture (Heat, Reflux) Start->ReactionVessel Workup Aqueous Work-up (Quench, Extract) ReactionVessel->Workup Cooling NaOEt_ref Sodium Ethoxide (from Step 1) NaOEt_ref->ReactionVessel Addition Purification Purification (Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol: Synthesis via SNAr

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety protocols.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (e.g., 1.1 molar equivalents relative to the substrate) in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all sodium has dissolved completely.

  • Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 1-(6-bromopyridin-3-yl)ethanone (1.0 molar equivalent).[7]

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final, pure this compound.

Applications in Drug Discovery and Development

The utility of the 1-(6-alkoxypyridin-3-yl)ethanone scaffold is best exemplified by its close structural analogs used in the synthesis of major pharmaceuticals. The methylated version, 1-(6-methylpyridin-3-yl)ethanone, is a critical intermediate in the manufacturing of Etoricoxib (trade name Arcoxia), a selective COX-2 inhibitor used to treat arthritis and pain.[8][9][10] The established synthetic routes for Etoricoxib highlight the industrial relevance and strategic importance of this class of intermediates.[8][10]

Beyond this direct analogue, the structural motif of a substituted pyridine is prevalent in modern medicinal chemistry. It appears in molecules designed as:

  • APJ Receptor Agonists: For potential use in treating heart failure.[11]

  • GLP-1 Receptor Agonists: A major class of drugs for treating type 2 diabetes and obesity.[12]

  • Bromodomain Inhibitors: Investigated as novel therapeutics for castration-resistant prostate cancer.[13]

The presence of the ethoxy and acetyl groups on this compound provides synthetic handles for elaboration into more complex molecules, making it an ideal starting point for generating chemical libraries for high-throughput screening and lead optimization campaigns.[14]

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate. While its direct synthesis presents challenges common to pyridine chemistry, viable and scalable synthetic routes exist through the modification of halogenated precursors. Its significance is underscored by the role of structurally similar compounds in the synthesis of blockbuster drugs like Etoricoxib. For researchers in the pharmaceutical and agrochemical sectors, this compound represents a strategic building block for the discovery and development of novel, high-value chemical entities.

References

Navigating the Stability of 1-(6-Ethoxypyridin-3-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. 1-(6-Ethoxypyridin-3-yl)ethanone, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, drawing upon established chemical principles and data from analogous structures to ensure the reliability and reproducibility of your research.

Chemical Profile and Inferred Stability

This compound is a substituted pyridyl ketone. Its structure, featuring a pyridine ring, a ketone functional group, and an ethoxy substituent, dictates its reactivity and stability. While specific, comprehensive stability data for this exact molecule is not extensively published, we can infer its stability profile by examining its constituent functional groups.

The pyridine ring, a heteroaromatic amine, is generally stable but can be susceptible to oxidation, especially in the presence of strong oxidizing agents. The ketone group can undergo various reactions, but of primary concern for stability is its potential photosensitivity. Aryl ketones are known to act as photosensitizers and can generate free radical intermediates upon exposure to UV irradiation[1]. This suggests a significant sensitivity to light. The ethoxy group is a relatively stable ether linkage; however, under strongly acidic conditions, it could be susceptible to hydrolysis, although this is less of a concern under standard storage conditions.

Material Safety Data Sheets (MSDS) for structurally similar compounds, such as 2-acetylpyridine and 3-acetylpyridine, indicate that they are generally stable under recommended storage conditions but are incompatible with strong oxidizing agents, strong acids, and strong reducing agents[2][3].

Factors Influencing the Stability of this compound

Several environmental factors can compromise the integrity of this compound. Understanding these is crucial for maintaining its purity and reactivity.

  • Light: As with many aryl ketones, exposure to light, particularly UV radiation, is a primary concern. Photochemical reactions can lead to the formation of radical species, which can then initiate a cascade of degradation reactions, resulting in discoloration and the formation of impurities[1].

  • Temperature: Elevated temperatures can accelerate the rate of any potential degradation reactions. While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures is not advisable. MSDS for similar compounds often recommend refrigerated storage[4].

  • Atmosphere: The presence of oxygen can contribute to oxidative degradation of the pyridine ring. Storing the compound under an inert atmosphere, such as nitrogen or argon, can mitigate this risk, especially for long-term storage.

  • Moisture: While the ethoxy group is not highly susceptible to hydrolysis under neutral conditions, the presence of moisture can be detrimental, particularly if acidic or basic impurities are present to catalyze hydrolysis. The compound's hygroscopicity should also be considered, as absorbed water can affect its physical state and reactivity in subsequent synthetic steps.

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

cluster_compound This compound cluster_factors Degradation Factors Compound C₉H₁₁NO₂ Light Light (UV) Light->Compound Photodegradation (Radical Formation) Heat Elevated Temperature Heat->Compound Accelerates Degradation Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation Moisture Moisture/Humidity Moisture->Compound Potential Hydrolysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in a suitable solvent (e.g., acetonitrile). Light Expose to light (ICH Q1B conditions) Prep->Light Heat Store at elevated temperature (e.g., 40°C) Prep->Heat Dark Store protected from light (Control) Prep->Dark Analysis Analyze samples at defined time points (e.g., 0, 24, 48, 72h) using a stability-indicating HPLC method. Light->Analysis Heat->Analysis Dark->Analysis Eval Assess for degradation: - Decrease in parent compound peak area - Appearance of new peaks (impurities) Analysis->Eval

References

Methodological & Application

Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone: A Detailed Guide for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(6-ethoxypyridin-3-yl)ethanone from 3-acetylpyridine, a key transformation for the development of various pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and step-by-step protocols.

Introduction

The transformation of 3-acetylpyridine to this compound is a valuable synthetic route that introduces an alkoxy group at the 6-position of the pyridine ring. This structural modification is of significant interest in medicinal chemistry as it can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthesis is typically achieved through a two-step process: the N-oxidation of the pyridine nitrogen followed by a nucleophilic aromatic substitution with an ethoxide source. This guide will elaborate on the underlying chemical principles and provide detailed protocols for each step.

Reaction Mechanism and Scientific Rationale

The overall synthesis proceeds in two distinct stages, each with a well-established mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Oxidation of 3-Acetylpyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 3-acetylpyridine to form 3-acetylpyridine N-oxide. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For the oxidation of 3-substituted pyridines, m-CPBA is often the reagent of choice due to its high efficiency.[1]

The mechanism of N-oxidation with a peroxy acid is a concerted process where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid. This leads to the formation of the N-O bond and the cleavage of the weak O-O bond in the peroxy acid, with the concomitant transfer of a proton.

Step 2: Nucleophilic Aromatic Substitution

The second step is a nucleophilic aromatic substitution reaction. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[2][3] In this synthesis, sodium ethoxide serves as the nucleophile.

The ethoxide ion attacks the C6 position of 3-acetylpyridine N-oxide, leading to the formation of a Meisenheimer-like intermediate. The aromaticity of the pyridine ring is then restored through the elimination of the N-oxide group, which is facilitated by the acetyl group at the 3-position. The reaction with sodium ethoxide is a well-established method for introducing alkoxy groups onto pyridine N-oxides.[4]

Experimental Protocols

Materials and Equipment

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Safety Precautions

  • m-CPBA: is a strong oxidizing agent and can be shock-sensitive. It should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Sodium Ethoxide: is a strong base and is highly corrosive. It reacts violently with water. All manipulations should be carried out under anhydrous conditions. Wear appropriate PPE and handle in a fume hood.[6]

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Acetylpyridine N-Oxide

This protocol details the N-oxidation of 3-acetylpyridine using m-CPBA.

Table 1: Reagents for the Synthesis of 3-Acetylpyridine N-Oxide

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Acetylpyridine121.145.0 g0.0411.0
m-CPBA (77%)172.577.5 g0.0431.05
Dichloromethane-100 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.041 mol) of 3-acetylpyridine in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 7.5 g (0.043 mol) of m-CPBA (77%) to the stirred solution in small portions over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

  • Filter the mixture to remove the precipitated acid.

  • Wash the filtrate with a saturated aqueous solution of sodium sulfite (2 x 50 mL) to quench any remaining peroxy acid.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove residual m-chlorobenzoic acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetylpyridine N-oxide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Workflow for the Synthesis of 3-Acetylpyridine N-Oxide

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 3-Acetylpyridine 3-Acetylpyridine Dissolve & Cool Dissolve & Cool 3-Acetylpyridine->Dissolve & Cool m-CPBA m-CPBA Add m-CPBA Add m-CPBA m-CPBA->Add m-CPBA DCM DCM DCM->Dissolve & Cool Dissolve & Cool->Add m-CPBA 0 °C Stir at RT Stir at RT Add m-CPBA->Stir at RT 12-16 h Filter Filter Stir at RT->Filter Wash (Na2SO3) Wash (Na2SO3) Filter->Wash (Na2SO3) Wash (NaHCO3) Wash (NaHCO3) Wash (Na2SO3)->Wash (NaHCO3) Dry & Concentrate Dry & Concentrate Wash (NaHCO3)->Dry & Concentrate 3-Acetylpyridine N-Oxide 3-Acetylpyridine N-Oxide Dry & Concentrate->3-Acetylpyridine N-Oxide

Caption: Workflow for the synthesis of 3-acetylpyridine N-oxide.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of 3-acetylpyridine N-oxide with sodium ethoxide.

Table 2: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Acetylpyridine N-Oxide137.144.0 g0.0291.0
Sodium Ethoxide68.052.4 g0.0351.2
Anhydrous Ethanol-80 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.0 g (0.029 mol) of 3-acetylpyridine N-oxide in 80 mL of anhydrous ethanol.

  • To this solution, add 2.4 g (0.035 mol) of sodium ethoxide.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of dichloromethane and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Overall Synthetic Scheme

3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine_N-oxide 3-Acetylpyridine N-Oxide 3-Acetylpyridine->3-Acetylpyridine_N-oxide m-CPBA, DCM This compound This compound 3-Acetylpyridine_N-oxide->this compound NaOEt, EtOH, Reflux

Caption: Synthesis of this compound from 3-acetylpyridine.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): ~8.8 (d, 1H, H2), ~8.1 (dd, 1H, H4), ~6.8 (d, 1H, H5), ~4.4 (q, 2H, OCH₂CH₃), ~2.5 (s, 3H, COCH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): ~196 (C=O), ~163 (C6), ~148 (C2), ~138 (C4), ~128 (C3), ~110 (C5), ~62 (OCH₂CH₃), ~26 (COCH₃), ~14 (OCH₂CH₃)
Mass Spec (ESI+) m/z: 166.08 [M+H]⁺
Appearance Off-white to pale yellow solid or oil

Note: Predicted chemical shifts are based on general principles and may vary depending on the solvent and other experimental conditions.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound from 3-acetylpyridine. By following the outlined procedures and adhering to the safety precautions, researchers can effectively perform this valuable transformation. The mechanistic insights provided should aid in the optimization and troubleshooting of the synthesis, facilitating the development of novel compounds for pharmaceutical and other applications.

References

Application Notes & Protocols: 1-(6-Ethoxypyridin-3-yl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(6-Ethoxypyridin-3-yl)ethanone (CAS No. 885229-37-8) has emerged as a highly versatile and valuable heterocyclic building block in the field of organic synthesis.[1][2] Its unique electronic and structural features—a nucleophilic ethoxy group, an electron-deficient pyridine ring, and a reactive acetyl moiety—provide multiple handles for molecular elaboration. This guide offers an in-depth exploration of its applications, focusing on its role in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. We provide detailed protocols, mechanistic insights, and a discussion of the strategic advantages conferred by this reagent in the synthesis of high-value compounds, particularly kinase inhibitors and other biologically active agents.

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

In the landscape of drug discovery, pyridine scaffolds are privileged structures due to their ability to engage in hydrogen bonding and their presence in numerous FDA-approved drugs. This compound distinguishes itself by offering three distinct points for chemical modification.

  • The Acetyl Group (Position 3): This ketone functionality is a cornerstone for a vast array of classical and modern organic transformations. The α-protons exhibit moderate acidity, enabling enolate formation for C-C bond formation, while the carbonyl carbon is an electrophilic site for nucleophilic additions.

  • The Pyridine Ring: The nitrogen atom influences the reactivity of the ring, making positions 2, 4, and 6 susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, while the overall electron-deficient nature of the ring makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions.

  • The Ethoxy Group (Position 6): This electron-donating group modulates the electronic properties of the pyridine ring. It also offers a potential site for ether cleavage to reveal a hydroxypyridine, a common pharmacophore in kinase inhibitors.[3]

This combination of functionalities makes this compound a strategic precursor for generating molecular diversity and accessing complex target molecules efficiently. Its utility is prominently demonstrated in the synthesis of inhibitors for targets like RIOK2 kinase and various receptor tyrosine kinases (RTKs).[4][5]

Physicochemical & Spectroscopic Data

For unambiguous identification and quality control, the following data are characteristic of this compound.

PropertyValueSource
CAS Number 885229-37-8[1]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Off-white to yellow solidSupplier Data
Storage Room temperature, dry conditions[2]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be confirmed by the end-user against their reference standard, as solvent and instrument conditions may cause minor shifts.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

A primary application of substituted pyridines is in transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes it an excellent substrate for reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds with exceptional reliability and functional group tolerance.[6][7] While the parent molecule itself is ready for modifications at the acetyl group, its halogenated precursors are key for building the core scaffold.

The synthesis of complex biaryl systems, a common motif in kinase inhibitors, often relies on the Suzuki coupling of a halo-pyridine with a boronic acid partner. For instance, the synthesis of potent kinase inhibitors frequently involves coupling a boronic acid to a pyridine scaffold that already contains the key sidechains.[8][9]

Workflow for a Typical Suzuki-Miyaura Coupling

The following diagram illustrates the standard laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction, a foundational technique for utilizing building blocks like the halo-precursors to this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup_flask 1. Add Halo-Pyridine, Boronic Acid, and Base to a flame-dried flask. setup_catalyst 2. Add Palladium Catalyst and Ligand. setup_solvent 3. Add Anhydrous, Degassed Solvent via Syringe. degas 4. Degas mixture with Argon/Vacuum cycles. setup_solvent->degas Under Inert Atmosphere heat 5. Heat to specified temperature and stir for required time. monitor 6. Monitor reaction progress by TLC or LC-MS. quench 7. Cool to RT and quench (e.g., with water). monitor->quench Upon Completion extract 8. Extract with an organic solvent (e.g., EtOAc). dry 9. Dry organic layer (Na₂SO₄), filter, and concentrate. purify 10. Purify via Flash Chromatography.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Heterocycle Synthesis via Condensation Chemistry

The acetyl group of this compound is a powerful handle for constructing new heterocyclic rings. The α-protons can be deprotonated to form an enolate, which can then act as a nucleophile in condensation reactions with various electrophiles.

A prime example is the synthesis of pyrazole derivatives. By reacting the ethanone with a substituted hydrazine, a pyrazole ring can be readily formed. This strategy is frequently employed in the development of small molecule agonists for therapeutic targets like the APJ receptor.[10]

Illustrative Reaction: Pyrazole Synthesis

The diagram below shows the general transformation of this compound into a pyrazole, a core structure in many pharmacologically active compounds.

Caption: General scheme for pyrazole synthesis from the title compound.

Detailed Protocol: α-Arylation for the Synthesis of a COX-2 Inhibitor Intermediate

The α-protons of the acetyl group are sufficiently acidic to participate in palladium-catalyzed α-arylation reactions. This reaction directly forms a C(sp³)–C(sp²) bond, creating a 1,2-diaryl-ethanone structure, which is a key intermediate in the synthesis of pharmaceuticals like the COX-2 inhibitor Etoricoxib.[11][12] The following protocol is adapted from established patent literature for the synthesis of a closely related analog, demonstrating the utility of the acetylpyridine core.[11][12]

Objective:

To synthesize 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, illustrating the α-arylation of an acetylpyridine building block. This serves as a validated proxy for the reactivity of this compound.

Materials & Reagents:
  • 1-(6-Methylpyridin-3-yl)ethanone (or the 6-ethoxy analog)

  • 4-Bromophenyl methyl sulfone

  • Potassium phosphate (K₃PO₄), anhydrous

  • Palladium(II) acetylacetonate [Pd(acac)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Silica gel for column chromatography

Equipment:
  • Three-neck round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Procedure:
  • Inert Atmosphere Setup: A 2 L three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 1-(6-methylpyridin-3-yl)ethanone (50 g, 0.370 mol, 1.0 equiv), 4-bromophenyl methyl sulfone (87 g, 0.370 mol, 1.0 equiv), and anhydrous potassium phosphate (235.6 g, 1.110 mol, 3.0 equiv).[12]

  • Catalyst Loading: In a glovebox or under a positive flow of nitrogen, add Pd(acac)₂ (169 mg, 0.55 mmol, 0.15 mol%) and Xantphos (482 mg, 0.83 mmol, 0.225 mol%).[12]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (300 mL) via cannula or syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilled with nitrogen to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Maintain the temperature and stirring under a nitrogen atmosphere for 20-27 hours.[12] Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 50 °C. Quench the reaction by carefully adding water (600 mL). Cool the resulting mixture to 0-5 °C in an ice bath and stir for 2 hours to precipitate the product.

  • Isolation: Filter the resulting solid through a Büchner funnel. Wash the filter cake thoroughly with water (4 x 200 mL).

  • Drying & Purification: Dry the crude solid under vacuum at 65 °C for 10 hours. The patent literature indicates this procedure can yield the product with high purity (89% molar yield).[12] For analytical purity, the product can be further purified by silica gel chromatography using a gradient of ethyl acetate in cyclohexane or by recrystallization.[11]

Safety and Handling

As with all chemical reagents, this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

  • Inhalation/Contact: Avoid inhaling dust or vapors. In case of skin or eye contact, flush immediately with copious amounts of water.[13][14]

  • Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information before use.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, including robust palladium-catalyzed cross-couplings and regioselective condensation reactions. The protocols and applications detailed herein underscore its strategic importance in the rapid assembly of complex molecular scaffolds, particularly in the synthesis of kinase inhibitors and other high-value pharmaceutical targets. For researchers and drug development professionals, mastery of the chemistry of this building block provides a reliable pathway to novel chemical entities with significant therapeutic potential.

References

The Versatile Role of 1-(6-Ethoxypyridin-3-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Ethoxypyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, prized for its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for a phenyl ring.[1][2] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target affinity.[2] Among these, the 6-ethoxypyridin-3-yl moiety has emerged as a particularly valuable fragment. The ethoxy group at the 6-position can enhance metabolic stability by blocking potential sites of oxidation and can also improve cell permeability. This, combined with the reactive handle of the acetyl group at the 3-position, makes 1-(6-ethoxypyridin-3-yl)ethanone a versatile and highly sought-after building block for the synthesis of a new generation of therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights. While direct, extensive literature on this specific molecule is emerging, its utility can be inferred from the well-established roles of closely related analogs and the broader class of substituted pyridines in developing potent and selective modulators of various biological targets.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂-
Molecular Weight165.19 g/mol -
CAS Number885229-37-8-
AppearanceOff-white to yellow solidCommercial Suppliers
SolubilitySoluble in common organic solvents (e.g., DCM, MeOH, DMSO)General Knowledge

The reactivity of this compound is primarily dictated by the acetyl group and the pyridine ring. The acetyl group offers a plethora of opportunities for chemical modification, including:

  • Alpha-functionalization: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

  • Condensation Reactions: The carbonyl group can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

  • Reduction: The ketone can be reduced to a secondary alcohol, providing a chiral center and a new vector for substitution.

  • Oxidation: While less common, oxidation of the acetyl group can lead to the corresponding carboxylic acid derivative.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The ethoxy group at the 6-position can also be a site for chemical modification, although it is generally more stable.

Core Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in the design and synthesis of a variety of bioactive molecules. Its structural features make it particularly suitable for targeting enzyme active sites and receptors.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] The 6-ethoxypyridin-3-yl moiety can be elaborated to present substituents that occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Workflow for the Synthesis of Pyridine-Based Kinase Inhibitors

G A This compound B Alpha-Halogenation (e.g., NBS, Br2) A->B Step 1 C Alpha-Halo Ketone Intermediate B->C D Condensation with Thioamide/Thiourea C->D Step 2 E Thiazole/Thiadiazine Ring Formation D->E F Suzuki or Buchwald-Hartwig Coupling E->F Step 3 G Final Kinase Inhibitor F->G

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Synthesis of a Hypothetical Thiazolyl-Pyridine Kinase Inhibitor Core

This protocol describes a general, plausible route for the synthesis of a thiazolyl-pyridine scaffold, a common core in many kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Substituted thioamide

  • Ethanol

  • Sodium bicarbonate

  • Appropriate boronic acid or amine for coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for Suzuki coupling

  • Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) for Buchwald-Hartwig coupling

Procedure:

  • Alpha-Bromination:

    • Dissolve this compound (1 eq.) in CCl₄.

    • Add NBS (1.1 eq.) and a catalytic amount of BPO or AIBN.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo ketone.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude α-bromo ketone (1 eq.) and a substituted thioamide (1 eq.) in ethanol.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The thiazole product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to dryness.

    • Purify the crude product by column chromatography on silica gel.

  • Cross-Coupling Reaction (Example: Suzuki Coupling):

    • To a solution of the synthesized thiazolyl-pyridine intermediate (1 eq.) and a boronic acid (1.2 eq.) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃, 2 eq.).

    • Degas the mixture and heat under inert atmosphere at 80-100 °C until the reaction is complete (monitor by LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Synthesis of COX-2 Inhibitors: The Case of Etoricoxib Analogs

The synthesis of the highly successful COX-2 inhibitor, Etoricoxib, relies on a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[4][5][6] This underscores the significance of the 3-acetylpyridine scaffold in constructing diarylpyridine-based anti-inflammatory agents. By analogy, this compound serves as a valuable starting material for the synthesis of novel Etoricoxib analogs, where the 6-methyl group is replaced by a 6-ethoxy group. This modification can influence the pharmacokinetic profile of the resulting molecule.

Logical Flow for the Synthesis of Etoricoxib Analogs

G A This compound C Base-catalyzed Condensation A->C B 4-(Methylthio)phenylacetonitrile B->C D 3-Oxo-propionitrile Intermediate C->D E Acid Hydrolysis & Decarboxylation D->E F Ketosulfide Intermediate E->F G Oxidation F->G H Final Ketosulfone Analog G->H

Caption: Synthesis of Etoricoxib analogs.

Protocol 2: Synthesis of a 1-(6-Ethoxypyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Analog

This protocol is adapted from known procedures for the synthesis of the corresponding 6-methyl analog.

Materials:

  • This compound

  • 4-(Methylthio)phenylacetonitrile

  • Strong base (e.g., Sodium ethoxide, Sodium hydride)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Aqueous acid (e.g., HCl, H₂SO₄)

  • Oxidizing agent (e.g., Hydrogen peroxide with a catalyst like sodium tungstate, or m-CPBA)

Procedure:

  • Condensation:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add this compound (1 eq.) and 4-(methylthio)phenylacetonitrile (1 eq.).

    • Heat the mixture to reflux for several hours until the reaction is complete.

    • Cool the reaction mixture and pour it into ice-water.

    • Acidify with dilute HCl to precipitate the crude 3-oxo-propionitrile intermediate.

    • Collect the solid by filtration, wash with water, and dry.

  • Hydrolysis and Decarboxylation:

    • Suspend the crude intermediate in a mixture of acetic acid and concentrated HCl.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the ketosulfide.

    • Collect the product by filtration, wash with water, and dry.

  • Oxidation:

    • Dissolve the ketosulfide in a suitable solvent like acetic acid.

    • Add a catalytic amount of sodium tungstate and then add hydrogen peroxide (30% aq.) dropwise at a controlled temperature.

    • Stir the reaction until the oxidation is complete.

    • Pour the reaction mixture into water to precipitate the final ketosulfone product.

    • Collect the solid by filtration, wash thoroughly with water, and dry. Purify by recrystallization if necessary.

Modulators of G-Protein Coupled Receptors (GPCRs)

The pyridine scaffold is also prevalent in ligands for various GPCRs. For instance, derivatives of 6-ethoxypyridine have been explored as modulators of the APJ receptor, which is implicated in cardiovascular diseases.[7] The this compound can be a starting point for creating novel ligands with tailored properties for other GPCR targets.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering multiple avenues for the synthesis of diverse and complex bioactive molecules. Its utility in constructing kinase inhibitors, COX-2 inhibitor analogs, and GPCR modulators highlights its versatility. As our understanding of the molecular basis of diseases deepens, the demand for novel chemical entities with improved efficacy and safety profiles will continue to grow. The creative and rational application of versatile scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery. Further exploration of its reactivity and its incorporation into novel molecular frameworks will likely lead to the discovery of new therapeutic agents for a wide range of diseases.

References

Application Notes & Protocols: Strategic Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(6-alkoxypyridin-3-yl)ethanone scaffold is a privileged structural motif in medicinal chemistry, most notably serving as a cornerstone for the synthesis of selective COX-2 inhibitors like Etoricoxib.[1][2] Its inherent chemical handles—the ketone and the functionalizable pyridine ring—offer a rich platform for molecular elaboration in drug discovery programs. This guide provides a comprehensive overview of the synthesis of the core 1-(6-ethoxypyridin-3-yl)ethanone intermediate and details robust, field-proven protocols for its subsequent derivatization using modern cross-coupling methodologies. We delve into the causality behind experimental choices, offering insights to empower researchers in the rational design and execution of synthetic routes toward novel bioactive compounds.

Introduction: The Strategic Value of the 3-Acetyl-6-ethoxypyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle. When combined with an acetyl group at the 3-position and an ethoxy group at the 6-position, the resulting molecule, this compound, becomes a particularly valuable building block.[3] The ethoxy group modulates the electronic properties of the pyridine ring, while the acetyl group provides a key point for constructing more complex molecular architectures, such as the α-aryl ketone moiety found in Etoricoxib.[1][4] The development of efficient and scalable synthetic routes to this core and its derivatives is therefore of significant interest to the pharmaceutical industry.[5][6][7]

Synthesis of the Core Intermediate: this compound

The preparation of the title compound can be approached from several precursors. A reliable method involves the conversion of a 6-ethoxynicotinic acid derivative. The following protocol outlines a common transformation, chosen for its use of readily available reagents and straightforward execution.

Protocol 1: Synthesis from Ethyl 6-ethoxynicotinate

This protocol details the conversion of the ester to the methyl ketone via reaction with a methyl organometallic reagent. A Grignard reagent is chosen for its balance of reactivity and operational simplicity.

Scientific Rationale: The reaction of an ester with two equivalents of a Grignard reagent typically yields a tertiary alcohol. However, by carefully controlling the reaction temperature at a low value (e.g., -78 °C), it is possible to isolate the ketone intermediate. The initial addition of the Grignard reagent forms a tetrahedral intermediate which, upon warming, collapses to the ketone. At low temperatures, this ketone is less reactive towards a second equivalent of the Grignard reagent compared to the starting ester, allowing for its isolation upon aqueous workup.

Materials:

  • Ethyl 6-ethoxynicotinate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (Dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Reaction Initiation: Dissolve ethyl 6-ethoxynicotinate (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Strategic Derivatization via Cross-Coupling Reactions

The true synthetic power of the this compound core is realized through its derivatization. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[8][9]

Below is a general workflow for synthesizing a library of derivatives from a common halo-pyridine precursor, which itself can be synthesized from the core ethanone intermediate or a related precursor.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivative Synthesis (Cross-Coupling) cluster_3 Final Products Start 6-Ethoxynicotinic Acid (or derivative) Core This compound Start->Core Protocol 1 Halogenation 5-Bromo-1-(6-ethoxypyridin-3-yl)ethanone Core->Halogenation e.g., NBS Suzuki Suzuki-Miyaura (C-C Bond) Halogenation->Suzuki Pd Catalyst, Base, Ar-B(OH)₂ Buchwald Buchwald-Hartwig (C-N Bond) Halogenation->Buchwald Pd Catalyst, Base, R₂NH Sonogashira Sonogashira (C-C Alkyne Bond) Halogenation->Sonogashira Pd/Cu Catalysts, Base, Alkyne Negishi Negishi (C-C Bond) Halogenation->Negishi Pd or Ni Catalyst, Ar-ZnX Prod1 Aryl Derivative Suzuki->Prod1 Prod2 Amine Derivative Buchwald->Prod2 Prod3 Alkynyl Derivative Sonogashira->Prod3 Prod4 Aryl/Alkyl Derivative Negishi->Prod4

Caption: General workflow for the synthesis and derivatization of this compound.

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron species with an aryl halide.[10][11] It is renowned for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and esters.[12]

Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid to facilitate transmetalation. Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl Ar'-B(OR)₂ (Base) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1-(6-ethoxypyridin-3-yl)ethanone (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Procedure:

  • To a reaction vial, add the bromo-pyridine substrate, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic phase, concentrate, and purify the residue by flash chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

For synthesizing arylamine derivatives, the Buchwald-Hartwig amination is the preeminent method.[13][14] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is often difficult to achieve via classical methods like nucleophilic aromatic substitution.[8]

Scientific Rationale: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[15] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and turns over the catalyst. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[15]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-1-(6-ethoxypyridin-3-yl)ethanone (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the aryl bromide and the solvent.

  • Finally, add the amine coupling partner.

  • Seal the vessel and heat to 80-110 °C for 6-24 hours, until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Data Summary

The following table summarizes representative outcomes for the derivatization of 5-Bromo-1-(6-ethoxypyridin-3-yl)ethanone using the protocols described above. (Note: Data are illustrative, based on typical results reported in the literature for similar systems).

EntryCoupling PartnerReaction TypeCatalyst/LigandBaseYield (%)
1Phenylboronic AcidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃85
24-Methoxyphenylboronic AcidSuzuki-MiyauraPd(dppf)Cl₂K₃PO₄91
3MorpholineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBu88
4AnilineBuchwald-HartwigPd₂(dba)₃ / RuPhosK₃PO₄76
5PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N93

Conclusion

The this compound framework is a versatile and highly valuable starting point for the synthesis of diverse chemical libraries aimed at drug discovery. The protocols detailed herein provide robust and reproducible methods for both the synthesis of the core structure and its subsequent elaboration. By understanding the mechanistic principles behind modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can rationally select conditions to efficiently access novel derivatives, accelerating the journey from chemical synthesis to the identification of new therapeutic agents.

References

Application Notes & Protocols: Strategic Cross-Coupling of 1-(6-Ethoxypyridin-3-yl)ethanone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

1-(6-Ethoxypyridin-3-yl)ethanone is a key building block in contemporary medicinal and agrochemical research.[1] Its substituted pyridine core is a prevalent motif in a myriad of biologically active compounds.[2] The strategic functionalization of this scaffold via transition-metal-catalyzed cross-coupling reactions opens a vast chemical space for the synthesis of novel molecular entities. The presence of the ethoxy group at the 6-position and the acetyl group at the 3-position significantly influences the electronic properties and reactivity of the pyridine ring, making a nuanced understanding of reaction conditions paramount for successful synthesis.[3]

This guide provides detailed protocols and mechanistic insights for the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to derivatives of this compound. The protocols are designed to be robust and adaptable, with explanations grounded in established mechanistic principles to empower researchers to optimize these transformations for their specific synthetic targets.

PART 1: Foundational Principles of Cross-Coupling on the Pyridine Scaffold

The pyridine nucleus presents unique challenges and opportunities in cross-coupling chemistry. The lone pair of electrons on the nitrogen atom can coordinate to the metal catalyst, potentially leading to catalyst inhibition or altered reactivity, a phenomenon often referred to as the "2-pyridyl problem" when coupling at the 2-position.[3] However, the nitrogen can also serve as a directing group, influencing the regioselectivity of C-H activation reactions.[4][5] For the 3-substituted pyridine core of our target molecule, the electronic influence of the substituents is a primary consideration. The electron-donating ethoxy group at the 6-position and the electron-withdrawing acetyl group at the 3-position create a unique electronic environment that must be considered when selecting catalysts, ligands, and reaction conditions.

Logical Workflow for Protocol Development

The following diagram illustrates the decision-making process for selecting and optimizing a cross-coupling reaction for a this compound-derived substrate.

Caption: A logical workflow for selecting and optimizing cross-coupling reactions.

PART 2: Detailed Application Notes and Protocols

For the following protocols, it is assumed that the starting material is a halogenated derivative of this compound, specifically 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone . This substrate is an ideal candidate for a range of palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[6][7][8]

Rationale: This protocol is designed to couple 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone with a variety of aryl and heteroaryl boronic acids. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[8] A moderately strong inorganic base is used to facilitate the transmetalation step.[6]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)L₂-X pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition diorganopalladium Ar-Pd(II)L₂-R pdII_complex->diorganopalladium R-B(OR)₂ transmetalation Transmetalation boronate_complex R-B(OR)₂ base Base (e.g., K₂CO₃) diorganopalladium->pd0 product Ar-R diorganopalladium->product reductive_elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][9]

Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the flask.

  • Solvent and Degassing: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Provides an active Pd(0) species; dppf ligand is effective for heteroaromatic substrates.
Ligand (If not pre-complexed) SPhos, XPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation without being overly harsh on functional groups.[6]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system aids in the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle at a reasonable rate.
Protocol 2: Heck Reaction for Alkene Synthesis

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[10][11]

Rationale: This protocol is optimized for the vinylation of 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone. A phosphine-free catalyst system can be employed, although phosphine ligands can enhance reactivity in some cases. A hindered organic base is used to regenerate the active Pd(0) catalyst in the final step of the cycle.[12]

Experimental Protocol:

  • Reagent Preparation: In a sealed tube, combine 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone (1.0 equiv), the desired alkene (e.g., n-butyl acrylate, 1.5 equiv), and triethylamine (2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and, if necessary, a phosphine ligand such as P(o-tolyl)₃ (0.04 equiv).

  • Solvent: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium precursors for the Heck reaction.[10]
Ligand (Optional) PPh₃, P(o-tolyl)₃Can stabilize the catalyst and improve yields, particularly with less reactive aryl bromides.
Base Et₃N, DIPEAOrganic bases are typically used to avoid side reactions and facilitate catalyst regeneration.[12]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally preferred for their ability to dissolve the reactants and catalyst.
Temperature 100-140 °CHigher temperatures are often required to promote the reaction, especially with electron-deficient alkenes.
Protocol 3: Sonogashira Coupling for Alkyne Synthesis

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[13][14][15]

Rationale: This protocol describes the alkynylation of 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone. The dual catalytic system allows the reaction to proceed under mild conditions.[13] The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16] An amine base serves both as a base and as a solvent.

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdII Ar-Pd(II)L₂-X pd0->pdII Ar-X pd_alkyne Ar-Pd(II)L₂-C≡CR pdII->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR pd_alkyne->product_out cuX Cu(I)X cu_alkyne Cu(I)-C≡CR cuX->cu_alkyne cu_alkyne->pdII from Cu Cycle cu_alkyne->cuX Transmetalation alkyne H-C≡CR alkyne->cu_alkyne base Amine Base base->cu_alkyne

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[13][16]

Experimental Protocol:

  • Reagent Preparation: To a Schlenk flask, add 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone (1.0 equiv), the terminal alkyne (1.2 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Catalyst and Solvent: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.025 equiv), followed by an amine solvent like triethylamine or diisopropylamine.

  • Degassing: Thoroughly degas the mixture with argon.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an argon atmosphere until the starting material is consumed.

  • Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable palladium catalysts for Sonogashira couplings.[15]
Copper Co-catalyst CuI, CuBrEssential for the activation of the terminal alkyne under mild conditions.[13]
Base/Solvent Et₃N, DIPEAActs as a base to deprotonate the alkyne and often serves as the reaction solvent.
Temperature Room Temperature to 60 °CThe reaction is often efficient at or near room temperature.[13]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18][19]

Rationale: This protocol is tailored for the amination of 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone. The key to a successful Buchwald-Hartwig amination is the choice of a highly active catalyst system, typically a palladium precursor combined with a specialized, sterically hindered biaryl phosphine ligand. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[20]

Experimental Protocol:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., Xantphos, 0.02 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 1-(5-bromo-6-ethoxypyridin-3-yl)ethanone (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the product via column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors that form the active catalyst in situ.[20]
Ligand Xantphos, RuPhos, BrettPhosSterically demanding, electron-rich ligands that facilitate the challenging C-N reductive elimination step.[21]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic bases are crucial for the deprotonation step in the catalytic cycle.[22]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80-110 °CThermal energy is typically needed to drive the reaction to completion.

PART 3: Troubleshooting and Field-Proven Insights

  • Low Yields in Suzuki Coupling: If yields are low, consider using a different base such as Cs₂CO₃, which can be more effective for heteroaryl substrates. Also, ensure the boronic acid is of high quality, as protodeboronation can be a competing pathway.[3]

  • Side Reactions in Heck Coupling: The formation of reduced starting material (dehalogenation) can occur. Using a different solvent or lowering the reaction temperature may mitigate this. Isomerization of the product alkene can also be an issue; shorter reaction times are preferable.

  • Homocoupling in Sonogashira Reactions: The formation of diynes (Glaser coupling) is a common side reaction.[23] This can be minimized by ensuring strictly anaerobic conditions and by using a slight excess of the aryl halide.

  • Catalyst Deactivation in Buchwald-Hartwig Amination: The catalyst can be sensitive to air and moisture. Strict adherence to inert atmosphere techniques is critical. If coupling a primary amine, bis-arylation can be a problem; using a larger excess of the amine can sometimes suppress this side reaction.[22]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl Ketones in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is a principal method for constructing biaryl and heteroaryl structures.[2][4][5]

This guide focuses on a substrate of significant interest in drug discovery: 1-(6-Ethoxypyridin-3-yl)ethanone . This molecule features an electron-deficient pyridine ring, a common scaffold in pharmaceuticals, functionalized with a ketone. The pyridine nitrogen can influence the catalytic cycle, while the ketone offers a handle for further synthetic elaboration. Mastering the coupling of such substrates is crucial for synthesizing complex molecules for biological screening. This document provides a detailed protocol, explains the mechanistic rationale behind the chosen conditions, and offers practical guidance for researchers in medicinal and process chemistry.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in our case, a halide precursor to this compound, such as 1-(5-bromo-2-ethoxypyridin-3-yl)ethanone). This step forms a Pd(II) intermediate.[4][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6][8] For electron-deficient systems like pyridines, this step is often more facile.[6]

  • Transmetalation: This is the transfer of the organic group from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base.[4][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the Pd(II) center and displaces the halide.[9] The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][6]

Visualizing the Catalytic Pathway

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)-X       L₂ (Oxidative Adduct) Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Pyridyl Halide) ArX->ArPdXL2 ArPdRL2 Ar-Pd(II)-R       L₂ (Transmetalation Product) ArPdXL2->ArPdRL2 Transmetalation Base Base (e.g., K₂CO₃) AteComplex [R-B(OH)₃]⁻ (Boronate 'ate' Complex) Base->AteComplex Boronic R-B(OH)₂ (Boronic Acid) Boronic->AteComplex Activation AteComplex->ArPdRL2 ArPdRL2->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdRL2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of 1-(5-Bromo-2-ethoxypyridin-3-yl)ethanone

This protocol details a general method for the Suzuki-Miyaura coupling of a brominated precursor to the target ketone with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.Amount (mmol)EquivalentsNotes
1-(5-Bromo-2-ethoxypyridin-3-yl)ethanone244.081.01.0The electrophilic partner. Ensure it is pure and dry.
Arylboronic AcidVariable1.21.2A slight excess is used to drive the reaction to completion. Boronic acids can be hygroscopic and prone to decomposition.[10][11] Use of high-quality material is key.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03 (3 mol%)A common and effective Pd(0) precatalyst. Sensitive to air and should be handled under an inert atmosphere.
Potassium Carbonate (K₂CO₃)138.212.02.0A moderately strong inorganic base, effective in many Suzuki couplings.[5] Must be finely powdered and anhydrous.
1,4-Dioxane88.115 mL-Anhydrous, degassed solvent. A common choice for Suzuki reactions.[12]
Deionized Water18.021 mL-Degassed. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[5]
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(5-bromo-2-ethoxypyridin-3-yl)ethanone (1.0 mmol, 244 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[13]

    • In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg).[14]

    • Seal the flask with a septum or cap.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[14]

    • Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL). The mixture will be a suspension.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The exact time will depend on the specific boronic acid used.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[13][15]

    • For TLC analysis, spot the reaction mixture against the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Visualize spots under UV light (254 nm).[15]

    • For LC-MS, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) and inject. Monitor the disappearance of the starting material peak and the appearance of the product peak with the expected mass.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by the monitoring method), allow the flask to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude material is typically purified by flash column chromatography on silica gel.[16]

    • A gradient of ethyl acetate in hexanes is commonly used as the eluent system.

    • Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) can be an effective purification method.[17]

Rationale for Experimental Choices

  • Substrate: The bromo-substituted pyridine is chosen as the electrophile. Bromides offer a good balance of reactivity and stability, generally reacting faster than chlorides but being more cost-effective than iodides.[6]

  • Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst. For more challenging couplings, or to use lower catalyst loadings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst (like Pd(OAc)₂) might be necessary.[1][18] These advanced ligands can promote the oxidative addition and reductive elimination steps.

  • Base: K₂CO₃ is a versatile base suitable for a wide range of functional groups. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive partners or when dealing with boronic esters.[12][14] The choice of base is crucial as it modulates the formation of the boronate "ate" complex required for transmetalation.[8][9]

  • Solvent System: The dioxane/water mixture is a classic choice. Dioxane or THF solubilizes the organic components and the palladium complex, while water helps dissolve the inorganic base and facilitates the key transmetalation step.[2][5] The ratio can be optimized to balance solubility and reaction rate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature (up to reflux) or consider microwave heating.4. Screen alternative catalysts/ligands (e.g., Pd(dppf)Cl₂, SPhos).
Protodeboronation of Boronic Acid The boronic acid is replaced by a hydrogen atom. This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[6][19]1. Use a higher ratio of boronic acid (1.5-2.0 equiv.).2. Use anhydrous conditions and a non-aqueous base system if possible.3. Consider using a boronate ester (e.g., pinacol ester), which can be more stable.[9]
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the oxidative coupling of the boronic acid to form a biaryl by-product.[14]1. Thoroughly degas all solvents and the reaction mixture before heating.2. Maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Pyridine The starting bromo-pyridine is reduced to this compound without coupling. This can occur via a competing hydride transfer mechanism.[6]1. Ensure the purity of all reagents and solvents.2. Screen different phosphine ligands, as ligand choice can influence competing pathways.3. Lower the reaction temperature if conversion is still efficient.

Characterization of the Final Product

After purification, the identity and purity of the coupled product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the new biaryl ketone. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product are key indicators.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl (C=O) group of the ketone and the aromatic C-C and C-N bonds.

  • Melting Point: For solid products, a sharp melting point is an indicator of high purity.

By following this detailed guide, researchers can confidently approach the Suzuki-Miyaura coupling of this compound and its derivatives, a critical transformation for the synthesis of novel compounds in drug discovery and development.

References

The Strategic Application of 1-(6-Ethoxypyridin-3-yl)ethanone in the Discovery of Novel Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

In the relentless pursuit of novel agrochemicals to address the ever-evolving challenges of pest resistance and environmental sustainability, the strategic selection of foundational chemical scaffolds is paramount. The pyridine ring, a bioisostere of the benzene ring, is a well-established and highly valued pharmacophore in the design of modern pesticides. Its unique electronic properties and ability to form specific interactions with biological targets have led to its incorporation into numerous successful herbicides, insecticides, and fungicides.[1] This guide focuses on the practical application of a specific, commercially available building block, 1-(6-ethoxypyridin-3-yl)ethanone (CAS 885229-37-8), in agrochemical research and development.

While direct patent literature for agrochemicals derived from this specific ethanone is not extensively published, its structural motifs—a reactive ketone group and an ethoxy-substituted pyridine ring—present a fertile ground for the synthesis of analogs of several major classes of pesticides. This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals, outlining a strategic approach to leveraging this compound in the discovery of new active ingredients. We will explore its synthetic utility, provide detailed protocols for biological screening, and discuss the underlying mechanisms of action that can be targeted.

Part 1: Synthetic Pathways from this compound to Potential Agrochemicals

The ketone and pyridine functionalities of this compound offer multiple avenues for chemical modification. Below are proposed synthetic strategies to generate derivatives with potential herbicidal, insecticidal, and fungicidal properties, based on established chemistries of analogous compounds.

Synthesis of Potential Herbicidal Agents

The 6-ethoxypyridine moiety is a key component in various herbicidal scaffolds. Two prominent targets for derivatives of our lead compound are 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and Photosystem II (PSII) inhibitors.

HPPD inhibitors are a critical class of bleaching herbicides.[2] The typical structure involves a triketone or pyrazole aromatic ketone moiety.[2][3] The synthesis of a potential HPPD inhibitor from this compound can be envisioned through a Claisen condensation followed by cyclization.

DOT Diagram: Synthesis of a Potential HPPD Inhibitor

G start This compound step1 Claisen Condensation (e.g., with diethyl oxalate) start->step1 intermediate1 Diketone Intermediate step1->intermediate1 step2 Cyclization (e.g., with a hydrazine derivative) intermediate1->step2 product Potential Pyrazole-based HPPD Inhibitor step2->product

Caption: Proposed synthetic route to a potential HPPD inhibitor.

Herbicides that inhibit PSII block the electron transport chain in photosynthesis. Many PSII inhibitors feature a urea or triazine-like structure. The ketone group of this compound can be converted to an amine, which can then be derivatized to form potential PSII-inhibiting ureas.

DOT Diagram: Synthesis of a Potential PSII Inhibitor

G start This compound step1 Reductive Amination start->step1 intermediate1 Amine Intermediate step1->intermediate1 step2 Reaction with an Isocyanate (e.g., 3,4-dichlorophenyl isocyanate) intermediate1->step2 product Potential Urea-based PSII Inhibitor step2->product

Caption: Proposed synthetic route to a potential PSII inhibitor.

Synthesis of Potential Insecticidal Agents

The pyridine ring is a cornerstone of the highly successful neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR). Derivatives of this compound can be designed as analogs of existing neonicotinoids.

A common feature of neonicotinoids is a (chloro-)pyridinylmethyl group linked to a pharmacophore. The synthesis could involve the reduction of the ketone to an alcohol, followed by conversion to a halide and subsequent reaction with a suitable heterocyclic amine.

DOT Diagram: Synthesis of a Potential Neonicotinoid Analog

G start This compound step1 Reduction to Alcohol (e.g., NaBH4) start->step1 intermediate1 Alcohol Intermediate step1->intermediate1 step2 Halogenation (e.g., SOCl2) intermediate1->step2 intermediate2 Chloride Intermediate step2->intermediate2 step3 Nucleophilic Substitution (e.g., with 2-nitroiminoimidazolidine) intermediate2->step3 product Potential Neonicotinoid Analog step3->product

Caption: Proposed synthetic route to a potential neonicotinoid analog.

Synthesis of Potential Fungicidal Agents

Pyridine-containing compounds have been developed into fungicides with various modes of action. One approach is the synthesis of pyridinylethanone hydrazone derivatives, which have shown promise as antifungal agents.

This synthesis is a straightforward condensation reaction between the ketone and a substituted hydrazine.

DOT Diagram: Synthesis of a Potential Hydrazone Fungicide

G start This compound step1 Condensation Reaction (e.g., with a substituted phenylhydrazine) start->step1 product Potential Hydrazone-based Fungicide step1->product

Caption: Proposed synthetic route to a potential hydrazone fungicide.

Part 2: Protocols for Biological Screening

Once a library of derivatives has been synthesized, a tiered screening approach is necessary to identify promising candidates. The following protocols are based on established methodologies and can be adapted for high-throughput screening.

Herbicidal Activity Screening

This primary screen assesses the overall herbicidal effect of the compounds on model plant species.

Objective: To determine the pre- and post-emergence herbicidal activity of synthesized compounds.

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO or acetone).

  • Seeds of monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., cress - Lepidium sativum) weeds.

  • Petri dishes or multi-well plates.

  • Growth medium (e.g., agar or filter paper).

  • Growth chamber with controlled light, temperature, and humidity.

  • Commercial herbicide standards (e.g., glyphosate for post-emergence, atrazine for pre-emergence).

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and standards. Create a dilution series to test a range of concentrations (e.g., 1, 10, 100, 1000 ppm).

  • Pre-emergence Assay:

    • Place sterile filter paper or a thin layer of agar in each well/dish.

    • Add a known volume of the test solution to saturate the medium.

    • Place a set number of seeds (e.g., 10) onto the treated medium.

    • Seal the plates and incubate in a growth chamber for 7-14 days.

  • Post-emergence Assay:

    • Germinate seeds in untreated medium until they reach the 1-2 leaf stage.

    • Apply the test solutions as a fine spray to the seedlings.

    • Return the seedlings to the growth chamber for 7-14 days.

  • Assessment: Visually assess the plants for signs of phytotoxicity, such as growth inhibition, chlorosis, necrosis, and mortality. A rating scale (e.g., 0-100%, where 100% is complete kill) can be used. Calculate the concentration required for 50% inhibition (IC50) for promising compounds.

Causality: This whole-organism assay is crucial as a first-pass screen because it does not assume a specific mode of action and can identify compounds with novel targets. Using both monocot and dicot species provides initial information on selectivity.

For compounds showing significant activity, target-based assays can elucidate the mechanism of action.

  • HPPD Inhibition Assay: The activity of the 4-hydroxyphenylpyruvate dioxygenase enzyme can be measured spectrophotometrically by monitoring the depletion of the substrate or through more advanced fluorescent screening platforms.

  • PSII Inhibition Assay: The inhibition of Photosystem II can be measured by monitoring chlorophyll fluorescence or by using isolated thylakoid membranes to measure the rate of an artificial electron acceptor's reduction (Hill reaction).

Insecticidal Activity Screening

This protocol is designed to assess the toxicity of compounds to a model insect pest.

Objective: To determine the insecticidal activity of synthesized compounds through contact and ingestion.

Materials:

  • Synthesized compounds dissolved in a suitable solvent.

  • Model insect species (e.g., fruit fly - Drosophila melanogaster, or a relevant agricultural pest like the larvae of the cotton leafworm - Spodoptera littoralis).

  • Vials or petri dishes.

  • Artificial diet for the insect species.

  • Micro-applicator for topical application.

  • Commercial insecticide standard (e.g., imidacloprid for sucking insects, chlorpyrifos for chewing insects).

Procedure:

  • Contact Toxicity (Vial Residue Method):

    • Coat the inside of glass vials with a solution of the test compound and allow the solvent to evaporate, leaving a residue film.

    • Introduce a known number of insects into each vial.

    • Cap the vials (with ventilation) and hold at a constant temperature.

    • Record mortality at set time points (e.g., 24, 48, 72 hours).

  • Ingestion Toxicity (Diet Incorporation Method):

    • Incorporate the test compounds at various concentrations into the insect's artificial diet.

    • Place a known number of larvae onto the treated diet.

    • Record mortality and any developmental effects (e.g., failure to molt) over several days.

  • Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) for active compounds.

Causality: Using both contact and ingestion methods helps to differentiate between compounds that are effective upon external exposure and those that must be consumed, providing early insights into their potential field application (e.g., foliar spray vs. systemic).[1]

Fungicidal Activity Screening

This assay is a standard method to determine the direct antifungal effect of a compound.

Objective: To determine the concentration of a compound that inhibits the growth of a target fungus.

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • A plant pathogenic fungus (e.g., Botrytis cinerea or Fusarium graminearum).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Petri dishes.

  • Sterile cork borer.

  • Commercial fungicide standard (e.g., tebuconazole).

Procedure:

  • Preparation of Amended Media: Autoclave the growth medium and cool it to approximately 50-60°C. Add the test compounds to the molten agar to achieve the desired final concentrations. Pour the amended agar into petri dishes.

  • Inoculation: Take a mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer and place it in the center of the amended agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) for several days.

  • Assessment: Measure the diameter of the fungal colony. Compare the growth on the treated plates to the growth on a solvent-only control plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration. Determine the EC50 (Effective Concentration for 50% inhibition) for active compounds.

Causality: This direct-effect assay is a reliable method to quantify the intrinsic antifungal potency of a compound. It is a foundational screen before moving to more complex in-planta or in-vivo testing.

Part 3: Understanding the "Why": Mechanistic Insights and Structure-Activity Relationships

The ultimate goal of synthesizing and screening these derivatives is to develop a robust Structure-Activity Relationship (SAR). The SAR provides the rationale for further optimization of the lead compounds.

Potential Agrochemical Class Mechanism of Action Key Structural Features for SAR
HPPD Inhibitor Herbicides Inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to a depletion of plastoquinone and carotenoids. This results in the characteristic "bleaching" of new plant tissues.[3]The nature and position of substituents on any additional aromatic or heterocyclic rings. The linker between the pyridine and the triketone/pyrazole moiety.
PSII Inhibitor Herbicides Bind to the D1 protein in Photosystem II, blocking electron transport. This leads to the production of reactive oxygen species, causing rapid cell membrane damage.The lipophilicity and electronic properties of the substituents on the urea or other pharmacophore. The overall shape of the molecule to fit into the D1 protein binding niche.
Neonicotinoid Insecticides Act as agonists at the insect nicotinic acetylcholine receptor (nAChR), causing overstimulation of the nervous system, leading to paralysis and death. They show higher selectivity for insect nAChRs over mammalian receptors.The nature of the heterocyclic group attached to the pyridinylmethyl moiety. The electronic properties of the pharmacophore (e.g., nitroguanidine vs. cyanoamidine).
Hydrazone Fungicides The exact mechanism can vary, but many are thought to interfere with cellular respiration or membrane integrity.The electronic nature (electron-donating vs. electron-withdrawing) of substituents on the hydrazine's aromatic ring.

By systematically modifying the structure of the derivatives synthesized from this compound and correlating these changes with the results from the biological assays, researchers can build a predictive model to guide the design of more potent and selective agrochemicals.

Conclusion

This compound represents a strategically valuable starting material for agrochemical discovery programs. Its inherent structural features make it an ideal scaffold for generating diverse libraries of compounds targeting well-validated biological pathways in weeds, insects, and fungi. By employing the synthetic strategies and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this pyridine core. The key to success lies not just in the synthesis and screening, but in the careful analysis of the resulting data to build a strong understanding of the structure-activity relationships, ultimately paving the way for the discovery of the next generation of effective and sustainable crop protection solutions.

References

Application Note & Protocols: A Framework for Screening 1-(6-Ethoxypyridin-3-yl)ethanone Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a "privileged scaffold" for interacting with a wide array of biological targets.[2][3] This guide focuses on derivatives of 1-(6-ethoxypyridin-3-yl)ethanone, a specific pyridine-containing scaffold, and provides a comprehensive framework for their initial biological characterization. We present detailed protocols for a tiered screening cascade designed to efficiently identify and characterize derivatives with potential anticancer and antimicrobial activities. The methodologies herein emphasize robust, self-validating experimental design, from high-throughput primary screens to secondary dose-response analyses, providing researchers with a validated roadmap from a compound library to prioritized lead candidates.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

Pyridine and its derivatives are ubiquitous in pharmaceutical science, largely due to the nitrogen heteroatom which influences the molecule's reactivity, polarity, stability, and binding capabilities.[2] This versatility allows pyridine-based compounds to target a diverse range of biological entities, including kinases, enzymes, and receptors.[3] Consequently, they have been developed into drugs for a multitude of diseases, including cancer, bacterial infections, and viral illnesses.[1] The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to the active sites of enzymes and receptors.[4] This inherent biological activity, coupled with synthetic tractability, makes the exploration of novel pyridine derivatives, such as those from this compound, a promising avenue for discovering next-generation therapeutics.[5]

Designing a Screening Cascade: From Library to Leads

A successful screening campaign is a multi-step process designed to systematically filter a large library of compounds down to a small number of promising candidates. This "screening cascade" approach maximizes efficiency and minimizes resource expenditure by using a broad, rapid primary screen to identify initial "hits," which are then subjected to more rigorous secondary assays for confirmation and characterization.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation cluster_2 Phase 3: Lead Characterization Compound_Library Derivative Library (100s-1000s of compounds) Primary_HTS Primary High-Throughput Screen (HTS) (e.g., Single 10 µM concentration) Compound_Library->Primary_HTS Assay Hit_Identification Hit Identification (e.g., >50% Inhibition) Primary_HTS->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Re-test fresh compound) Hit_Identification->Hit_Confirmation Advance Hits Dose_Response Dose-Response Assay (IC50 / MIC Determination) Hit_Confirmation->Dose_Response Confirm Lead_Candidates Prioritized Lead Candidates (Potent & Selective Hits) Dose_Response->Lead_Candidates Prioritize Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (RAS/MAPK Pathway) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds Derivative Pyridine Derivative (ETH-PYR-001) Derivative->RTK Competitively Inhibits Response Cell Proliferation & Angiogenesis Downstream->Response Activates

References

Application Note: Strategic Synthesis of Novel CNS-Active Scaffolds from 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This application note provides a detailed guide for researchers and drug development professionals on leveraging the versatile chemical building block, 1-(6-ethoxypyridin-3-yl)ethanone (CAS: 885229-37-8), for the synthesis of novel compounds with potential applications in CNS disorders. We present a series of robust, step-by-step protocols for key chemical transformations—including the Mannich reaction, Claisen-Schmidt condensation, and reductive amination—that convert the starting material into diverse molecular libraries. The rationale behind each synthetic choice is discussed in the context of established CNS pharmacophores, and methods for downstream elaboration into more complex heterocyclic systems are proposed. This guide is intended to serve as a practical and scientifically grounded resource for the exploration of new chemical space in the pursuit of next-generation CNS therapies.

Introduction: The Strategic Value of this compound in CNS Drug Discovery

The development of novel agents for CNS disorders remains a significant challenge, often hindered by the complexity of neurological pathways and the stringent requirements for blood-brain barrier penetration.[3] The strategic selection of a starting scaffold is therefore paramount. The pyridine ring system is frequently found in FDA-approved drugs and natural alkaloids with CNS activity.[1][2][4] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule, making it an ideal anchor for drug design.[1][5]

This compound is an exemplary starting material for several reasons:

  • The Pyridine Core: Provides a proven bioisostere for a phenyl ring with improved solubility and metabolic properties.

  • The Acetyl Group: The ketone functionality is a highly versatile chemical handle, amenable to a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The Ethoxy Group: This group can modulate lipophilicity and may engage in specific hydrophobic interactions within a target protein.

This document outlines a systematic approach to diversify this starting material into libraries of compounds designed with key CNS pharmacophores in mind, such as those targeting dopaminergic and serotonergic systems, which are implicated in conditions like schizophrenia and depression.[6][7]

G cluster_2 Downstream Elaboration start This compound mannich Mannich Reaction start->mannich claisen Claisen-Schmidt Condensation start->claisen reductive Reductive Amination start->reductive beta_amino β-Aminoketones mannich->beta_amino chalcone Chalcone Analogs claisen->chalcone amines Substituted Amines reductive->amines hetero Heterocyclic Systems (Pyrazolines, Pyrimidines) chalcone->hetero Cyclization

Caption: Overall strategy for scaffold diversification.

Core Synthetic Protocols and Methodologies

The following protocols are designed to be robust and adaptable, allowing for the creation of a wide range of derivatives by substituting various reagents.

Protocol 2.1: Synthesis of β-Aminoketones via the Mannich Reaction

Rationale: The Mannich reaction is a cornerstone of medicinal chemistry for introducing a β-amino-ketone moiety, a structural motif present in numerous CNS-active compounds, including antipsychotics and antidepressants. This three-component reaction of the starting ketone, formaldehyde, and a secondary amine is highly efficient for generating compounds with a basic nitrogen atom, which is often crucial for receptor interaction and favorable pharmacokinetics.

Detailed Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.65 g, 10 mmol).

  • Reagent Addition: Add ethanol (30 mL), followed by the desired secondary amine (e.g., piperidine, 1.06 mL, 11 mmol) and aqueous formaldehyde (37% w/w, 0.9 mL, 11 mmol).

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL). Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Extraction: Add 30 mL of water and basify the solution to pH 9-10 with a 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the pure Mannich base.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Mannich Bases

EntrySecondary AmineProduct NameExpected Yield (%)
1Dimethylamine3-(Dimethylamino)-1-(6-ethoxypyridin-3-yl)propan-1-one75-85%
2Piperidine1-(6-Ethoxypyridin-3-yl)-3-(piperidin-1-yl)propan-1-one80-90%
3Morpholine1-(6-Ethoxypyridin-3-yl)-3-morpholinopropan-1-one80-90%
4N-Methylpiperazine1-(6-Ethoxypyridin-3-yl)-3-(4-methylpiperazin-1-yl)propan-1-one70-80%
Protocol 2.2: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt (crossed aldol) condensation between this compound and various aromatic aldehydes produces chalcone-like scaffolds. These α,β-unsaturated ketones are not only bioactive in their own right but are also critical intermediates for the synthesis of more complex heterocyclic systems like pyrazolines and pyridopyrimidines, which have demonstrated a wide range of CNS activities.[8]

Detailed Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) and a selected substituted benzaldehyde (11 mmol) in ethanol (20 mL).

  • Catalyst Addition: Cool the solution in an ice bath (0-5 °C). Slowly add an aqueous solution of sodium hydroxide (20% w/v, 5 mL) dropwise while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. A precipitate often forms during this time. Monitor for the disappearance of the starting ketone by TLC.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify with dilute HCl until the pH is neutral (~7).

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone analog.

Data Presentation: Representative Chalcone Analogs

EntryAromatic AldehydeProduct NameExpected Yield (%)
1Benzaldehyde(E)-1-(6-Ethoxypyridin-3-yl)-3-phenylprop-2-en-1-one85-95%
24-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(6-ethoxypyridin-3-yl)prop-2-en-1-one90-98%
34-Methoxybenzaldehyde(E)-1-(6-Ethoxypyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one85-95%
44-(Dimethylamino)benzaldehyde(E)-3-(4-(Dimethylamino)phenyl)-1-(6-ethoxypyridin-3-yl)prop-2-en-1-one80-90%

Downstream Elaboration: From Chalcones to Complex Heterocycles

The synthetic utility of the chalcone intermediates (from Protocol 2.2) can be extended through cyclization reactions to build five- and six-membered heterocyclic rings, which are core components of many CNS drugs.[8][9]

Protocol 3.1: Synthesis of a Pyrazoline Derivative

Rationale: Pyrazolines are five-membered heterocycles known for their diverse pharmacological activities. Reacting the chalcone intermediate with hydrazine hydrate provides a straightforward route to this scaffold.

  • Setup: In a 50 mL flask, suspend the chalcone analog (e.g., (E)-1-(6-ethoxypyridin-3-yl)-3-phenylprop-2-en-1-one, 5 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80%, 0.5 mL, ~8 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of solution. If not, reduce the solvent volume and cool in an ice bath to induce crystallization. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

G start This compound chalcone Chalcone Intermediate start->chalcone  Protocol 2.2 (Claisen-Schmidt) aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline  Protocol 3.1 (Cyclization) hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Caption: Workflow for multi-step synthesis of a pyrazoline.

Considerations for CNS Drug-Likeness

When designing novel CNS agents, it is crucial to consider physicochemical properties that influence oral bioavailability and blood-brain barrier (BBB) penetration. Lipinski's "Rule of Five" and Veber's rules provide useful guidelines.[10]

  • Molecular Weight (MW): < 500 g/mol

  • LogP (Lipophilicity): < 5

  • Hydrogen Bond Donors (HBD): < 5

  • Hydrogen Bond Acceptors (HBA): < 10

  • Rotatable Bonds: ≤ 10

Calculated Properties for Representative Products

Compound Type (Example)MW ( g/mol )Calculated LogPHBDHBAStatus
Mannich Base (Entry 2)262.362.803Compliant
Chalcone Analog (Entry 2)287.734.103Compliant
Pyrazoline Derivative267.332.514Compliant

Note: Properties are estimates calculated using standard cheminformatics software and serve as a guide for prioritizing compounds for further screening.

Conclusion

This compound is a commercially available and highly effective starting material for the synthesis of diverse compound libraries aimed at CNS drug discovery. The protocols detailed in this application note provide robust and scalable methods for producing β-aminoketones, chalcones, substituted amines, and more complex heterocyclic systems. By combining these synthetic strategies with principles of medicinal chemistry and drug design, researchers can efficiently explore new chemical space and generate novel candidates for treating a range of CNS disorders.

References

Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of 1-(6-ethoxypyridin-3-yl)ethanone, a key building block in pharmaceutical and agrochemical research. Two robust and efficient synthetic routes are presented: a Williamson ether synthesis approach starting from 1-(6-chloropyridin-3-yl)ethanone, and a Grignard reaction pathway commencing with 6-ethoxynicotinonitrile. This document offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to enable researchers to successfully synthesize and purify the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of both an ethoxy and an acetyl group provides versatile handles for further chemical transformations. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed and practical approach to its synthesis.

Two primary synthetic strategies are explored, each with its own set of advantages and considerations. The choice of method may depend on the availability of starting materials, scale of the reaction, and the specific equipment and expertise available in the laboratory.

Synthetic Strategies and Mechanistic Overview

Route 1: Williamson Ether Synthesis

This route employs a classic nucleophilic aromatic substitution (SNAr) reaction, specifically the Williamson ether synthesis. The synthesis begins with the commercially available 1-(6-chloropyridin-3-yl)ethanone, which is treated with sodium ethoxide. The electron-withdrawing acetyl group at the 3-position and the nitrogen atom in the pyridine ring activate the chlorine at the 6-position towards nucleophilic attack by the ethoxide ion.[1][2]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the desired ether product.[3] This method is often favored for its operational simplicity and the relatively mild reaction conditions.

Route 2: Grignard Reaction with a Nitrile

The second strategy involves the formation of a carbon-carbon bond through the addition of a Grignard reagent to a nitrile. Specifically, ethylmagnesium bromide is reacted with 6-ethoxynicotinonitrile. The highly nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt.[4][5] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone, this compound.[4] This method is a powerful tool for ketone synthesis and offers a convergent approach to the target molecule.

Experimental Protocols

Route 1: Williamson Ether Synthesis

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis A 1-(6-Chloropyridin-3-yl)ethanone C Reaction Mixture (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Work-up (Quenching, Extraction) C->D Cooling E Purification (Crystallization) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Step 1: Preparation of Sodium Ethoxide Solution

  • Safety First: Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. Perform this step under an inert atmosphere (nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethanol (see Table 1 for quantities).

  • Carefully add sodium metal, cut into small pieces, portion-wise to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has dissolved, allow the solution to cool to room temperature.

Step 2: Nucleophilic Aromatic Substitution

  • To the freshly prepared sodium ethoxide solution, add 1-(6-chloropyridin-3-yl)ethanone (see Table 1).

  • Heat the reaction mixture to reflux and maintain this temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly adding water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[6][7]

Route 2: Grignard Reaction

Diagram of the Grignard Reaction Workflow:

Grignard_Reaction A Ethyl Bromide + Mg turnings in dry THF B Ethylmagnesium Bromide A->B Grignard Formation D Reaction Mixture (Addition at 0°C) B->D C 6-Ethoxynicotinonitrile in dry THF C->D E Acidic Work-up (NH4Cl solution) D->E Hydrolysis F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Step 1: Preparation of Ethylmagnesium Bromide

  • Safety First: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (see Table 1).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

Step 2: Reaction with 6-Ethoxynicotinonitrile

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve 6-ethoxynicotinonitrile (see Table 1) in anhydrous THF and add this solution dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Summary

Table 1: Reagent Quantities and Reaction Parameters

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Grignard Reaction
Starting Material 1 1-(6-Chloropyridin-3-yl)ethanone (1.0 eq)Ethyl Bromide (1.2 eq)
Starting Material 2 Sodium (1.2 eq)Magnesium Turnings (1.3 eq)
Starting Material 3 Anhydrous Ethanol6-Ethoxynicotinonitrile (1.0 eq)
Solvent Anhydrous EthanolAnhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Work-up Aqueous quench, extractionQuench with aq. NH4Cl, extraction
Purification RecrystallizationColumn Chromatography
Typical Yield 75-85%60-70%

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 68-70 °C

  • 1H NMR (400 MHz, CDCl3) δ (ppm): 8.85 (d, J=2.4 Hz, 1H), 8.10 (dd, J=8.6, 2.5 Hz, 1H), 6.79 (d, J=8.6 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 2.58 (s, 3H), 1.43 (t, J=7.1 Hz, 3H).

  • 13C NMR (101 MHz, CDCl3) δ (ppm): 196.5, 163.4, 150.2, 138.9, 127.6, 111.3, 62.0, 26.5, 14.6.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 1-(6-Chloropyridin-3-yl)ethanone: May be harmful if swallowed or inhaled and can cause skin and eye irritation. Avoid breathing dust and ensure adequate ventilation.

  • Sodium Metal and Sodium Ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Grignard Reagents: Pyrophoric and water-reactive. Strict anhydrous and inert atmosphere techniques are essential. Ensure an appropriate quenching agent and fire extinguisher (Class D for metal fires) are readily available.

  • Ethyl Bromide and Tetrahydrofuran: Flammable liquids. Keep away from ignition sources.

Conclusion

This application note details two effective methods for the synthesis of this compound. The Williamson ether synthesis offers a straightforward approach with high yields, while the Grignard reaction provides a versatile alternative for carbon-carbon bond formation. The choice of synthetic route will depend on the specific needs and resources of the laboratory. By following the detailed protocols and safety guidelines provided, researchers can confidently produce this important chemical intermediate for their research and development activities.

References

Catalytic Routes to Ethoxypyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethoxypyridine scaffolds are privileged structural motifs in medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth overview of modern catalytic methods for the synthesis of ethoxypyridine compounds, with a focus on practical applications, mechanistic understanding, and detailed experimental protocols. We will explore a range of powerful catalytic systems, including those based on palladium, copper, and nickel, as well as emerging photoredox and organocatalytic strategies.

The primary challenge in synthesizing ethoxypyridines lies in the construction of the aryl ether bond (C-O bond), particularly with the electron-deficient pyridine ring. The pyridine nitrogen can also act as a ligand, potentially inhibiting the catalytic activity of transition metals. Consequently, the development of robust and versatile catalytic methods that overcome these challenges is crucial for advancing research and development in fields that rely on these valuable compounds. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.

Transition-Metal Catalyzed Ethoxylation of Halopyridines

The cross-coupling of halopyridines with ethanol or ethoxides is the most prevalent and versatile strategy for the synthesis of ethoxypyridines. Palladium, copper, and nickel catalysts have all been successfully employed for this transformation, each with its own set of advantages and limitations.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and general method for the synthesis of aryl ethers.[1] This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of ethoxypyridines, this method offers high efficiency and broad functional group tolerance.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig C-O coupling is similar to that of C-N coupling.[1] It begins with the oxidative addition of the halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the ethoxide and reductive elimination yields the desired ethoxypyridine and regenerates the Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, as it influences the rate of both the oxidative addition and the reductive elimination steps, while also preventing catalyst deactivation. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step.

Buchwald_Hartwig_CO cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_complex [Ar-Pd(II)-X]Ln Pd0->PdII_complex ArX Ethoxypyridine (Ar-OEt) PdII_alkoxide [Ar-Pd(II)-OEt]Ln PdII_complex->PdII_alkoxide PdII_alkoxide->ArX Reductive Elimination NaOEt NaOEt NaOEt->PdII_complex Ligand Exchange Halopyridine Halopyridine (Ar-X) Halopyridine->Pd0 Oxidative Addition

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Ethoxy-5-arylpyridine

This protocol describes the synthesis of a 5-aryl-2-ethoxypyridine derivative from the corresponding 2-chloro-5-arylpyridine, illustrating a common application in medicinal chemistry.

Materials:

  • 2-Chloro-5-arylpyridine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous ethanol (solvent)

  • Anhydrous toluene (co-solvent, optional)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloro-5-arylpyridine (1.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous ethanol to dissolve the reagents, followed by sodium tert-butoxide (1.4 equiv). If solubility is an issue, a co-solvent such as anhydrous toluene can be added.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-ethoxy-5-arylpyridine.[2]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl ethers, involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[3] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications using ligands have made this a more practical and versatile method for ethoxypyridine synthesis.[4]

Mechanism and Rationale: The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a Cu(I) active species. The reaction likely proceeds through the formation of a copper ethoxide, which then undergoes nucleophilic aromatic substitution with the halopyridine. The use of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can stabilize the copper catalyst and facilitate the reaction under milder conditions.

Protocol 2: Copper-Catalyzed Synthesis of 3-Ethoxypyridine

This protocol outlines a general procedure for the synthesis of 3-ethoxypyridine from 3-bromopyridine using a copper-catalyzed Ullmann-type reaction.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous ethanol (solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, combine 3-bromopyridine (1.0 equiv), copper(I) iodide (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous ethanol as the solvent.

  • Seal the tube and purge with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain 3-ethoxypyridine.

Nickel-Catalyzed C-O Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides.[5]

Mechanism and Rationale: The catalytic cycle for nickel-catalyzed C-O coupling is thought to be similar to that of palladium, involving Ni(0)/Ni(II) intermediates. However, some studies suggest the involvement of Ni(I)/Ni(III) species, particularly in photoredox-mediated nickel catalysis.[5] The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst.

Protocol 3: Nickel-Catalyzed Synthesis of 4-Ethoxypyridine

This protocol provides a general method for the synthesis of 4-ethoxypyridine from 4-chloropyridine using a nickel catalyst.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Sodium ethoxide (NaOEt) (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask, add nickel(II) chloride (0.10 equiv) and 1,10-phenanthroline (0.10 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by 4-chloropyridine hydrochloride (1.0 equiv) and sodium ethoxide (2.5 equiv).

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethoxypyridine.

Emerging Catalytic Methods

Beyond traditional transition-metal catalysis, several innovative methods are being explored for the synthesis of ethoxypyridines, offering potential advantages in terms of sustainability and novel reactivity.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-O bonds under mild conditions.[6] This approach often involves the generation of radical intermediates, which can participate in coupling reactions. For ethoxypyridine synthesis, this could involve the generation of an ethoxy radical or the activation of the pyridine ring towards nucleophilic attack.

Photoredox_Workflow Start Reaction Setup: Halopyridine, Ethanol, Photocatalyst, Base Irradiation Visible Light Irradiation Start->Irradiation SET Single Electron Transfer (SET) Irradiation->SET Radical_Formation Radical Intermediate Formation SET->Radical_Formation Coupling Radical Coupling or Radical-Polar Crossover Radical_Formation->Coupling Product Ethoxypyridine Product Coupling->Product Workup Aqueous Workup and Purification Product->Workup

Figure 2: General Workflow for a Photoredox-Catalyzed Ethoxylation.

While specific, detailed protocols for the direct photoredox-mediated synthesis of ethoxypyridines are still emerging, the principles of this technology suggest a promising avenue for future research. One potential strategy involves the synergistic combination of photoredox catalysis with nickel catalysis, where the photocatalyst modulates the oxidation state of the nickel center to facilitate the C-O bond-forming reductive elimination.[5]

Organocatalysis

Organocatalysis offers a metal-free alternative for the synthesis of ethoxypyridines. One approach involves the activation of the pyridine ring as a pyridinium salt, which enhances its electrophilicity and facilitates nucleophilic aromatic substitution (SNAr) with an ethoxide.[7]

Conceptual Protocol: Organocatalytic Ethoxylation via Pyridinium Salt Activation

  • Pyridinium Salt Formation: React the pyridine substrate with an activating agent (e.g., a chloroformate or a sulfonyl chloride) to form the corresponding N-acyl or N-sulfonyl pyridinium salt in situ.

  • Nucleophilic Attack: Introduce sodium ethoxide as the nucleophile. The activated pyridinium salt undergoes SNAr at the 2- or 4-position.

  • Rearomatization: The intermediate rearomatizes to yield the ethoxypyridine product.

This approach is particularly promising for the functionalization of electron-rich pyridines that are poor substrates for traditional SNAr reactions.

Comparison of Catalytic Methods

The choice of catalytic method for the synthesis of ethoxypyridines depends on several factors, including the position of the ethoxy group, the nature of the starting materials, the desired scale of the reaction, and cost considerations. The following table provides a general comparison of the methods discussed.

Catalytic System Typical Substrate Catalyst Advantages Disadvantages Typical Yields
Palladium-Catalyzed 2-, 3-, 4-HalopyridinesPd(OAc)₂, Pd₂(dba)₃High yields, broad functional group tolerance, well-established.High cost of palladium and ligands, potential for catalyst poisoning.70-95%
Copper-Catalyzed (Ullmann) 2-, 3-, 4-HalopyridinesCuI, Cu₂OLower cost than palladium, effective for some challenging substrates.Often requires higher temperatures, can have lower functional group tolerance.50-85%
Nickel-Catalyzed 2-, 3-, 4-Halopyridines (especially chlorides)NiCl₂, Ni(acac)₂Low cost, effective for aryl chlorides.Can be sensitive to air and moisture, sometimes requires specialized ligands.60-90%
Photoredox Catalysis Halopyridines, potentially C-H bondsRu or Ir complexesMild reaction conditions, novel reactivity.Substrate scope is still being developed, may require specialized equipment.Variable
Organocatalysis PyridinesPyridinium-activating agentsMetal-free, avoids issues of metal contamination.Limited to specific substitution patterns, may require stoichiometric activators.Variable

Conclusion

The synthesis of ethoxypyridine compounds has been significantly advanced by the development of a diverse array of catalytic methods. Palladium-catalyzed Buchwald-Hartwig C-O coupling remains a highly reliable and versatile option, while copper-catalyzed Ullmann-type reactions and emerging nickel-catalyzed systems offer more cost-effective alternatives. The advent of photoredox and organocatalysis opens new avenues for the construction of the ethoxypyridine core under mild and metal-free conditions, respectively. The choice of the optimal catalytic system will depend on the specific synthetic target and the desired process parameters. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to facilitate the efficient and successful synthesis of these important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(6-Ethoxypyridin-3-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(6-ethoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity material. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.

Core Principles: Understanding the Molecule

This compound is a substituted pyridine derivative. Its purification by normal-phase column chromatography is influenced by several key structural features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with a pKa typically around 5-6.[1][2] This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common cause of peak tailing.[1]

  • The Ethoxy and Acetyl Groups: These groups contribute to the molecule's overall polarity, influencing its retention on the stationary phase and its solubility in various mobile phases.

A successful purification strategy hinges on mitigating the strong interaction between the basic pyridine nitrogen and the acidic silica surface while exploiting polarity differences between the target compound and any impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: Significant Peak Tailing

Symptom: The compound elutes from the column over a large number of fractions, resulting in a broad, asymmetric peak shape and dilute fractions. This is a common issue with basic compounds like pyridines on silica gel.[1]

Root Cause Analysis: Peak tailing is primarily caused by the strong, non-ideal interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica gel surface.[1] This creates a secondary retention mechanism that slows down a portion of the analyte molecules, causing them to elute later than the main band.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase (e.g., 0.1-1% v/v). These additives will preferentially bind to the active silanol sites, effectively masking them from your target compound.[1]

    • pH Adjustment (for HPLC): While less common for flash chromatography, adjusting the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.[1] However, standard silica gel is not stable at high pH.[1]

  • Stationary Phase Selection:

    • Deactivated Silica: Use silica gel that has been end-capped or otherwise deactivated to reduce the number of free silanol groups.

    • Alternative Stationary Phases: If peak tailing persists, consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based column.[1][3]

Problem 2: Poor Separation of Closely Eluting Impurities

Symptom: The desired product co-elutes with one or more impurities, resulting in mixed fractions and low purity.

Root Cause Analysis: The selected mobile phase does not provide sufficient selectivity to resolve the target compound from impurities with similar polarities.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Solvent Polarity: If the Rf value of your compound is in the ideal range (0.2-0.4) but separation is poor, the polarity may be appropriate, but the selectivity is not.

    • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[4] Different solvents interact with the analyte and stationary phase in unique ways, which can alter the relative retention of compounds.

    • Use a Gradient Elution: Start with a less polar mobile phase to allow more non-polar impurities to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Improve Column Efficiency:

    • Finer Silica Mesh: Use silica gel with a smaller particle size for higher resolution.

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to band broadening and poor separation.

Problem 3: Compound Does Not Elute from the Column

Symptom: After loading the sample and running a significant volume of the mobile phase, the target compound is not detected in the collected fractions.

Root Cause Analysis:

  • Compound is Too Polar: The chosen mobile phase may be too non-polar to move the compound along the stationary phase.[3]

  • Decomposition on Silica: The compound may be unstable on acidic silica gel and has degraded.[3]

  • Incorrect Solvent System: A mistake may have been made in preparing the mobile phase.[3]

Solutions:

  • Verify Stability: Before running a large-scale column, perform a 2D TLC test. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[3]

  • Increase Mobile Phase Polarity: If the compound is stable but not moving, a more polar solvent system is required. For very polar compounds, a system like dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[3]

  • Check Your Solvents: Double-check that the correct solvents were used to prepare the mobile phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A good starting point for many pyridine derivatives is a binary mixture of a non-polar solvent and a moderately polar solvent. Based on protocols for similar structures, a system of hexanes and ethyl acetate is a logical first choice.[5][6] Begin by developing a TLC with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate until an Rf value of approximately 0.2-0.4 is achieved.[4]

Q2: How do I determine the optimal Rf value for column chromatography?

For good separation, the desired compound should have an Rf value between 0.2 and 0.4 on a TLC plate using the chosen eluent.[4] An Rf in this range ensures that the compound will move through the column at a reasonable rate and provide adequate separation from impurities.

Q3: My compound is a solid. How should I load it onto the column?

There are two primary methods for loading a solid sample:

  • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This method is often preferred as it can lead to better resolution.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a solvent in which it is highly soluble but which is a weak eluent (e.g., dichloromethane for a hexane/ethyl acetate system). Carefully apply this solution to the top of the column.

Q4: What visualization techniques can I use for TLC analysis of this compound?

This compound contains a UV-active pyridine ring, so it should be visible under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator.[7] If the compound does not visualize well or if you need to visualize non-UV active impurities, you can use a chemical stain. A general-purpose stain like potassium permanganate or an aldehyde/ketone-specific stain like 2,4-dinitrophenylhydrazine (DNPH) could be effective.[4][7]

Experimental Protocol: A General Guideline

This protocol provides a step-by-step methodology for the purification of this compound.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare a dilute solution of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Identify a solvent system that gives your target compound an Rf value of ~0.3.[4]

  • If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent and re-run the TLC.

2. Column Preparation:

  • Select an appropriate size column based on the amount of crude material to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Pack the column with silica gel (e.g., 230-400 mesh) using the chosen mobile phase (slurry packing is often preferred).

  • Ensure the silica bed is level and free of cracks or air bubbles.

3. Sample Loading:

  • Prepare your sample for dry loading as described in the FAQ section.

  • Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.

  • Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or bulb) to begin the elution.

  • Collect fractions in an array of test tubes or vials.

  • Monitor the elution process by periodically analyzing the collected fractions by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using techniques like NMR, LC-MS, or melting point.

Data Presentation

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Initial) Hexane / Ethyl AcetateA versatile, common solvent system for compounds of moderate polarity.
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Mitigates peak tailing by masking acidic silanol sites.[1]
Target Rf 0.2 - 0.4Provides optimal balance between retention and elution time for good separation.[4]
Visualization UV light (254 nm)The aromatic pyridine ring is UV-active.[7]

Visualizations

Workflow for Troubleshooting Poor Separation

G cluster_polarity Adjust Polarity start Poor Separation Observed check_rf Is Rf of target compound between 0.2-0.4? start->check_rf rf_high Rf > 0.4: Decrease Polarity (Increase Hexane %) check_rf->rf_high No (Too High) rf_low Rf < 0.2: Increase Polarity (Increase EtOAc %) check_rf->rf_low No (Too Low) change_selectivity Change Solvent System (e.g., DCM/MeOH) check_rf->change_selectivity Yes solution Improved Separation Achieved rf_high->solution rf_low->solution use_gradient Implement Gradient Elution change_selectivity->use_gradient improve_efficiency Improve Column Efficiency (Finer Silica, Repack) use_gradient->improve_efficiency improve_efficiency->solution

Caption: A decision-making workflow for resolving co-eluting compounds.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(6-Ethoxypyridin-3-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-ethoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the palladium-catalyzed cross-coupling synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for synthesizing this compound?

A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond between a pyridine ring and an acetyl group. The most common and effective methods are variations of palladium-catalyzed cross-coupling reactions[1][2][3]. These include:

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[4][5][6] For this synthesis, one could react a 6-ethoxypyridin-3-yl halide with an acetyl-donating organoboron reagent, or conversely, 3-acetyl-6-halopyridine with an ethoxy-substituted pyridylboronic acid.

  • Negishi Coupling: This method involves the reaction of an organozinc compound with an organohalide.[7][8] It is known for its high reactivity and functional group tolerance.[7]

  • Stille Coupling: This reaction utilizes an organotin (stannane) reagent to couple with an organohalide.[9][10] While effective, the toxicity of organotin compounds is a significant drawback.[9][11]

Q2: What are the starting materials for these reactions?

A2: The choice of starting materials will depend on the chosen coupling reaction. Here are some possible combinations:

Coupling ReactionPyridine SubstrateAcetyl Source
Suzuki-Miyaura 6-Ethoxypyridin-3-yl boronic acid or ester1-(1-Ethoxyvinyl)tributylstannane (followed by hydrolysis) or similar acetylating agent
3-Bromo-6-ethoxypyridine or 3-chloro-6-ethoxypyridineAcetylboronic acid equivalent
Negishi 3-Bromo-6-ethoxypyridine or 3-chloro-6-ethoxypyridineAcetylzinc chloride
Stille 3-Bromo-6-ethoxypyridine or 3-chloro-6-ethoxypyridineAcetyltributylstannane

Q3: What is the general mechanism for these palladium-catalyzed cross-coupling reactions?

A3: The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from the organometallic reagent (boron, zinc, or tin) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired product and regenerating the Pd(0) catalyst.[12]

Palladium Cross-Coupling Cycle cluster_legend Legend Pd(0)Ln Active Catalyst R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination (R-R') R-X Organohalide R'-M Organometallic Reagent R-R' Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Catalyst Inactivity:

  • Cause: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0) in situ. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.

  • Solution:

    • Use a Pd(0) source directly: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Optimize Ligands: For pyridine substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[13] These ligands can promote both the oxidative addition and reductive elimination steps.[14][15]

    • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome catalyst deactivation.

2. Inefficient Oxidative Addition:

  • Cause: The strength of the carbon-halogen bond is a critical factor. C-Cl bonds are stronger than C-Br bonds, making chlorides less reactive.[16] The electron-donating ethoxy group on the pyridine ring can further decrease the electrophilicity of the carbon-halogen bond, slowing down the oxidative addition step.[4]

  • Solution:

    • Choice of Halide: If possible, use the bromo- or iodo-substituted pyridine, as they are more reactive than the chloro-derivative.[16]

    • Ligand Selection: Employ bulky, electron-rich ligands that are known to facilitate the oxidative addition of less reactive aryl halides.[14][15]

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.

3. Problems with Transmetalation (Suzuki Coupling):

  • Cause: The transmetalation step in Suzuki couplings is highly dependent on the choice of base. The base activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[17][18][19]

  • Solution:

    • Base Selection: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[14] The choice of base can be critical and may require screening.[17][18]

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the transmetalation step and lead to side reactions.[14]

Troubleshooting_Low_Yield Low/No Yield Low/No Yield Check Catalyst Activity Check Catalyst Activity Low/No Yield->Check Catalyst Activity Is the catalyst active? Evaluate Oxidative Addition Evaluate Oxidative Addition Low/No Yield->Evaluate Oxidative Addition Is the halide reactive enough? Assess Transmetalation Assess Transmetalation Low/No Yield->Assess Transmetalation Is the base appropriate? Use Pd(0) Source Use Pd(0) Source Check Catalyst Activity->Use Pd(0) Source Solution Optimize Ligand Optimize Ligand Check Catalyst Activity->Optimize Ligand Solution Use Bromide/Iodide Use Bromide/Iodide Evaluate Oxidative Addition->Use Bromide/Iodide Solution Increase Temperature Increase Temperature Evaluate Oxidative Addition->Increase Temperature Solution Screen Stronger Bases Screen Stronger Bases Assess Transmetalation->Screen Stronger Bases Solution Ensure Anhydrous Conditions Ensure Anhydrous Conditions Assess Transmetalation->Ensure Anhydrous Conditions Solution

Caption: A workflow for troubleshooting low or no product yield.

Issue 2: Formation of Significant Side Products

Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

1. Protodeboronation (in Suzuki Coupling):

  • Cause: This is the cleavage of the carbon-boron bond of the organoboronic acid by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[4] This side reaction is particularly problematic with heteroaryl boronic acids.[20][21]

  • Solution:

    • Strictly Anhydrous Conditions: Use freshly distilled or anhydrous solvents and ensure all reagents are dry.

    • Choice of Base: While a base is necessary, some bases can exacerbate protodeboronation. Screening different bases (e.g., K₃PO₄, CsF) may be necessary.

    • Use Boronic Esters: Pinacol or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.

2. Homocoupling:

  • Cause: This side reaction involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid) to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).

  • Solution:

    • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen.

    • Control Stoichiometry: Using a large excess of the organometallic reagent can favor homocoupling. A slight excess (1.1-1.5 equivalents) is typically optimal.

3. Dehalogenation:

  • Cause: The starting organohalide is reduced, replacing the halogen with a hydrogen atom. This can occur via various pathways, including the presence of hydride sources in the reaction mixture.

  • Solution:

    • Pure Reagents: Ensure the purity of all reagents and solvents to avoid introducing hydride sources.

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and reagents. It is based on established procedures for similar couplings.[22][23]

Materials:

  • 3-Bromo-6-ethoxypyridine (1.0 equiv)

  • 1-(1-Ethoxyvinyl)tributylstannane or a suitable acetylboronic acid equivalent (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-6-ethoxypyridine, the acetylating agent, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[22][23]

References

Technical Support Center: Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common and direct method is the Friedel-Crafts acylation of 2-ethoxypyridine. An alternative and often effective strategy involves the Grignard reaction with a cyanopyridine precursor. The choice of method often depends on the availability of starting materials, scale of the reaction, and the specific challenges encountered in the laboratory. This guide will focus on troubleshooting these two primary synthetic pathways.

Synthesis_Routes cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction 2-Ethoxypyridine 2-Ethoxypyridine FC_Product This compound 2-Ethoxypyridine->FC_Product Electrophilic Aromatic Substitution Acylating_Agent Acetyl Chloride or Acetic Anhydride Acylating_Agent->FC_Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->FC_Product 6-Ethoxynicotinonitrile 6-Ethoxynicotinonitrile Grignard_Product This compound 6-Ethoxynicotinonitrile->Grignard_Product Nucleophilic Addition & Hydrolysis Grignard_Reagent Methylmagnesium Bromide Grignard_Reagent->Grignard_Product FC_Troubleshooting start Low or No Yield check_moisture Verify Anhydrous Conditions (Flame-dried glassware, dry solvents) start->check_moisture increase_catalyst Increase Lewis Acid Stoichiometry (e.g., to 1.1 - 1.5 equivalents) check_moisture->increase_catalyst If conditions were not strictly anhydrous success Improved Yield check_moisture->success If moisture was the issue optimize_temp Optimize Reaction Temperature (Try a temperature gradient) increase_catalyst->optimize_temp If yield is still low increase_catalyst->success If stoichiometry was the issue check_reagents Check Reagent Purity (Freshly distilled/opened reagents) optimize_temp->check_reagents If optimization fails optimize_temp->success If temperature was suboptimal check_reagents->success Upon identifying and replacing faulty reagent Grignard_Troubleshooting start Low Ketone Yield check_grignard Verify Grignard Reagent Activity (Titration or fresh preparation) start->check_grignard optimize_stoichiometry Optimize Grignard Stoichiometry (e.g., 1.2 - 2.0 equivalents) check_grignard->optimize_stoichiometry If reagent is active success Improved Yield check_grignard->success If new reagent improves yield hydrolysis_conditions Optimize Hydrolysis Step (Adjust acid concentration and time) optimize_stoichiometry->hydrolysis_conditions If yield is still low optimize_stoichiometry->success Upon finding optimal ratio purification Review Purification Method (Potential for product loss) hydrolysis_conditions->purification If hydrolysis is complete hydrolysis_conditions->success Upon complete conversion purification->success Upon optimization

Technical Support Center: Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-ethoxypyridin-3-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key pharmaceutical intermediate. This guide provides in-depth, field-proven insights into the causality of side reactions and offers practical, self-validating protocols to optimize your synthetic outcomes.

Structure of This Guide

This guide is structured around the three primary synthetic routes to this compound. Each section is presented in a question-and-answer format to directly address the most common issues encountered in the laboratory.

  • Route 1: Friedel-Crafts Acylation of 2-Ethoxypyridine

  • Route 2: Nucleophilic Aromatic Substitution (SNAr)

  • Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Route 1: Troubleshooting Friedel-Crafts Acylation

The direct acylation of 2-ethoxypyridine is an intuitive approach but is often complicated by regioselectivity issues inherent to electrophilic aromatic substitution on substituted pyridine rings.

FAQ 1: My reaction produces multiple isomers. How can I improve the regioselectivity for the desired C5-acylation product?

Question: I performed a Friedel-Crafts acylation on 2-ethoxypyridine using acetyl chloride and aluminum chloride, but my crude NMR shows a mixture of products. What are the likely isomeric side products and how can I favor the formation of this compound?

Answer:

The primary challenge in the Friedel-Crafts acylation of 2-ethoxypyridine is controlling the position of the incoming acetyl group. The pyridine nitrogen is a deactivating group, while the C2-ethoxy group is an activating, ortho-, para- director. The interplay between these electronic effects can lead to a mixture of isomers.

Causality of Side Product Formation:

The electrophilic acylium ion will preferentially attack positions on the ring that are electronically enriched and sterically accessible. The major side product is typically the C3-acylated isomer, 1-(2-ethoxypyridin-3-yl)ethanone .

  • Electronic Effects: The ethoxy group at the C2 position strongly activates the C3 (ortho) and C5 (para) positions for electrophilic attack.

  • Steric Hindrance: The C3 position is sterically more hindered due to its proximity to the ethoxy group compared to the C5 position. However, under certain conditions, C3 acylation can still be significant.

  • Lewis Acid Coordination: The Lewis acid catalyst (e.g., AlCl₃) can coordinate to the pyridine nitrogen, further deactivating the ring and influencing the regiochemical outcome.

The relative stability of the cationic sigma complex intermediate determines the major product. Attack at the C5 position allows for resonance stabilization involving the lone pair of the ethoxy group without placing a positive charge adjacent to the electron-deficient pyridine nitrogen, making it the thermodynamically favored product.[1]

Troubleshooting Protocol: Enhancing C5-Selectivity

  • Choice of Lewis Acid: Milder Lewis acids can sometimes offer better selectivity. Consider replacing AlCl₃ with ZnCl₂ or FeCl₃. A study on Friedel-Crafts acylation suggests that deep eutectic solvents like [CholineCl][ZnCl2]3 can serve as both a catalyst and a green solvent, offering high yields and regioselectivity.[2]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the kinetic control of the reaction, favoring the less sterically hindered C5-acylation.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, using a more coordinating solvent might modulate the Lewis acidity and improve selectivity.

Table 1: Suggested Screening Conditions for Improved Regioselectivity

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Lewis Acid AlCl₃ (1.5 eq)ZnCl₂ (1.5 eq)Milder Lewis acid may reduce side reactions.
Temperature 25 °C0 °C to -20 °CFavors kinetic product (C5).
Solvent DCMDCE or NitromethanePolarity can influence catalyst activity.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products 2-EtO-Py 2-Ethoxypyridine Reagents AcCl, AlCl₃ Product_Desired This compound (Desired C5-Product) Reagents->Product_Desired Para-attack (favored) Product_Side 1-(2-Ethoxypyridin-3-yl)ethanone (C3-Side Product) Reagents->Product_Side Ortho-attack (disfavored)

Caption: Competing nucleophilic attack leading to desired product and hydrolysis side product.

Route 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki or Stille couplings, are powerful methods for forming the C-C or C-heteroatom bond in the target molecule. However, they are prone to side reactions like homocoupling and dehalogenation.

FAQ 3: My Suzuki coupling reaction is giving significant amounts of bipyridine and dehalogenated starting material. What's causing this and how can I suppress these side products?

Question: I am attempting a Suzuki coupling between 2-ethoxy-5-pyridylboronic acid and an acetylating agent (or the reverse, coupling 5-acetyl-2-ethoxypyridine with a boronic acid). My main product is formed, but I am also seeing significant amounts of a bipyridine homocoupling product and the simple 2-ethoxypyridine. How can I optimize this reaction?

Answer:

The formation of homocoupling and dehalogenation products are two of the most common side reactions in palladium-catalyzed cross-couplings. [3][4] Causality of Side Product Formation:

  • Homocoupling: This typically arises from the reaction of two molecules of the boronic acid derivative. This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling. [5][6]It can also occur through other pathways involving transmetalation of two boronic acid molecules to the palladium center.

  • Dehalogenation (or Protodeborylation): This is the replacement of the halogen (or boronic acid group) with a hydrogen atom. This can occur via several mechanisms, including the reaction of the organopalladium intermediate with a proton source (like water or solvent) or via a reductive process. [7][8]

Troubleshooting Protocol: Minimizing Homocoupling and Dehalogenation

  • Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. [9]Degas your reaction mixture thoroughly before adding the palladium catalyst. This can be done by:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Performing at least three cycles of freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

  • High-Purity Reagents: Use high-purity, oxygen-free solvents and reagents.

  • Choice of Catalyst and Ligand: The choice of palladium source and ligand is critical. Electron-rich, bulky phosphine ligands can promote the desired reductive elimination step over side reactions.

  • Base and Stoichiometry: The choice and amount of base can influence the reaction outcome. Ensure accurate stoichiometry of your reagents. An excess of the boronic acid can sometimes lead to more homocoupling.

Table 2: Optimization Parameters for Suzuki Coupling

ParameterCondition to Mitigate HomocouplingCondition to Mitigate Dehalogenation
Atmosphere Strictly inert (N₂ or Ar), rigorous degassingStrictly inert and anhydrous conditions
Boronic Acid Use 1.05-1.1 equivalentsUse fresh, high-purity boronic acid
Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos)Choose ligands that favor reductive elimination
Additives Addition of radical scavengers (e.g., benzoquinone) can sometimes helpAddition of a mild reducing agent like potassium formate has been shown to suppress homocoupling in some cases. [6]

Diagram 3: Overview of Suzuki Coupling and Side Reactions

G cluster_side Side Reactions Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Dehalogenation Ar-H (Dehalogenation) Ar-Pd(II)-X->Dehalogenation Protonolysis Desired_Product Ar-Ar' (Cross-Coupling) Ar-Pd(II)-Ar'->Desired_Product Reductive Elimination Desired_Product->Pd(0) Ar-X Ar-X (e.g., 5-acetyl-2-ethoxypyridyl halide) Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 Ar'-B(OH)₂ (boronic acid) Ar'-B(OH)2->Ar-Pd(II)-Ar' Homocoupling Ar'-Ar' (Homocoupling) Ar'-B(OH)2->Homocoupling O₂ promoted

Caption: Catalytic cycle for Suzuki coupling showing pathways to desired product and common side products.

References

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these notoriously difficult, yet vital, transformations. Here, we address common issues leading to low reaction yields in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with pyridine substrates so challenging?

The primary difficulty stems from the pyridine nitrogen itself. The lone pair of electrons on the nitrogen atom can coordinate strongly with the palladium catalyst.[1][2][3][4] This coordination can sequester the active catalyst into a stable, off-cycle complex, effectively poisoning it and halting or slowing the catalytic turnover.[1][3][4] This is particularly problematic with 2-substituted pyridines, where the nitrogen is sterically accessible to the metal center.[3] Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more difficult compared to electron-rich arenes.

Q2: My reaction has failed completely. What are the very first things I should check?

When a reaction shows no conversion, it's crucial to systematically verify the foundational parameters before exploring more complex variables. A failure at this level often points to a fundamental flaw in the setup or reagents rather than a subtle optimization issue.

Table 1: Initial Diagnostic Checklist for Failed Reactions

Component to Verify Rationale & Key Action
Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen and will readily oxidize to an inactive Pd(II) state.[1][4] Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction was conducted under a positive pressure of an inert gas (argon or nitrogen).[4][5]
Reagent Purity Impurities in starting materials, particularly the pyridine substrate or coupling partner, can act as catalyst poisons.[1] Boronic acids, for instance, are susceptible to degradation and protodeboronation upon storage.[2][5][6] Verify the purity of your reagents by NMR or LC-MS. If necessary, purify starting materials by recrystallization, distillation, or chromatography.[7]
Catalyst & Ligand Integrity Palladium precatalysts and phosphine-based ligands can degrade over time, especially with improper storage. Ensure they are stored under an inert atmosphere and are free-flowing powders. If in doubt, use a fresh bottle or a different batch.

| Base & Solvent Quality | The base must be anhydrous and of high purity. Solvents must be anhydrous and free of peroxides. Water can facilitate side reactions like protodeboronation, and peroxides can deactivate the catalyst.[2][5] Use freshly dried solvents. |

Systematic Troubleshooting Guide

This section is organized by the specific problem you are observing in your reaction.

Symptom 1: Low or No Conversion of Starting Material

Observing unreacted starting material is the most common failure mode. After verifying the basics in Table 1, the next step is to diagnose the root cause, which typically falls into one of three categories: catalyst deactivation, suboptimal conditions, or poor reagent reactivity.

TroubleshootingWorkflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Low or No Conversion Observed check_basics Verify Basics (Inert Atmosphere, Reagent Purity) start->check_basics cause1 Catalyst Deactivation check_basics->cause1 If basics are confirmed cause2 Suboptimal Conditions check_basics->cause2 cause3 Poor Substrate Reactivity check_basics->cause3 solution1 Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) Increase Catalyst Loading cause1->solution1 solution2 Screen Base, Solvent, & Temperature Systematically cause2->solution2 solution3 Switch to More Reactive Halide (I > Br > Cl) Use an Activating Group cause3->solution3 end Reaction Optimized solution1->end solution2->end solution3->end

Caption: A general workflow for troubleshooting low-yield reactions.

Q: My reaction starts but then stalls. How can I address suspected catalyst deactivation?

A: Stalling is a classic sign of catalyst deactivation. The pyridine substrate binding to the palladium center is the most probable cause.

  • The Ligand is Critical: The most effective strategy is to use a ligand that sterically and electronically shields the palladium center.[8] For pyridine substrates, bulky and electron-rich monodentate biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the standard.[1][4][5] These ligands create a protective pocket around the palladium, hindering coordination from the pyridine nitrogen while promoting the desired steps of the catalytic cycle.[8] If you are using a less bulky ligand like PPh₃, switching to a ligand like XPhos, SPhos, or RuPhos is the first and most crucial change to make.[2]

  • Palladium Black Formation: If you observe a black precipitate, this is aggregated, inactive palladium(0).[1][4] This indicates the ligand is failing to stabilize the active catalyst. This can be caused by excessively high temperatures, an insufficient ligand-to-metal ratio, or a ligand that is not robust enough for the reaction conditions.[1][4] Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for pre-catalysts, or 2:1 to 4:1 when generating the catalyst in situ).

DeactivationPathway active_catalyst Active L-Pd(0) oxidative_addition Oxidative Addition active_catalyst->oxidative_addition Catalytic Cycle off_cycle Inactive (Py)₂-Pd-L Complex active_catalyst->off_cycle Catalyst Poisoning reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Product reductive_elimination->product product->active_catalyst pyridine Pyridine Substrate pyridine->off_cycle

Caption: Pyridine-induced catalyst deactivation pathway.

Table 2: Recommended Ligands for Palladium-Catalyzed Pyridine Coupling

Ligand Class Examples Characteristics & Use Cases
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhos Workhorse ligands. Bulky and electron-rich; highly effective for a wide range of pyridine couplings (Suzuki, Buchwald-Hartwig, etc.).[2] Often the first choice for troubleshooting.
N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form very stable complexes with palladium. Excellent for challenging couplings, especially with less reactive aryl chlorides.[4][5]

| Bidentate Phosphines | dppf, XantPhos | Can be effective in some cases, but generally less reliable for pyridine substrates than modern biaryl monophosphines due to potential for catalyst inhibition.[6] |

Q: I'm using a good ligand, but the yield is still low. What other reaction conditions should I optimize?

A: Once the catalyst system is appropriate, the next step is to screen other key reaction parameters. The base, solvent, and temperature have a profound impact on the outcome.

  • Base Selection: The base is not merely a stoichiometric reagent; it participates in the catalytic cycle (e.g., in transmetalation for Suzuki coupling).[5] Its strength, solubility, and nature are critical.

    • Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[9][10] K₃PO₄ is often a good starting point for Suzuki reactions.

    • Alkoxide bases like NaOtBu or LHMDS are required for Buchwald-Hartwig aminations.[5]

    • Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Solvent Choice: The solvent must dissolve all components at the reaction temperature and should be compatible with the catalyst system.

    • Aprotic polar solvents like 1,4-dioxane, THF, or DME are common. Toluene is also frequently used.[9][10]

    • For Suzuki reactions, a small amount of water is often required to facilitate the dissolution and activity of the inorganic base, but excess water can promote protodeboronation.[2] A solvent system like dioxane:water (10:1) is a typical starting point.[11]

  • Temperature Control: Heat is often required to drive the reaction, but excessive temperatures can accelerate catalyst decomposition into palladium black.[1][4]

    • Typical temperatures range from 80-120 °C.[9][10]

    • If you suspect decomposition, try running the reaction at a lower temperature for a longer time. Conversely, if the reaction is simply sluggish, a modest increase in temperature may be beneficial.

Symptom 2: Formation of Significant Side Products

If your desired product is forming but the yield is compromised by side products, the troubleshooting strategy shifts to identifying and suppressing these competing pathways.

Q: In my Suzuki reaction, my boronic acid/ester is being consumed, but I'm getting the proto-deboronated arene instead of my product. How do I stop this?

A: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[2] This is a very common side reaction, especially with electron-rich or heteroaryl boronic acids.[2][6]

  • Minimize Water: This is the most critical factor. Use anhydrous solvents and ensure your base is dry. While some water can be beneficial, excess water promotes this side reaction.[2]

  • Use Boronic Esters: Pinacol or MIDA boronic esters are significantly more stable towards hydrolysis than their corresponding boronic acids and are highly recommended to suppress protodeboronation.[2]

  • Use a Milder Base: If possible, a weaker base may slow the rate of protodeboronation.[2]

Q: My pyridine starting material is disappearing, but I'm isolating the dehalogenated pyridine. What causes this?

A: Hydrodehalogenation is the replacement of the C-X (halide) bond with a C-H bond. This side reaction often occurs when a hydride source is present.[5][6]

  • Check Your Reagents: Ensure your solvents (e.g., some alcohols) or amine reagents are not potential hydride donors.[2][5]

  • Optimize Reaction Time: This side reaction can become more prevalent with extended reaction times. Monitor the reaction and work it up as soon as the product formation plateaus.[2]

  • Base Choice: The base can sometimes influence the rate of this pathway. Screening different bases may be necessary.[5]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous, Inert Reaction Setup
  • Drying Glassware: Oven-dry all glassware (reaction vial/flask, stir bar) at >120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Adding Solids: In a glovebox or under a positive flow of argon, add the pyridyl halide (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and any additional ligand to the reaction vessel.

  • Sealing and Purging: Seal the vessel with a septum cap. Remove it from the glovebox and puncture the septum with a needle connected to a Schlenk line. Evacuate under vacuum and backfill with argon. Repeat this cycle 3-5 times to ensure a rigorously inert atmosphere.[5]

  • Adding Solvent: Add anhydrous, degassed solvent via syringe through the septum.

  • Heating: Place the vessel in a preheated oil bath or heating block and stir vigorously for the duration of the reaction.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous work-up.[1] Purify by flash column chromatography.

Protocol 2: Small-Scale Parallel Screen for Condition Optimization

To efficiently find the optimal conditions, a parallel screen is invaluable.

  • Setup: Arrange an array of small reaction vials (e.g., 2 mL microwave vials) in a heating block.

  • Stock Solutions: Prepare stock solutions of your pyridyl halide and coupling partner in the primary solvent you are testing. This ensures accurate and consistent dispensing.

  • Dispensing: Add the solid reagents (base, catalyst, ligand) to each vial. Use a different base or ligand for each vial or set of vials to test different parameters.

  • Reaction: Add the stock solutions to each vial, seal, purge, and heat the block to the desired temperature.

  • Analysis: After the designated time, cool the block, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each condition set.[1] This allows for rapid identification of the most promising reaction parameters for a larger-scale reaction.

References

Technical Support Center: Recrystallization of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-Ethoxypyridin-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical and agrochemical intermediate.[1][2] Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity and crystal form of your compound.

I. Understanding the Molecule: Physicochemical Properties and Their Implications for Recrystallization

This compound (CAS No. 885229-37-8) is a substituted pyridyl ketone with a molecular weight of 165.19 g/mol .[2] Its structure, featuring a polar ketone, a basic pyridine ring, and an ethoxy group, dictates its solubility and crystallization behavior. The principle of "like dissolves like" is fundamental to selecting an appropriate recrystallization solvent.[3][4][5] The presence of these functional groups suggests that the compound will be more soluble in polar solvents and less soluble in nonpolar solvents.

PropertyValue/CharacteristicImplication for Recrystallization
Molecular Formula C₉H₁₁NO₂Indicates a relatively small molecule with heteroatoms, suggesting some polarity.
Molecular Weight 165.19 g/mol [2]A moderate molecular weight, which is generally favorable for crystallization.
Functional Groups Ketone, Pyridine, Ether (Ethoxy)These polar and basic groups increase solubility in polar solvents. The pyridine nitrogen can be protonated by acids.[6][7]
Physical Form Likely a solid at room temperatureBased on analogous structures like 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone, it is expected to be a crystalline solid.
Storage Room temperature, dry[2]Indicates stability under normal laboratory conditions.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common challenges encountered during the recrystallization of this compound.

Crystallization Fails to Occur

Q1: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A1: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:

  • Patience and Lower Temperatures: Ensure the solution has cooled to room temperature slowly, and then place it in an ice bath or a refrigerator. Sometimes, crystallization is simply a slow process.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal formation.

  • Reduce Solvent Volume: It's possible that you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Consider adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.[1][4]

Oiling Out

Q2: My compound is separating from the solution as an oil instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. Here are some remedies:

  • Increase Solvent Volume: Add more hot solvent to the solution to decrease the concentration of the solute.

  • Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment.

  • Change the Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, a mixed solvent system can be very effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution is turbid. Then, add a few drops of the good solvent to clarify the solution and let it cool slowly. Common solvent pairs to consider are ethanol/water and ethyl acetate/hexanes.[1]

Poor Recovery

Q3: I've successfully recrystallized my product, but the yield is very low. How can I improve my recovery?

A3: Low recovery can be due to several factors. Here's how to troubleshoot:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude material. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Cooling: Make sure the crystallization mixture has been thoroughly cooled in an ice bath for an adequate amount of time before filtration to maximize precipitation.

  • Wash Crystals Sparingly: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities. Using too much wash solvent, or solvent that is not cold, will dissolve some of your product.

  • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate (mother liquor), you can try to evaporate some of the solvent and cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

  • Solvent Choice: Your compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent or solvent pair might be more effective.

Discolored Crystals

Q4: The crystals I obtained are colored, but I expect a white or off-white solid. How can I remove the colored impurities?

A4: Colored impurities are often polar and can be removed by the following methods:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Hot Filtration: If the colored impurities are insoluble in the hot recrystallization solvent, they can be removed by a hot gravity filtration step before allowing the solution to cool and crystallize.[1]

  • Multiple Recrystallizations: A second recrystallization of the colored crystals may be necessary to achieve the desired purity and color.

III. Frequently Asked Questions (FAQs)

Q5: What is the best starting solvent to try for recrystallizing this compound?

A5: Based on the structure of the molecule, good starting points for single-solvent recrystallization would be polar aprotic solvents like acetone or ethyl acetate , or alcohols like ethanol or isopropanol . For mixed-solvent systems, ethanol/water and ethyl acetate/hexanes are excellent candidates to screen.[8][9] A small-scale solvent screening is always recommended to find the optimal system for your specific crude material.

Q6: How do I perform a small-scale solvent screening?

A6: Place a small amount of your crude material (around 10-20 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good for recrystallization. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold. For solvent pairs, dissolve the compound in a small amount of the "good" solvent and then add the "poor" solvent dropwise to induce precipitation.

Q7: What are the likely impurities in my crude this compound?

A7: The impurities will depend on the synthetic route used. A common method for preparing such compounds is through a Friedel-Crafts acylation of 2-ethoxypyridine.[10][11][12][13][14] Potential impurities from this synthesis could include:

  • Unreacted 2-ethoxypyridine

  • Byproducts from the acylation reaction, such as isomers or di-acylated products.

  • Residual catalyst (e.g., aluminum chloride) and reaction solvents.

Recrystallization is an effective method for removing these types of impurities.

Q8: Can I use the basicity of the pyridine ring to my advantage during purification?

A8: Yes. The pyridine nitrogen is basic and can be protonated by acids.[6][7] This property can be exploited in an acid-base extraction during the workup prior to recrystallization. Dissolving the crude material in an organic solvent and washing with a dilute aqueous acid (like 1M HCl) can help remove non-basic organic impurities. The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent, dried, and concentrated before recrystallization. This can significantly improve the purity of the material before the final crystallization step.

IV. Experimental Protocols and Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent begins to boil.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude material in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the same solvent mixture (or just the "poor" solvent if appropriate) for washing.

Workflow for Recrystallization Troubleshooting

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impurities start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool to RT, then ice bath dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out crystals_form->oil_out Oil collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes nc1 Scratch flask no_crystals->nc1 oo1 Add more hot solvent oil_out->oo1 low_yield Low Yield ly1 Use less solvent initially low_yield->ly1 ly2 Ensure complete cooling low_yield->ly2 ly3 Wash with minimal cold solvent low_yield->ly3 impure_crystals Discolored Crystals ic1 Use activated charcoal impure_crystals->ic1 ic2 Perform hot filtration impure_crystals->ic2 ic3 Re-recrystallize impure_crystals->ic3 collect->low_yield Check Yield collect->impure_crystals Check Purity nc2 Add seed crystal nc1->nc2 nc3 Reduce solvent nc2->nc3 nc4 Add anti-solvent nc3->nc4 nc4->dissolve oo2 Cool slower oo1->oo2 oo3 Change solvent system oo2->oo3 oo3->dissolve ic1->dissolve ic2->dissolve ic3->dissolve

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization. Available at: --INVALID-LINK--

  • Quora. What is the best solvent for recrystallization? (2017). Available at: --INVALID-LINK--

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023). Available at: --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. A Small Scale Approach to Organic Laboratory Techniques. Available at: --INVALID-LINK--

  • ChemicalBook. 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis. Available at: --INVALID-LINK--

  • BenchChem. Solubility of 3-Ethoxypentane in Organic Solvents: A Technical Guide. Available at: --INVALID-LINK--

  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Available at: --INVALID-LINK--

  • MySkinRecipes. This compound. Available at: --INVALID-LINK--

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Available at: --INVALID-LINK--

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: --INVALID-LINK--

  • ChemEurope.com. Pyridine. Available at: --INVALID-LINK--

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: --INVALID-LINK--

  • Wikipedia. Solvent. Available at: --INVALID-LINK--

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: --INVALID-LINK--

  • Acree, W. E., Jr. (Ed.). IUPAC Solubility Data Series. Available at: --INVALID-LINK--

  • ResearchGate. Pyridine Aldehydes and Ketones. Available at: --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. Available at: --INVALID-LINK--

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: --INVALID-LINK--

  • Solubility of Things. Pyridine. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. 4.4 Solubility. (2019). Available at: --INVALID-LINK--

  • International Journal of Trend in Scientific Research and Development. An overview on Common Organic Solvents and their Toxicity. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: --INVALID-LINK--

  • TCI Chemicals. Organic Solvents. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 1-(6-ethoxypyridin-3-yl)ethanone. This valuable intermediate, pivotal in the synthesis of various pharmaceutical agents, can present unique purification challenges depending on the synthetic route employed. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you identify and remove critical impurities, ensuring the highest quality of your final product.

Structure of This Guide

This guide is structured as a dynamic question-and-answer resource. It is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing common issues and providing quick, actionable solutions.

  • In-Depth Troubleshooting & Protocols: Offering detailed, step-by-step experimental procedures for impurity removal and purity analysis.

Frequently Asked Questions (FAQs)

Q1: My crude this compound reaction mixture is a dark, oily residue. What are the likely major impurities?

A1: The composition of impurities is highly dependent on your synthetic method. However, based on common synthetic routes for acetylpyridines, such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions, the primary impurities typically include:

  • Unreacted Starting Materials: Such as 2-ethoxypyridine or a corresponding boronic acid/ester.

  • Catalyst Residues: Aluminum salts (from Friedel-Crafts) or residual palladium and phosphine ligands (from cross-coupling).

  • Solvent Residues: High-boiling point solvents like DMF, NMP, or toluene.

  • Side-Reaction Products: Over-acylation products or regioisomers, although Friedel-Crafts acylation generally yields mono-acylated products due to the deactivation of the ring by the ketone group.[1][2]

Q2: I'm observing a persistent baseline impurity in my HPLC analysis that co-elutes with my product. How can I resolve this?

A2: Co-elution suggests that the impurity has a very similar polarity to your product. First, consider modifying your HPLC method to improve resolution. You can try:

  • Changing the mobile phase composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer.

  • Altering the pH of the mobile phase: The pyridine moiety in your compound is basic and its retention time can be sensitive to pH.

  • Switching to a different column chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column.

If chromatographic resolution is not possible, a chemical approach may be necessary. Techniques like recrystallization are excellent for removing impurities with different solubilities.

Q3: Can I use a simple acid wash to remove basic impurities?

A3: Yes, but with caution. Your product, this compound, contains a basic pyridine ring. Washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl) will protonate your product, forming a water-soluble pyridinium salt.[3] This will transfer your product to the aqueous layer, while non-basic organic impurities remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate your purified product, which can be extracted back into an organic solvent. This acid-base extraction is a powerful purification technique for basic compounds.

Q4: My product appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

A4: The silica gel surface is inherently acidic and can catalyze the degradation of sensitive compounds. Ketones, in some cases, can be susceptible to reactions on silica. To mitigate this:

  • Neutralize the Silica: You can prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques rather than gravity chromatography.

In-Depth Troubleshooting & Protocols

This section provides detailed methodologies for the purification and analysis of this compound.

Identifying the Problem: Common Impurities and Their Sources

The first step in any purification strategy is to understand the potential impurities. The table below outlines common impurities based on likely synthetic routes.

Synthetic Route Potential Impurities Rationale
Friedel-Crafts Acylation Unreacted 2-ethoxypyridine, aluminum chloride residues, regioisomers.Incomplete reaction, catalyst carryover, and alternative acylation positions on the pyridine ring.
Palladium Cross-Coupling Unreacted halo-pyridine, boronic acids/esters, palladium catalyst, phosphine ligands.Incomplete coupling reaction and residual catalyst components.
General High-boiling solvents (DMF, Toluene), hydrolysis products (e.g., 1-(6-hydroxypyridin-3-yl)ethanone).Solvents used in the reaction and potential breakdown of the ethoxy group under harsh conditions.
Purification Workflow: A Strategic Approach

A multi-step purification strategy is often the most effective. The following diagram illustrates a logical workflow for purifying crude this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude Reaction Mixture Quench Aqueous Quench Crude->Quench 1. Extraction Liquid-Liquid Extraction (Acid-Base optional) Quench->Extraction 2. Column Column Chromatography (if necessary) Extraction->Column 3a. Recrystallization Recrystallization Extraction->Recrystallization 3b. Column->Recrystallization 4. Pure Pure Product >99% Recrystallization->Pure 5.

Caption: A strategic workflow for the purification of this compound.

Protocol 1: Purification via Acid-Base Extraction

This technique is highly effective for separating your basic product from non-basic impurities.

Objective: To isolate this compound from neutral or acidic organic impurities.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel, beakers, flasks.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl. The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. At this stage, you can wash the aqueous layer with a small amount of fresh EtOAc to remove any remaining neutral impurities.

  • Neutralization: Cool the combined aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH is > 8. Your product should precipitate or form an oil.

  • Back Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 times). Your purified product will now be in the organic layer.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating impurities with different polarities from your product.

Objective: To purify the product based on its differential adsorption to a stationary phase.

Materials:

  • Silica gel (230-400 mesh).

  • Solvent system: A mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate).

  • Chromatography column, flasks for fraction collection.

Procedure:

  • Select Eluent System: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. A starting point could be 20-30% ethyl acetate in hexanes.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.[4][5]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography cluster_0 Column Setup cluster_1 Elution & Collection cluster_2 Isolation A Slurry Pack Silica Gel B Load Sample (Dry Loading Preferred) A->B C Run Eluent (Hexane/EtOAc) B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: The general workflow for purification by column chromatography.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure, crystalline material.

Objective: To purify the product by leveraging differences in solubility between the product and impurities in a specific solvent system at different temperatures.

Materials:

  • A suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, acetone).[4][5]

  • Erlenmeyer flask, heating source (hot plate), ice bath.

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Isopropanol or a mixture of ethanol and water are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Assessment: HPLC Analysis

A robust analytical method is crucial to confirm the success of your purification.

Objective: To quantify the purity of this compound and detect any remaining impurities.

Suggested HPLC Method (based on similar compounds): [6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Purity Data Table:

Purification Step Purity by HPLC (% Area) Key Impurities Removed
Crude Reaction Mixture75.2%-
After Acid-Base Extraction95.8%Unreacted starting materials, catalyst residues.
After Recrystallization>99.5%Regioisomers, closely related side-products.

References

Technical Support Center: Catalyst Selection and Optimization for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center on Catalyst Selection and Optimization for Pyridine Functionalization.

Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyridine scaffold. Pyridine and its derivatives are among the most important structural cores in FDA-approved drugs and advanced materials.[1] However, their direct and selective functionalization is a persistent challenge due to the ring's electron-deficient nature and the potent coordinating ability of the ring nitrogen, which can inhibit catalytic activity.[1][2]

This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, enabling you to diagnose issues, optimize your reactions, and accelerate your research.

Section 1: Catalyst & Ligand Selection - Frequently Asked Questions (FAQs)

Choosing the correct catalytic system is the most critical decision in planning a pyridine functionalization. This section addresses common questions regarding the initial selection of metals and ligands for various transformations.

Q1: How do I select an appropriate catalyst system for my specific reaction (e.g., Suzuki vs. Buchwald-Hartwig vs. C-H Activation)?

A1: The choice is dictated by the bond you intend to form and the position you wish to functionalize.

  • For C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): Palladium is the catalyst of choice. The key challenge is preventing the pyridine nitrogen from deactivating the catalyst.[3] Therefore, the ligand is critical. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos . These ligands form stable, active Pd(0) complexes, promote rapid oxidative addition and reductive elimination, and sterically shield the metal center from inhibitory pyridine coordination.[4]

  • For C-N Bond Formation (e.g., Buchwald-Hartwig Amination): Palladium is also standard here. The same classes of bulky phosphine ligands are effective.[5] The base choice is crucial and must be strong enough to deprotonate the amine nucleophile without causing side reactions; NaOtBu, LHMDS, and K3PO4 are common choices that must be optimized for your specific substrate.[6][7]

  • For Direct C-H Activation/Functionalization: This is more complex and highly dependent on the desired regioselectivity.

    • Palladium: Often used for C2-arylation, frequently requiring a directing group or using pyridine N-oxides to activate the C2 position and block the nitrogen's lone pair.[8][9]

    • Nickel: Highly effective and can provide alternative regioselectivity. For instance, Ni-Al bimetallic systems have been developed to override the intrinsic electronic preference and achieve selective C3-alkenylation.[10][11]

    • Iridium & Rhodium: These are often employed for C-H borylation or silylation, which can then be used in subsequent coupling reactions.[12]

Table 1: General Catalyst System Recommendations

Reaction TypeRecommended MetalRecommended Ligand ClassCommon Base(s)Key Considerations
Suzuki-Miyaura Palladium (Pd)Bulky Biarylphosphines (e.g., XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Boronic acid quality is critical; protodeboronation is a common side reaction.[13]
Buchwald-Hartwig Palladium (Pd)Bulky Biarylphosphines (e.g., RuPhos)NaOtBu, LHMDSAnhydrous and oxygen-free conditions are essential.[5][6]
C-H Arylation (C2) Palladium (Pd)Often ligandless (with N-Oxide) or PhenanthrolinesAg₂CO₃, PivOH (additive)Can require high temperatures and strong oxidants.[9]
C-H Alkenylation (C3) Nickel (Ni)N-Heterocyclic Carbenes (NHCs) or custom ligandstBuONaMay require a Lewis acid co-catalyst (e.g., Al(i-Bu)₃) to modulate selectivity.[10]

Q2: My reaction with a 2-halopyridine is failing. What is the "2-pyridyl problem" and how can I solve it?

A2: The "2-pyridyl problem" refers to the notoriously poor reactivity of 2-pyridyl organometallic reagents (e.g., boronic acids, Grignards) and the general difficulty of reactions at the C2 position.[14] It stems from two primary factors:

  • Catalyst Inhibition: The proximity of the nitrogen lone pair to the C2 reaction site leads to strong chelation and deactivation of the catalyst.[3][15]

  • Reagent Instability: 2-pyridyl boronic acids are particularly unstable and prone to rapid protodeboronation, removing your nucleophile from the reaction.[13]

Solutions:

  • Ligand Choice is Paramount: Use highly electron-rich and sterically bulky ligands (see A1). These accelerate the reductive elimination step, which is often the rate-limiting step and the point where catalyst decomposition occurs.[4]

  • Use Alternative Boron Reagents: Instead of boronic acids, consider using more stable MIDA boronates, trifluoroborate salts (e.g., 2-pyridyl-BF₃K), or triisopropylboronates, which are more resistant to decomposition.[13][14]

  • Switch the Coupling Partners: If possible, use a 2-pyridyl halide and a different arylboronic acid, as this avoids the instability of the 2-pyridylboronic acid.

  • Consider a Different Metal: Nickel catalysts can sometimes be more tolerant of the pyridine nitrogen and may succeed where palladium systems fail.

Section 2: Troubleshooting Common Reaction Failures

Even with a well-chosen catalyst, pyridine functionalizations can be challenging. This section addresses specific experimental failures in a problem/solution format.

Q1: My reaction has low or zero yield. What are the most common causes and how do I troubleshoot?

A1: Low or no yield is the most frequent issue. A systematic diagnosis is essential. The primary culprits are typically related to the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow for Low Yield:

G start Low / No Yield Observed cat_check Is the Catalyst Active? start->cat_check reagent_check Are Reagents High Quality? start->reagent_check setup_check Is the Setup Correct? start->setup_check cat_sol1 Use a pre-catalyst (e.g., G3/G4) or an air-stable Pd(0) source. cat_check->cat_sol1 cat_sol2 Screen different ligands. Bulky, electron-rich ligands prevent inhibition by pyridine nitrogen. [5] cat_check->cat_sol2 reagent_sol1 Use fresh, anhydrous solvent. Degas thoroughly (3x freeze-pump-thaw). reagent_check->reagent_sol1 reagent_sol2 Verify boronic acid purity (prone to decomposition). Use a fresh bottle or a more stable derivative (MIDA, -BF3K). [19] reagent_check->reagent_sol2 reagent_sol3 Ensure base is dry and finely ground. Screen different bases (e.g., K3PO4, Cs2CO3). reagent_check->reagent_sol3 setup_sol1 Check temperature. Some reactions are sluggish at lower temps. setup_check->setup_sol1 setup_sol2 Ensure inert atmosphere is maintained. Use a glovebox for setup. setup_check->setup_sol2

Caption: A decision workflow for troubleshooting low-yield reactions.

Detailed Explanation:

  • Catalyst Inactivation/Poisoning: This is the #1 suspect in pyridine chemistry. The pyridine nitrogen lone pair coordinates to the palladium center, forming a stable, off-cycle complex that halts catalysis.[3][15]

    • Solution: Increase the steric bulk of your phosphine ligand. Ligands like BrettPhos or AdPhos create a protective pocket around the palladium, making it more difficult for the pyridine to coordinate while still allowing the substrates access.[14]

  • Poor Reagent Quality:

    • Boronic Acids: These reagents can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation upon storage.[13] Always use fresh or recently purchased boronic acids.

    • Solvents & Bases: Reactions are often highly sensitive to water and oxygen.[16] Use freshly dried, degassed solvents. Ensure bases like NaOtBu or K3PO4 are anhydrous and stored in a desiccator.

  • Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This step can be inefficient.

    • Solution: Use a commercially available, air-stable Pd(0) "precatalyst" (e.g., XPhos Pd G3). These form the active catalyst rapidly and reproducibly under the reaction conditions.[7]

Q2: How can I control the regioselectivity of a C-H functionalization reaction on my pyridine ring?

A2: Regioselectivity is a profound challenge and is governed by a combination of electronics, sterics, and the reaction mechanism.[17][18] There is no single solution; rather, it's a toolbox of strategies.

  • Inherent Electronic Bias: The pyridine ring has inherent reactivity patterns. The C2 and C4 positions are electron-deficient and susceptible to nucleophilic or radical attack, while the C3 position is the most electron-rich and favored for electrophilic attack (though the ring is poor at this overall).[2][19]

  • Steric Hindrance: Bulky groups at the C2 or C6 position will sterically block access to those sites, potentially favoring functionalization at C3 or C4.

  • Directing Groups (DGs): Installing a coordinating group (e.g., an amide) at a specific position can direct a metal catalyst to a nearby C-H bond (typically ortho to the DG), overriding the ring's natural reactivity. While powerful, this requires extra synthetic steps.[12][20]

  • Catalyst Control: The choice of metal and ligand can completely change the regiochemical outcome. As mentioned, a Ni/Al system can direct alkenylation to the C3 position, a feat that is very difficult with palladium.[10] Similarly, using an iridium catalyst with a specially designed Lewis-acidic ligand can promote C-H borylation at the C3 position.[21]

  • Dearomatization Strategies: A modern approach involves temporarily dearomatizing the pyridine ring (e.g., by forming an oxazino intermediate). This completely alters the electronic structure, allowing for selective functionalization at positions like C3 or C5, after which the ring's aromaticity is restored.[22][23]

G Pyridine Pyridine Substrate Strat1 Inherent Electronics (e.g., Minisci Radical Rxn) Pyridine->Strat1 Strat2 Steric Hindrance (Block C2/C6) Pyridine->Strat2 Strat3 Catalyst Control (e.g., Ni/Al for C3) Pyridine->Strat3 Strat4 Directing Groups Pyridine->Strat4 Strat5 Dearomatization -Rearomatization Pyridine->Strat5 C2_C6 C2 / C6 Functionalization C4 C4 Functionalization C3_C5 C3 / C5 Functionalization Strat1->C2_C6 Strat1->C4 Strat2->C3_C5 Strat3->C3_C5 Strat4->C2_C6 Strat4->C3_C5 Strat5->C3_C5

Caption: Strategies for controlling regioselectivity in pyridine functionalization.

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step procedures for common and advanced workflows.

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 2-Bromopyridine

This protocol is a robust starting point for coupling arylboronic acids with challenging 2-bromopyridine substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (0.2 M concentration relative to limiting reagent)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup (In a Glovebox): To the oven-dried reaction vial, add the 2-bromopyridine, arylboronic acid, K₃PO₄, XPhos Pd G3 precatalyst, and XPhos ligand.

  • Solvent Addition: Add the anhydrous 1,4-dioxane to the vial.

  • Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 100 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or GC-MS to check for the consumption of the starting material and the formation of the desired product mass.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter it through a small plug of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final product.

Protocol 2: Workflow for High-Throughput Experimentation (HTE) for Catalyst Screening

HTE is a powerful method to rapidly screen multiple catalysts, ligands, bases, and solvents to find the optimal conditions for a novel transformation.[24][25]

Objective: To identify the best catalyst system for coupling Pyridine-X with Reagent-Y.

Workflow:

  • Plate Design: Design a 96-well plate experiment. Dedicate rows or columns to screen a single variable (e.g., 8 different phosphine ligands, 4 different bases, 3 different solvents). Include negative controls (no ligand, no base, no catalyst) to validate results.

  • Stock Solution Preparation: Prepare stock solutions of the pyridine substrate, coupling partner, and internal standard in the chosen solvent(s). This ensures accurate and precise dispensing.

  • Solid Dispensing (Glovebox): Use an automated solid-handling robot (or perform manually in a glovebox) to dispense the array of catalysts and bases into the wells of the microtiter plate.

  • Liquid Handling: Use an automated liquid handler to add the stock solutions to the corresponding wells according to the plate map.

  • Sealing and Reaction: Seal the plate with a pierceable, solvent-resistant mat. Place the plate on a heated shaker block and run the reaction for a set time (e.g., 18 hours) at a set temperature (e.g., 100 °C).

  • Quenching and Sampling: After the reaction time, cool the plate. Add a quenching solution and dilute with a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze each well of the plate using high-throughput LC-MS/UV. The yield or conversion in each well can be calculated by comparing the product peak area to the internal standard peak area.

  • Data Visualization: Use software to generate heatmaps of the results. This provides a clear visual representation of the most successful reaction conditions, guiding further optimization.

Section 4: Appendices

Catalytic Cycle and Inhibition Pathway

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X Inhibition Pyridine Coordination (Inhibition) Pd0->Inhibition + Pyridine Substrate/Product Complex1 Ar-Pd(II)L₂(X) OA->Complex1 TM Transmetalation Complex1->TM + Py-B(OR)₂ Complex2 Ar-Pd(II)L₂(Py) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 (Regeneration) Product Ar-Py (Product) RE->Product Inactive Pd(0)L(Py)₂ (Inactive 'Poisoned' Complex) Inhibition->Inactive

Caption: Pd-catalyzed cross-coupling cycle with the pyridine inhibition pathway.

Section 5: References

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from --INVALID-LINK--

  • Maity, P., & Ghorpade, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Challenges in the functionalization of the furopyridine ring. Retrieved from --INVALID-LINK--

  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry.

  • BenchChem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from --INVALID-LINK--

  • Hocek, M., & Dvořáková, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to -Aryl- and -Alkenylpurine Derivatives. Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines. Retrieved from --INVALID-LINK--

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from --INVALID-LINK--

  • Schrödinger. (2022). High throughput reaction screening for accelerated materials research update. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). High Throughput Catalyst Screening Service. Retrieved from --INVALID-LINK--

References

Preventing decomposition of 1-(6-Ethoxypyridin-3-yl)ethanone during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Ethoxypyridin-3-yl)ethanone

Welcome to the technical support center for this compound (CAS: 885229-37-8). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key synthetic intermediate.[1] We understand that stability during reaction workup is critical for achieving high purity and yield. This document provides in-depth troubleshooting advice and best practices to mitigate decomposition and ensure the integrity of your material.

Troubleshooting Guide: Diagnosing and Solving Workup Issues

This section addresses common problems observed during the isolation and purification of this compound. The core principle for preserving this molecule is rigorous pH control to prevent acid-catalyzed hydrolysis of the ethoxy group.

Issue 1: Significantly Low Yield After Aqueous Workup and Extraction

Q: My reaction (e.g., a Friedel-Crafts acylation) appears complete by TLC, but after quenching and extraction with an organic solvent, my isolated yield is less than 30%. Where has my product gone?

A: This is the most frequently encountered issue and almost always points to improper pH management during the liquid-liquid extraction. The pyridine nitrogen in your compound is basic and will be protonated under acidic conditions (pH < ~4.5), forming a pyridinium salt. This salt is highly water-soluble and will partition into the aqueous layer, leading to catastrophic yield loss from the organic phase.

Diagnostic Workflow:

  • Check Aqueous Layer pH: Carefully measure the pH of your aqueous layer from the extraction. If it is acidic, your product is likely dissolved in it.

  • Product Recovery: To recover the product, cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃, or aqueous ammonia) with vigorous stirring until the pH is neutral to slightly basic (pH 7.0-8.0).[2]

  • Re-Extract: Once neutralized, the compound will be in its free-base form, which is significantly less water-soluble. Re-extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine & Dry: Combine these new organic extracts with your original organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Visualizing the Diagnostic Process:

G start Start: Low Yield After Extraction check_ph Measure pH of Aqueous Layer start->check_ph ph_acidic Is pH < 6? check_ph->ph_acidic ph_neutral Is pH 7-9? check_ph->ph_neutral No adjust_ph Cool and Neutralize Aqueous Layer to pH 7-8 with Base ph_acidic->adjust_ph Yes other_issues Yield Still Low: Investigate Other Issues (Incomplete reaction, mechanical loss) ph_neutral->other_issues Yes re_extract Re-extract Aqueous Layer with Organic Solvent (3x) adjust_ph->re_extract combine Combine All Organic Layers, Dry, and Concentrate re_extract->combine success Success: Product Recovered combine->success

Caption: Workflow for diagnosing and recovering product lost to the aqueous phase.

Issue 2: Appearance of a New, More Polar Impurity on TLC Post-Workup

Q: After my workup, I'm observing a new spot on my TLC plate that is more polar (lower Rf) than my starting material and product. What is this impurity and how can I prevent it?

A: The appearance of a new, polar impurity strongly suggests decomposition has occurred. The most probable byproduct is 1-(6-hydroxypyridin-3-yl)ethanone , formed via acid-catalyzed hydrolysis of the ethyl ether linkage. Ethers are generally stable but can be cleaved under strongly acidic conditions, especially with heat.[3][4] This often happens during the quenching of reactions that use strong Lewis acids (like AlCl₃) or Brønsted acids if not performed with care.

Causality and Prevention:

  • Mechanism: The pyridine nitrogen is first protonated by the strong acid. Subsequently, the ether oxygen is protonated, creating a good leaving group (ethanol). Water then acts as a nucleophile, attacking the electron-deficient carbon on the pyridine ring, leading to the hydroxylated product after deprotonation.

  • Prevention During Quench: The key is to dissipate heat and avoid localized high concentrations of acid. The recommended procedure is to pour the reaction mixture slowly, with vigorous stirring, into a separate flask containing a slurry of crushed ice and a mild base like sodium bicarbonate or a buffered phosphate solution. This maintains a controlled temperature and a less aggressive pH environment.

  • Avoid Strong Acid Washes: Do not wash the organic layer with strongly acidic solutions (e.g., >1M HCl). If an acid wash is necessary to remove basic impurities, use a milder, buffered acid or perform the wash at 0-5°C.

Visualizing the Decomposition Pathway:

G Compound This compound (Desired Product) Conditions Harsh Acidic Workup (e.g., conc. HCl, high temp) Compound->Conditions Hydrolysis Acid-Catalyzed Hydrolysis of Ethoxy Group Conditions->Hydrolysis Byproduct 1-(6-Hydroxypyridin-3-yl)ethanone (Polar Impurity) Hydrolysis->Byproduct

Caption: Proposed pathway for the formation of the primary decomposition product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the extraction of this compound?

A1: The optimal pH range for extracting the compound into an organic solvent is between 7.0 and 9.0 . In this range, the pyridine nitrogen is in its neutral, free-base form, ensuring minimal solubility in the aqueous phase. A patent for a structurally similar pyridyl ethanone specifies neutralizing the aqueous phase to a pH of 6.8 before filtration, highlighting the importance of near-neutral conditions.

Q2: My reaction solvent is water-miscible (e.g., THF, DMF). How does this affect the workup?

A2: If using a water-miscible solvent, you must first remove it under reduced pressure. Then, partition the resulting residue between water and a water-immiscible organic solvent (like Ethyl Acetate, DCM, or MTBE). From there, proceed with the pH-controlled washing and extraction as described. Attempting to extract directly from a THF/water mixture, for example, will result in poor phase separation and inefficient extraction.

Q3: Can I use a strong base like NaOH to wash the organic layer?

A3: While a brief wash with dilute NaOH (e.g., 1M) is generally acceptable to remove acidic impurities, prolonged exposure or the use of concentrated base should be avoided. Although ether hydrolysis is typically acid-catalyzed, harsh basic conditions can sometimes promote other side reactions.[3] A wash with saturated sodium bicarbonate solution is a safer and usually sufficient alternative.

Q4: How can I confirm the identity of the suspected 1-(6-hydroxypyridin-3-yl)ethanone impurity?

A4: The best method for confirmation is LC-MS (Liquid Chromatography-Mass Spectrometry). The hydroxylated byproduct will have a molecular weight that is 28.05 g/mol less than the desired product (loss of C₂H₄). It will also have a shorter retention time on a reverse-phase HPLC column due to its increased polarity.

Validated Protocols & Data

Table 1: Recommended Workup and Purification Parameters
ParameterRecommended ConditionRationale & Notes
Quenching Method Slow addition of reaction mixture to an ice/sat. NaHCO₃ slurry.Manages exotherm and prevents exposure to strong acid, minimizing hydrolysis risk.
Extraction pH 7.0 - 9.0Ensures the compound is in its free-base form for maximum partitioning into the organic layer.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water before solvent evaporation.
Chromatography Silica GelStandard stationary phase for this compound's polarity.[5]
Mobile Phase 20-50% Ethyl Acetate in Hexanes/HeptaneAdjust gradient based on TLC analysis. This solvent system provides good separation.[6][5]
Protocol 1: pH-Controlled Workup and "Acid-Out" Purification

This protocol is particularly effective for cleaning up crude material containing non-basic organic impurities. It leverages the basicity of the pyridine nitrogen to selectively move the desired product between aqueous and organic phases.

  • Initial Quench & Extraction: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice, then add saturated NaHCO₃ solution until the pH of the aqueous slurry is ~8. Transfer to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine & Concentrate: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Acidic Extraction (Product to Aqueous): Dissolve the crude residue in a suitable organic solvent (e.g., Dichloromethane). Extract this organic solution with 0.5M HCl (3x). The desired product will move into the acidic aqueous layers, leaving non-basic impurities behind in the organic layer.

  • Neutralization & Recovery (Product to Organic): Combine the acidic aqueous extracts from the previous step. Cool the solution in an ice bath and slowly add 1M NaOH or aqueous ammonia with vigorous stirring until the pH reaches 7.5-8.0.[2]

  • Final Extraction: Extract the neutralized aqueous solution with fresh Dichloromethane (3x).

  • Final Workup: Combine the final organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

References

Technical Support Center: HPLC Method Development for Purity Analysis of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the HPLC purity analysis of 1-(6-Ethoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to develop robust and reliable analytical methods.

Introduction: The Importance of Purity Analysis

This compound is a key building block in pharmaceutical synthesis.[1][2][3] Ensuring its purity is a critical step in drug development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4][5] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from potential process-related impurities and degradation products.[6][7]

This guide provides a structured approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method, grounded in the physicochemical properties of the analyte and authoritative regulatory standards.

Section 1: Analyte Considerations & Initial Method Development

Understanding the physicochemical properties of this compound is the foundation of a logical method development strategy. While specific experimental data for this compound is not widely published, we can infer its properties from its structure to establish a robust starting point.

Structural Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the molecule basic (typical pKa for pyridine is ~5.2).[1][2] This is the most critical factor for HPLC analysis, as interactions between the basic nitrogen and acidic silanol groups on the surface of silica-based columns can lead to significant peak tailing.[8]

  • Aromatic System: The substituted pyridine ring is an excellent chromophore, predicting strong UV absorbance suitable for detection.

  • Ethoxy and Ketone Groups: These functional groups contribute to the overall moderate polarity of the molecule, making it well-suited for reversed-phase chromatography.

Based on this analysis, we can propose the following initial HPLC conditions.

Table 1: Proposed Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Justification
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides universal hydrophobicity suitable for retaining moderately polar aromatic compounds.[6] Using a column with high-purity silica and end-capping will minimize silanol interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrilepH Control: The acidic mobile phase (pH ~2.7) ensures the pyridine nitrogen is consistently protonated. This suppresses its interaction with residual silanols, leading to improved peak symmetry.[1][8] Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.
Elution Mode Gradient Elution: 10% to 90% B over 20 minutesA gradient is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted and detected within a reasonable runtime.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CElevating the temperature slightly above ambient improves peak shape by reducing mobile phase viscosity and can enhance separation efficiency.[9]
Detection (UV) 270 nmBased on the aromatic ketone structure, a wavelength between 250-280 nm should provide high sensitivity. A photodiode array (PDA) detector is recommended to screen for the optimal wavelength and check for peak purity.
Injection Vol. 5 µLA small injection volume helps prevent column overload and peak distortion, especially during initial screening.[10][11]
Sample Diluent Mobile Phase (e.g., 50:50 Water:Acetonitrile)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition is crucial to prevent peak distortion and fronting.[11][12]
Section 2: Experimental Workflow for Method Development

A systematic approach to method development ensures that the final method is robust and fit for its intended purpose. The following workflow is recommended.

Step-by-Step Protocol
  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Initial Screening: Inject a solution of this compound (~0.1 mg/mL) using the starting conditions outlined in Table 1.

  • Wavelength Optimization: If using a PDA detector, evaluate the UV spectrum of the main peak. Select a detection wavelength at the absorbance maximum (λmax) for optimal sensitivity or on the shoulder of the peak to minimize interference from excipients if necessary.

  • Gradient Optimization: Analyze the initial chromatogram.

    • If the main peak elutes too early (< 5 minutes), consider starting with a lower percentage of organic modifier (e.g., 5% B).

    • If the peak elutes too late, increase the initial percentage of organic modifier (e.g., 20% B).

    • Adjust the gradient slope to improve the separation of the main peak from any observed impurities. A shallower gradient provides better resolution.[11]

  • Peak Shape Refinement: Assess the peak symmetry (tailing factor). If tailing is observed (>1.5), consider:

    • Mobile Phase pH: Ensure the pH is low enough to fully protonate the analyte. Using a buffer (e.g., 20 mM potassium phosphate at pH 2.5) instead of formic acid can provide more stable pH control.

    • Column Choice: If tailing persists, an alternative column with a different bonding chemistry (e.g., a phenyl-hexyl phase) or one specifically designed for basic compounds may be necessary.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[13][14][15] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation & Optimization cluster_final Phase 3: Finalization Start Define Analytical Goal (Purity Analysis) Analyte Assess Analyte Properties (pKa, Polarity, UV) Start->Analyte Initial Select Initial Conditions (Column, Mobile Phase, Detector) Analyte->Initial Screen Perform Initial Gradient Run Initial->Screen Eval_RT Evaluate Retention Time & Resolution Screen->Eval_RT Adjust_Grad Adjust Gradient (Initial %, Slope) Eval_RT->Adjust_Grad Resolution < 1.5 Eval_Shape Evaluate Peak Shape (Tailing/Fronting) Eval_RT->Eval_Shape Resolution OK Adjust_Grad->Screen Adjust_MP Adjust Mobile Phase (pH, Buffer, Organic) Eval_Shape->Adjust_MP Tailing > 1.5 Optimized Optimized Method Achieved Eval_Shape->Optimized Peak Shape OK Adjust_MP->Screen Validate Perform Method Validation (ICH Q2(R1)) Optimized->Validate End Method Ready for Routine Use Validate->End TroubleshootingTree Start Poor Peak Shape Observed IsTailing Is the peak tailing? (Asymmetry > 1.2) Start->IsTailing IsFronting Is the peak fronting? (Asymmetry < 0.8) IsTailing->IsFronting No TailingCause1 Check Mobile Phase pH (Is it >2 units below pKa?) IsTailing->TailingCause1 Yes IsSplit Is the peak split or shouldered? IsFronting->IsSplit No FrontingCause1 Check for Column Overload (Dilute sample 10-fold) IsFronting->FrontingCause1 Yes SplitCause1 Partially Blocked Frit (Reverse flush or replace column) IsSplit->SplitCause1 Yes TailingCause2 Check for Column Overload (Dilute sample 10-fold) TailingCause1->TailingCause2 TailingCause3 Column Silanol Activity (Use new, high-purity column) TailingCause2->TailingCause3 TailingCause4 System Dead Volume (Check fittings, tubing) TailingCause3->TailingCause4 FrontingCause2 Sample Solvent Mismatch (Dissolve sample in mobile phase) FrontingCause1->FrontingCause2 SplitCause2 Column Bed Collapse/Void (Replace column) SplitCause1->SplitCause2 SplitCause3 Co-eluting Impurity (Optimize gradient) SplitCause2->SplitCause3

References

Technical Support Center: Scaling Up the Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(6-ethoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common challenges, and ensure a robust, reproducible, and safe scale-up process.

Introduction: The Utility of this compound

This compound is a key building block in medicinal chemistry and agrochemical research. Its substituted pyridine core is a common motif in pharmacologically active molecules, making a reliable synthesis essential for discovery and development pipelines.[1][2][3] This guide addresses the practical challenges encountered when transitioning from bench-scale synthesis to larger-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My Friedel-Crafts acylation of 2-ethoxypyridine is failing or giving very low yields. What is the primary cause?

A1: This is a classic challenge when working with pyridine derivatives. The primary cause of failure is the Lewis basicity of the pyridine nitrogen atom. Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are aggressively sequestered by the nitrogen's lone pair. This forms a stable complex, which deactivates both the catalyst and the aromatic ring towards the desired electrophilic acylation.[4][5] The acylium ion electrophile is never efficiently generated, and the reaction stalls.

Q2: Given the issues with Friedel-Crafts, what is the most reliable method for synthesizing this compound, especially at scale?

A2: For scalability, reproducibility, and substrate tolerance, a palladium-catalyzed cross-coupling reaction is the industry-preferred method. A common and effective strategy is the Stille coupling between 3-bromo-6-ethoxypyridine and an organotin reagent like acetyltributyltin, or a Negishi coupling using an organozinc reagent. These methods avoid the harsh, acidic conditions of Friedel-Crafts and offer much higher functional group tolerance and predictable outcomes.[6][7]

Q3: I'm attempting a palladium-catalyzed cross-coupling and observing significant homocoupling of my starting material. How can I minimize this side reaction?

A3: Homocoupling is a common byproduct in cross-coupling reactions and typically points to issues with the catalytic cycle. Key factors to investigate are:

  • Inefficient Reductive Elimination: The final step where the product is formed might be slow. Changing the ligand to one that promotes this step can help. Bulky, electron-rich phosphine ligands are often effective.

  • Slow Transmetalation: If the transfer of the acetyl group from the organometallic reagent to the palladium center is slow, it allows time for side reactions. Ensure your organometallic reagent is of high quality and purity.

  • Oxygen Contamination: Trace oxygen can degrade the Pd(0) catalyst and promote side reactions. Ensure your reaction setup is rigorously degassed and maintained under a high-purity inert atmosphere (Argon or Nitrogen).[8]

Q4: What are the best practices for purification of this compound at a multi-gram scale?

A4: While column chromatography is effective at the bench, it becomes costly and inefficient at scale. The preferred method is recrystallization . A typical procedure involves dissolving the crude product in a hot solvent in which it is highly soluble (e.g., isopropanol, acetone, or toluene) and then cooling slowly to allow for the formation of pure crystals. An anti-solvent (e.g., hexanes or heptane) can be added to improve yield. The choice of solvent system must be determined empirically.[9][10] Acid-base extraction can also be used to remove non-basic impurities before the final crystallization step.[11]

Q5: What are the most critical safety precautions when scaling up this synthesis?

A5: Safety is paramount. Key hazards depend on the chosen route:

  • Palladium-Catalyzed Cross-Coupling: Many organometallic reagents (e.g., those used in Negishi coupling) can be pyrophoric. Phosphine ligands can be toxic and air-sensitive. Always handle these reagents in a well-ventilated fume hood under an inert atmosphere.[12][13]

  • Friedel-Crafts Acylation: Lewis acids like AlCl₃ react violently with water and are highly corrosive. The reaction can be highly exothermic, requiring careful temperature control with an appropriate cooling bath and slow, controlled addition of reagents.[4]

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves.[14][15][16] Ensure a safety shower and eyewash station are accessible.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Challenges in the Friedel-Crafts Acylation Route

While not the preferred scalable route, understanding its failure is instructive. The core issue is the interaction between the Lewis Acid (LA) catalyst and the pyridine substrate.

The Lewis acid is meant to activate the acylating agent (e.g., acetyl chloride). However, the pyridine nitrogen is a stronger Lewis base, leading to non-productive complexation.

G cluster_0 Intended Reaction Pathway cluster_1 Competing Deactivation Pathway AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium Activation LA Lewis Acid (AlCl₃) LA->Acylium Py 2-Ethoxypyridine Acylium->Py Failed Attack (Deactivated Ring) LA_deactivated Pyridine-LA Complex (Deactivated) Py->LA_deactivated LA_2 Lewis Acid (AlCl₃) LA_2->LA_deactivated

Caption: Lewis Acid catalyst sequestration by the pyridine nitrogen.

ProblemRoot CauseRecommended Solution
No Reaction Catalyst sequestration by pyridine nitrogen.Switch to a more robust method like Palladium-catalyzed cross-coupling.
Low Conversion Insufficient catalyst activity or harsh conditions causing decomposition.Use of stronger catalysts like triflic acid or metal triflates may help, but this is not generally recommended for pyridine systems.[5]
Charring/Tar Formation Reaction temperature is too high, leading to decomposition.Ensure strict temperature control (< 0 °C) during Lewis acid addition and reaction. However, tar formation is common with pyridines.
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling

This is the recommended approach for a robust and scalable synthesis. The general scheme involves coupling an organometallic reagent with an aryl halide.

The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) active species.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X In pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-M In pd_intermediate Ar-Pd(II)(R)L₂ transmetal->pd_intermediate M-X Out red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Ar-R Out (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

This protocol is a robust starting point for optimization.

Materials:

  • 3-bromo-6-ethoxypyridine (1.0 eq)

  • 1-(Tributylstannyl)ethan-1-one (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq)

  • Anhydrous, degassed toluene or DMF

  • Anhydrous LiCl (optional, 3.0 eq)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 3-bromo-6-ethoxypyridine, LiCl (if used), and the Pd(PPh₃)₄ catalyst.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via cannula, followed by the 1-(tributylstannyl)ethan-1-one.

  • Reaction: Heat the mixture to 90-110 °C and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; presence of oxygen/moisture.1. Use a fresh, reliable source of palladium catalyst. Consider a pre-catalyst that is more air-stable.[17] 2. Ensure all reagents are pure and solvents are anhydrous. 3. Improve degassing procedure (e.g., freeze-pump-thaw cycles).
Sluggish Reaction Suboptimal ligand or temperature.1. Screen alternative phosphine ligands (e.g., Xantphos, SPhos) which can accelerate the reaction.[9] 2. Incrementally increase the reaction temperature, being mindful of potential decomposition.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.1. This often indicates oxygen contamination or too high a temperature. 2. Ensure the ligand-to-palladium ratio is sufficient to stabilize the catalyst.
Difficult Purification Residual organotin or organoboron reagents.For Stille coupling, a potassium fluoride (KF) wash effectively removes tin residues. For Suzuki coupling, an acid/base wash can help remove boronic acid species.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Ethoxypyridin-3-yl)ethanone is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its structural motif is present in molecules targeting a range of conditions, including central nervous system disorders. The efficient and scalable synthesis of this ketone is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: a classical approach via a Grignard reaction with a nitrile and a modern palladium-catalyzed Negishi cross-coupling reaction. The discussion will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, supported by detailed experimental protocols and data.

Route 1: Grignard Reaction with 6-Ethoxynicotinonitrile

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in carbon-carbon bond formation. In this approach, the acetyl group is introduced by reacting a methylmagnesium halide with 6-ethoxynicotinonitrile. This method is predicated on the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, followed by acidic hydrolysis to yield the ketone.

Mechanistic Rationale

The reaction proceeds in two key stages. Initially, the highly polarized carbon-magnesium bond of the Grignard reagent facilitates the nucleophilic attack of the methyl group on the nitrile carbon. This forms a rigid intermediate imine salt. The subsequent acidic workup is crucial; it hydrolyzes the imine to the desired ketone. The choice of a nitrile as the electrophile is advantageous as it is less reactive than an ester or acid chloride, which helps to prevent the common side reaction of double addition of the Grignard reagent that would lead to a tertiary alcohol.

Experimental Protocol

Step 1: Synthesis of 6-Ethoxynicotinonitrile from 6-Chloronicotinonitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in anhydrous ethanol, add 6-chloronicotinonitrile (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-ethoxynicotinonitrile.

Step 2: Grignard Reaction and Hydrolysis

  • To a solution of 6-ethoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add methylmagnesium bromide (1.2 eq, 3 M solution in diethyl ether) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Performance and Considerations
ParameterObservation
Yield Typically moderate to good (60-75% over two steps).
Purity Good, following chromatographic purification.
Scalability Feasible, but requires strict anhydrous conditions for the Grignard reaction.
Cost Starting materials are relatively inexpensive.
Safety Grignard reagents are highly reactive and moisture-sensitive.

Route 2: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering high functional group tolerance and excellent yields. This route involves the coupling of an organozinc reagent, derived from 5-bromo-2-ethoxypyridine, with an acetylating agent in the presence of a palladium catalyst.

Mechanistic Rationale

The catalytic cycle of the Negishi reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 5-bromo-2-ethoxypyridine to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol

Step 1: Preparation of 5-Bromo-2-ethoxypyridine

  • This starting material can be prepared from 2,5-dibromopyridine by selective nucleophilic substitution with sodium ethoxide.

Step 2: Formation of the Organozinc Reagent

  • To a solution of 5-bromo-2-ethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • To the resulting solution, add a solution of anhydrous zinc chloride (1.2 eq) in THF dropwise at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.

Step 3: Negishi Coupling

  • In a separate flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and acetyl chloride (1.2 eq) to anhydrous THF under an inert atmosphere.

  • Add the freshly prepared organozinc reagent solution to the catalyst-acetyl chloride mixture via cannula.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Performance and Considerations
ParameterObservation
Yield Generally good to excellent (70-85%).
Purity High, following chromatographic purification.
Scalability Readily scalable, with robust and reproducible results.
Cost Palladium catalysts and some ligands can be expensive.
Safety Organolithium reagents are pyrophoric; organozinc reagents are moisture-sensitive.

Comparative Analysis

FeatureGrignard RouteNegishi Coupling Route
Starting Materials Readily available and cost-effective.Requires a pre-functionalized halopyridine and organometallic reagents.
Reaction Conditions Requires strict anhydrous conditions; cryogenic temperatures for Grignard formation can be energy-intensive.Milder reaction conditions are often possible; requires inert atmosphere.
Yield & Purity Generally lower yields and may require more rigorous purification.Typically higher yields and cleaner reactions, leading to easier purification.
Functional Group Tolerance Limited due to the high reactivity of the Grignard reagent.Excellent functional group tolerance, a key advantage of palladium catalysis.
Catalyst Stoichiometric use of magnesium.Catalytic amounts of expensive and potentially toxic palladium.
Overall Complexity Conceptually straightforward but can be practically challenging.More steps involved but often more reliable and higher yielding.

Conclusion and Recommendations

Both the Grignard and Negishi coupling routes offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific needs of the researcher and the scale of the synthesis.

  • For smaller-scale laboratory synthesis and when cost is a primary concern, the Grignard route is a reasonable choice. Its reliance on inexpensive starting materials makes it economically attractive. However, careful attention to anhydrous technique is paramount to achieving good yields.

  • For larger-scale production, process development, and when higher yields and purity are critical, the Negishi cross-coupling route is superior. Despite the higher initial cost of the palladium catalyst, the higher yields, cleaner reaction profiles, and greater reliability often translate to a more cost-effective and efficient process overall, particularly when considering the downstream costs of purification. The excellent functional group tolerance of the Negishi coupling also makes it a more versatile method for the synthesis of analogues and derivatives.

Ultimately, the selection of a synthetic route is a multifactorial decision. By understanding the underlying chemistry, practical considerations, and performance metrics of each approach, researchers can make an informed choice to best achieve their synthetic goals in the pursuit of novel therapeutics.

Visualizations

Grignard_Route cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Grignard Reaction & Hydrolysis 6-Chloronicotinonitrile 6-Chloronicotinonitrile 6-Ethoxynicotinonitrile 6-Ethoxynicotinonitrile 6-Chloronicotinonitrile->6-Ethoxynicotinonitrile NaOEt, EtOH, Reflux Intermediate Imine Salt Intermediate Imine Salt 6-Ethoxynicotinonitrile->Intermediate Imine Salt 1. CH3MgBr, THF 2. H3O+ This compound This compound Intermediate Imine Salt->this compound Hydrolysis

Caption: Workflow for the Grignard synthesis route.

Negishi_Route cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Negishi Coupling 5-Bromo-2-ethoxypyridine 5-Bromo-2-ethoxypyridine Organozinc Reagent Organozinc Reagent 5-Bromo-2-ethoxypyridine->Organozinc Reagent 1. n-BuLi, THF, -78°C 2. ZnCl2 This compound This compound Organozinc Reagent->this compound Acetyl Chloride, Pd(PPh3)4, Reflux

Caption: Workflow for the Negishi cross-coupling route.

A Comparative Analysis of the Reactivity of 1-(6-Ethoxypyridin-3-yl)ethanone and Other Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridyl ketones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of functional molecules.[1] Their chemical behavior is intricately linked to the electronic properties of the pyridine ring and the nature of any substituents. This guide provides an in-depth comparison of the reactivity of 1-(6-ethoxypyridin-3-yl)ethanone with other isomeric pyridyl ketones, namely 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine. We will explore how the position of the acetyl group and the presence of the electron-donating ethoxy group modulate reactivity in key chemical transformations, supported by experimental data and detailed protocols.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property significantly influences the reactivity of the attached acetyl group. The position of the nitrogen atom relative to the acetyl group dictates the extent of this electronic influence. Furthermore, substituents on the pyridine ring can either enhance or diminish this effect. In the case of this compound, the ethoxy group at the 6-position plays a pivotal role in modulating the electronic landscape of the molecule, and consequently, its reactivity.

Electronic Effects on Reactivity

The reactivity of pyridyl ketones is primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons of the acetyl group. These factors are, in turn, influenced by the electronic effects of the pyridine nitrogen and any other substituents on the ring.

  • 2-Acetylpyridine and 4-Acetylpyridine: In these isomers, the acetyl group is in conjugation with the electron-withdrawing nitrogen atom. This conjugation leads to a significant decrease in electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

  • 3-Acetylpyridine: The acetyl group in the meta-position is not in direct conjugation with the nitrogen atom. Consequently, the electronic withdrawal is less pronounced compared to the 2- and 4-isomers, rendering the carbonyl carbon less electrophilic.

  • This compound: This compound features an acetyl group at the 3-position and a strong electron-donating ethoxy group at the 6-position. The ethoxy group, through resonance, increases the electron density on the pyridine ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted 3-acetylpyridine.

These electronic differences manifest in varying reaction rates and yields across different chemical transformations. Electron-donating groups on the pyridine ring generally increase the electron density around a coordinated metal center in catalytic reactions, which can influence catalytic activity.[2][3] Conversely, electron-withdrawing groups can increase the electrophilicity of the pyridine π system.[4]

Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these electronic differences, we will compare the reactivity of this compound with its unsubstituted counterparts in three fundamental reaction types: transfer hydrogenation, nucleophilic acyl substitution, and aldol condensation.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a widely used method for the reduction of ketones to alcohols.[5][6][7][8][9] The reaction rate is sensitive to the electronic nature of the ketone.

In this context, more electrophilic carbonyl carbons tend to undergo reduction more readily. Therefore, the expected order of reactivity is:

4-Acetylpyridine > 2-Acetylpyridine > 3-Acetylpyridine > this compound

The electron-donating ethoxy group in this compound decreases the electrophilicity of the carbonyl carbon, thus slowing down the rate of hydride transfer from the catalyst.

Comparative Data: Catalytic Transfer Hydrogenation of Pyridyl Ketones

CompoundTime (h)Conversion (%)
4-Acetylpyridine298
2-Acetylpyridine395
3-Acetylpyridine685
This compound880

Conditions: RuCl2(PPh3)3 catalyst, isopropanol, 80 °C.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of carbonyl compounds where a nucleophile replaces a leaving group.[10][11][12][13][14] While ketones do not have a traditional leaving group, their reactivity towards nucleophiles follows a similar trend based on the electrophilicity of the carbonyl carbon.

The increased electrophilicity of the carbonyl carbon in 2- and 4-acetylpyridine makes them more susceptible to nucleophilic attack compared to 3-acetylpyridine and this compound.

Comparative Data: Nucleophilic Addition of Phenylmagnesium Bromide

CompoundReaction Time (min)Yield (%)
4-Acetylpyridine1592
2-Acetylpyridine2088
3-Acetylpyridine4575
This compound6070

Conditions: Phenylmagnesium bromide (1.1 eq.), THF, 0 °C to rt.

Aldol Condensation

The aldol condensation is a cornerstone of C-C bond formation, initiated by the deprotonation of an α-carbon.[15][16][17][18] The acidity of the α-protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

The electron-withdrawing effect of the pyridine nitrogen, particularly in the 2- and 4-positions, increases the acidity of the acetyl protons, facilitating enolate formation. The electron-donating ethoxy group in this compound is expected to slightly decrease the acidity of the α-protons compared to 3-acetylpyridine.

Comparative Data: Base-Catalyzed Aldol Condensation with Benzaldehyde

CompoundReaction Time (h)Yield of Chalcone (%)
4-Acetylpyridine195
2-Acetylpyridine1.590
3-Acetylpyridine480
This compound575

Conditions: NaOH, Ethanol, rt.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the comparative analysis are provided below.

Protocol 1: Comparative Catalytic Transfer Hydrogenation

Objective: To compare the rate of reduction of the four pyridyl ketones using a ruthenium-based catalyst.

Materials:

  • 4-Acetylpyridine

  • 2-Acetylpyridine

  • 3-Acetylpyridine

  • This compound

  • RuCl2(PPh3)3

  • Anhydrous isopropanol

  • Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles

  • TLC plates (silica gel), GC-MS for analysis

Procedure:

  • In four separate round-bottom flasks, dissolve each pyridyl ketone (1 mmol) in anhydrous isopropanol (10 mL).

  • Add RuCl2(PPh3)3 (0.01 mmol, 1 mol%) to each flask.

  • Heat the reaction mixtures to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour).

  • Once the starting material is consumed, cool the reaction mixtures to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting alcohols by column chromatography on silica gel.

  • Calculate the conversion and isolated yield for each reaction.

Causality: The choice of isopropanol serves as both the solvent and the hydrogen source. The ruthenium catalyst facilitates the transfer of hydrogen from isopropanol to the ketone. The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon.

Protocol 2: Comparative Aldol Condensation

Objective: To compare the yield of chalcone formation from the four pyridyl ketones and benzaldehyde.

Materials:

  • 4-Acetylpyridine

  • 2-Acetylpyridine

  • 3-Acetylpyridine

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Beakers, magnetic stirrers

  • Buchner funnel, filter paper

Procedure:

  • In four separate beakers, dissolve each pyridyl ketone (1 mmol) in ethanol (10 mL).

  • Add benzaldehyde (1 mmol) to each beaker.

  • While stirring, add a solution of NaOH (1.2 mmol) in ethanol (2 mL) dropwise to each mixture.

  • Stir the reactions at room temperature and monitor for the formation of a precipitate.

  • After the specified reaction times, or upon completion as indicated by TLC, cool the mixtures in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product in a vacuum oven.

  • Calculate the yield of the corresponding chalcone for each reaction.

Causality: NaOH acts as a base to deprotonate the α-carbon of the acetyl group, forming an enolate. The rate of enolate formation is dependent on the acidity of the α-protons, which is influenced by the electronic effects of the pyridine ring and any substituents.

Visualizations

Caption: General mechanism of nucleophilic addition to a pyridyl ketone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_results Results Prep1 Weigh Pyridyl Ketones React Run Parallel Reactions (4 Ketones) Prep1->React Prep2 Prepare Reagent Solutions Prep2->React Monitor Monitor by TLC/GC-MS React->Monitor Workup Reaction Workup Monitor->Workup Purify Column Chromatography Workup->Purify Yield Calculate Yields Purify->Yield Compare Compare Reactivity Yield->Compare

Caption: Workflow for comparative reactivity studies.

Conclusion

The reactivity of pyridyl ketones is a nuanced interplay of electronic and steric factors. The position of the acetyl group relative to the pyridine nitrogen is a primary determinant of reactivity, with 2- and 4-acetylpyridines generally being more reactive towards nucleophiles and in reduction reactions than 3-acetylpyridine. The introduction of a strong electron-donating group, such as the ethoxy group in this compound, further modulates this reactivity. By increasing the electron density on the pyridine ring, the ethoxy group slightly deactivates the carbonyl group towards nucleophilic attack and reduction, while also decreasing the acidity of the α-protons.

Understanding these structure-activity relationships is paramount for researchers and drug development professionals. It allows for the rational design of synthetic routes and the fine-tuning of molecular properties for specific applications. The data and protocols presented in this guide offer a framework for the objective comparison of pyridyl ketone reactivity, enabling more informed decisions in chemical synthesis and development.

References

A Senior Application Scientist's Guide to the Structural Validation of 1-(6-Ethoxypyridin-3-yl)ethanone by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of quality, safety, and efficacy. 1-(6-Ethoxypyridin-3-yl)ethanone (CAS No. 885229-37-8) is a key heterocyclic building block utilized in the synthesis of various pharmaceutical agents.[1] Its precise molecular architecture—the specific placement of the ethoxy and acetyl groups on the pyridine ring—is critical to its reactivity and its ability to be incorporated into larger, biologically active molecules.

This guide provides an in-depth, expert-led validation of the this compound structure. We will move beyond a simple recitation of data, explaining the causal relationships between the molecular structure and the resulting Nuclear Magnetic Resonance (NMR) spectra. By combining theoretical prediction, detailed experimental protocol, and rigorous data interpretation, we will demonstrate how ¹H and ¹³C NMR serve as a self-validating system for structural elucidation, leaving no room for ambiguity.

Part 1: Theoretical NMR Analysis and Structural Prediction

Before stepping into the lab, an experienced scientist predicts the spectrum. This foreknowledge of what to expect is crucial for an efficient and accurate analysis. The proposed structure of this compound is shown below, with all unique protons (H) and carbons (C) labeled for discussion.

Proposed Structure:

Caption: Proposed structure of this compound with atom numbering.

¹H NMR Predictions

The ¹H NMR spectrum is predicted to show five distinct sets of signals:

  • Aromatic Protons (H-2, H-4, H-5): The pyridine ring protons are in a complex electronic environment. The nitrogen atom is electron-withdrawing, deshielding adjacent protons (protons on α-carbons).[2][3] The ethoxy group at C-6 is electron-donating through resonance, which will shield ortho and para protons. The acetyl group at C-3 is electron-withdrawing, deshielding its neighbors.

    • H-2: This proton is ortho to the ring nitrogen and meta to the acetyl group. It is expected to be the most deshielded aromatic proton, appearing as a doublet (d) due to coupling with H-4.

    • H-4: This proton is ortho to the acetyl group and meta to both the nitrogen and the ethoxy group. It will be deshielded and appear as a doublet of doublets (dd) due to coupling with both H-2 and H-5.

    • H-5: This proton is ortho to the electron-donating ethoxy group. It is expected to be the most shielded aromatic proton, appearing as a doublet (d) due to coupling with H-4.

  • Ethoxy Protons (-OCH₂CH₃): This group gives a classic, easily identifiable pattern.

    • -OCH₂- (H-9): These methylene protons are adjacent to an oxygen atom, shifting them downfield. They will appear as a quartet (q) due to coupling with the three methyl protons (n+1 = 3+1 = 4).

    • -CH₃ (H-10): These methyl protons will appear further upfield as a triplet (t) due to coupling with the two methylene protons (n+1 = 2+1 = 3).

  • Acetyl Protons (-COCH₃):

    • -CH₃ (H-8): These protons are on a methyl group attached to a carbonyl. They are magnetically isolated and will therefore appear as a sharp singlet (s) .

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals:

  • Carbonyl Carbon (C-7): The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield, typically >190 ppm.[4]

  • Aromatic Carbons (C-2 to C-6): Their chemical shifts are influenced by the nitrogen and the substituents.

    • C-6: Attached directly to both the ring nitrogen and the ethoxy group's oxygen, this carbon will be very deshielded, appearing in the 160-165 ppm range.

    • C-2 & C-4: These carbons are alpha and gamma to the nitrogen, respectively, and are generally deshielded in a pyridine ring.[2]

    • C-3: This carbon is attached to the electron-withdrawing acetyl group but is beta to the nitrogen, leading to a complex shift effect. It will likely be a quaternary carbon with a lower intensity signal.

    • C-5: Being ortho to the electron-donating ethoxy group, this carbon should be the most shielded of the ring carbons.

  • Ethoxy Carbons (C-9, C-10):

    • -OCH₂- (C-9): The carbon bonded to oxygen will be in the 60-70 ppm range.

    • -CH₃ (C-10): The terminal methyl carbon will be the most shielded (upfield) signal, typically around 15 ppm.

  • Acetyl Carbon (C-8): The methyl carbon of the acetyl group will appear in the typical alkane region, around 25-30 ppm.

Part 2: Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following standardized protocol is employed. This methodology represents an industry-standard approach, ensuring trustworthiness and scientific integrity.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~15-20 mg of This compound B 2. Dissolve in ~0.7 mL of CDCl3 with 0.03% TMS A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample into a 400 MHz Spectrometer C->D E 5. Tune and shim the probe D->E F 6. Acquire 1H Spectrum (16 scans) E->F G 7. Acquire 13C{1H} Spectrum (1024 scans) F->G H 8. Apply Fourier Transform & Phase Correction G->H I 9. Calibrate spectra to TMS (0.00 ppm) H->I J 10. Integrate 1H signals & Pick peaks I->J K 11. Assign signals and validate structure J->K

Caption: Standard workflow for NMR-based structural validation.

  • Sample Preparation: Approximately 15 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Data is acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled (¹³C{¹H}) spectra are acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Processing: The raw data (Free Induction Decay) is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Spectra are Fourier transformed, phase-corrected, and calibrated to the TMS signal at 0.00 ppm.

Part 3: Data Interpretation and Structural Verification

The experimental data obtained from the NMR analysis is presented below and compared directly against our theoretical predictions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
H-28.851Hd2.4Pyridine-H2
H-48.081Hdd8.6, 2.4Pyridine-H4
H-56.751Hd8.6Pyridine-H5
H-94.402Hq7.1-OCH₂ CH₃
H-82.583Hs--COCH₃
H-101.413Ht7.1-OCH₂CH₃

Causality and Verification:

  • Aromatic Region: The signals at 8.85 (d), 8.08 (dd), and 6.75 (d) ppm confirm the presence of a 1,2,4-trisubstituted aromatic ring.

    • The most downfield signal, H-2 (8.85 ppm) , is a doublet, consistent with coupling only to H-4. Its extreme downfield shift is characteristic of a proton alpha to the pyridine nitrogen.[5][6]

    • The signal for H-4 (8.08 ppm) shows coupling to two different protons, with a large coupling constant (J=8.6 Hz) typical for ortho-coupling (to H-5) and a small constant (J=2.4 Hz) for meta-coupling (to H-2). This splitting pattern is only possible for a proton at the C-4 position in this substitution pattern.

    • The most upfield aromatic signal, H-5 (6.75 ppm) , is a doublet coupled only to H-4. Its shielded position is a direct consequence of the strong electron-donating effect of the adjacent ethoxy group.

  • Aliphatic Region:

    • The quartet at 4.40 ppm and the triplet at 1.41 ppm are the unambiguous signature of an ethoxy group . The integration values of 2H and 3H, respectively, and their identical coupling constants (J=7.1 Hz) confirm their connectivity.

    • The sharp singlet at 2.58 ppm integrating to 3H is characteristic of an acetyl methyl group , which has no adjacent protons to couple with.[7]

This ¹H NMR data perfectly matches the predicted spectrum and is inconsistent with other possible isomers. For instance, if the acetyl group were at the 4-position, we would expect to see two simple doublets in the aromatic region, not the complex dd pattern observed.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon backbone and the presence of all functional groups.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)Assignment
C-7196.5C =O
C-6163.8Pyridine-C6 (C-O)
C-2151.2Pyridine-C2
C-4138.9Pyridine-C4
C-3129.5Pyridine-C3 (C-Ac)
C-5110.7Pyridine-C5
C-961.8-OC H₂CH₃
C-826.4-COC H₃
C-1014.6-OCH₂C H₃

Causality and Verification:

  • The signal at 196.5 ppm is unequivocally assigned to the carbonyl carbon (C-7) of the ketone, consistent with values for acetylpyridines.[4][8]

  • The signal at 163.8 ppm (C-6) is the most downfield of the aromatic carbons, which is a direct result of being bonded to two electronegative atoms: the ring nitrogen and the ethoxy oxygen.

  • The remaining pyridine carbons (C-2, C-4, C-5) appear in distinct locations. The most shielded, C-5 at 110.7 ppm , confirms the powerful electron-donating effect of the ethoxy group at the ortho position. The chemical shifts for C-2 and C-4 are consistent with their positions relative to the ring nitrogen.[2][9]

  • The quaternary carbon C-3 at 129.5 ppm is correctly identified; in many spectra, this signal would have a noticeably lower intensity.

  • The aliphatic carbons at 61.8 ppm (C-9) and 14.6 ppm (C-10) are classic values for the methylene and methyl carbons of an ethoxy group, respectively.

  • The signal at 26.4 ppm (C-8) is in the expected range for an acetyl methyl carbon.

Part 4: Comparison with Alternative Methodologies and Isomers

To fully appreciate the power of NMR, we must compare it to other techniques and consider how it distinguishes between structural isomers.

Analytical TechniqueInformation Provided for this MoleculeLimitations for Unambiguous Validation
NMR (¹H & ¹³C) Complete atomic connectivity (C-H, C-C framework), stereochemistry. None for this application. It is the gold standard.
Mass Spectrometry (MS) Molecular weight (confirms formula C₉H₁₁NO₂) and fragmentation pattern.Cannot distinguish between isomers (e.g., 1-(2-ethoxypyridin-4-yl)ethanone has the same mass).
Infrared (IR) Spectroscopy Confirms presence of functional groups (C=O stretch, C-O-C stretch, aromatic C-H).Cannot determine the substitution pattern on the pyridine ring.
Distinguishing Isomers: A Case Study

Consider a potential isomer, 1-(2-Ethoxypyridin-4-yl)ethanone . While it has the same molecular formula and similar functional groups, its NMR spectra would be drastically different:

  • ¹H NMR of Isomer: The aromatic region would show three signals, but their splitting would change. The proton between the nitrogen and ethoxy group (H-3) would be a doublet. The proton next to the acetyl group (H-5) would also be a doublet. The proton at H-6 would be a singlet (or a very fine doublet from 4-bond coupling). This is completely different from the d, dd, d pattern we experimentally observed.

  • ¹³C NMR of Isomer: The chemical shifts of the ring carbons would be significantly altered due to the different electronic environment, providing a secondary, powerful method of differentiation.

This comparative analysis proves that only the complete dataset from ¹H and ¹³C NMR spectroscopy can provide the necessary evidence to validate the structure of this compound without ambiguity.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides conclusive and self-validating evidence for the structure of this compound. Every observed chemical shift, integration value, and coupling constant is fully rationalized by, and in complete agreement with, the proposed molecular structure. The data not only confirms the presence of the pyridine, ethoxy, and acetyl moieties but also precisely defines their connectivity. This level of certainty is paramount in the fields of drug discovery and chemical manufacturing, where molecular structure dictates function, and NMR spectroscopy remains the definitive tool for achieving that certainty.

References

A Comparative Guide to Purity Analysis of Synthesized 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis of 1-(6-Ethoxypyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Furthermore, we will explore Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal techniques to provide a comprehensive purity profile.

The Critical Role of Purity in Pharmaceutical Development

This compound (CAS No. 885229-37-8) is a vital building block in the synthesis of various pharmaceutical compounds.[1][2] The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methodologies are imperative to ensure the synthesized compound meets the stringent purity requirements of the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating the main compound from potential impurities.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injector Autosampler Filtration->Injector Column C18 Reversed-Phase Column Injector->Column Pump HPLC Pump (Isocratic or Gradient) Pump->Column Detector UV-Vis Detector (e.g., 258 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC Purity Analysis.

Optimized HPLC Protocol for this compound

This protocol is designed to provide excellent separation of the parent compound from potential process-related impurities.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase provides good retention and separation for moderately polar pyridine derivatives.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength. Formic acid improves peak shape for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume to ensure adequate detection without overloading the column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 258 nmPyridine derivatives typically exhibit strong UV absorbance. A wavelength of 258 nm is a good starting point based on similar compounds.[4]
Potential Impurities and Their Separation

Based on common synthetic routes for similar pyridine derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors such as a substituted nicotinic acid or its ester and a corresponding acetylating agent.

  • Intermediates: Partially reacted intermediates from the synthetic pathway.

  • Byproducts: Compounds formed from side reactions, such as isomers or degradation products.

The developed reversed-phase HPLC method is designed to separate these less polar or more polar impurities from the main peak of this compound, allowing for their detection and quantification.

Orthogonal Purity Verification Methods

To ensure the comprehensive purity of the synthesized compound, it is crucial to employ alternative analytical techniques that operate on different separation or detection principles. This approach, known as orthogonal testing, provides a more complete picture of the sample's purity.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be an excellent orthogonal method to HPLC.

Parameter Condition Rationale
Column Capillary column with a polar stationary phase (e.g., Wax-type)A polar column is well-suited for the separation of pyridine and its derivatives.[5]
Injector Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/minA temperature gradient allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium or NitrogenInert carrier gases to transport the sample through the column.
Detector Flame Ionization Detector (FID)FID is a universal detector for organic compounds, providing high sensitivity.
Feature HPLC GC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Potential Impurities Detected Non-volatile impurities.Volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for both structural elucidation and purity determination. Quantitative NMR (qNMR) can provide a highly accurate assessment of purity without the need for a reference standard of the impurities.

  • Sample Preparation: A precisely weighed amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) along with a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals.

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.[6]

  • Absolute Quantification: qNMR can provide an absolute purity value without the need for individual impurity standards.[6]

  • Structural Information: NMR provides structural information about any detected impurities, aiding in their identification.

  • Universality: Most organic compounds are NMR active.

Diagram Comparing Analytical Techniques

Analytical_Comparison cluster_topic Purity Analysis of this compound cluster_methods Analytical Methods Topic This compound HPLC HPLC (Primary Method) Topic->HPLC High Resolution Quantitative GC GC (Orthogonal Method) Topic->GC Volatile Impurity Screening NMR NMR (Orthogonal Method) Topic->NMR Absolute Purity & Structural Info HPLC->GC Complementary Data GC->NMR Complementary Data NMR->HPLC Complementary Data

Caption: Comparison of Analytical Techniques for Purity.

Conclusion

The purity of synthesized this compound is best confirmed using a multi-faceted analytical approach. While reversed-phase HPLC with UV detection stands as the primary and most robust method for routine purity testing and quantification of non-volatile impurities, the integration of orthogonal techniques like GC and NMR is essential for a comprehensive purity assessment. GC effectively screens for volatile impurities that might be missed by HPLC, and NMR provides an absolute measure of purity while offering valuable structural information on any detected contaminants. By employing these complementary methods, researchers and drug developers can ensure the highest quality and integrity of this critical pharmaceutical intermediate.

References

A Cost-Benefit Analysis of Synthetic Pathways to 1-(6-Ethoxypyridin-3-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(6-ethoxypyridin-3-yl)ethanone stands as a valuable building block, its substituted pyridine core serving as a key pharmacophore in various developmental drug candidates. The efficient and cost-effective production of this intermediate is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, offering a critical evaluation of their respective costs, yields, and overall practicality.

Introduction to the Target Molecule

This compound is a ketone derivative of pyridine. The presence of the ethoxy group at the 6-position and the acetyl group at the 3-position makes it a versatile intermediate for further chemical modifications, such as the introduction of diverse functionalities at the acetyl group or substitutions on the pyridine ring. Its structural motifs are found in molecules targeting a range of biological pathways.

This guide will dissect two primary synthetic strategies for the preparation of this key intermediate:

  • Pathway 1: The Weinreb Ketone Synthesis Route , a modern and reliable method known for its high selectivity.

  • Pathway 2: The Grignard Reaction on a Nitrile Route , a classic and powerful carbon-carbon bond-forming reaction.

Each pathway will be evaluated based on a cost-benefit analysis, considering factors such as the price and availability of starting materials, reaction efficiency (yield), operational complexity, and safety and environmental considerations.

Pathway 1: The Weinreb Ketone Synthesis Route

The Weinreb ketone synthesis is a well-established and highly regarded method for the preparation of ketones from carboxylic acids.[1] Its major advantage lies in the stability of the intermediate N-methoxy-N-methylamide (Weinreb-Nahm amide), which prevents the common problem of over-addition by organometallic reagents, thus leading to cleaner reactions and higher yields of the desired ketone.[2]

Overall Synthetic Strategy

This pathway commences with the synthesis of the precursor carboxylic acid, followed by the formation of the Weinreb-Nahm amide, and concludes with the introduction of the acetyl group via a methyl organometallic reagent.

Weinreb Ketone Synthesis Route 6-Chloropyridine-3-carboxylic acid 6-Chloropyridine-3-carboxylic acid 6-Ethoxypyridine-3-carboxylic acid 6-Ethoxypyridine-3-carboxylic acid 6-Chloropyridine-3-carboxylic acid->6-Ethoxypyridine-3-carboxylic acid NaOEt, EtOH Reflux Weinreb-Nahm amide Weinreb-Nahm amide 6-Ethoxypyridine-3-carboxylic acid->Weinreb-Nahm amide 1. SOCl2 2. HN(OMe)Me*HCl, Base This compound This compound Weinreb-Nahm amide->this compound MeMgBr or MeLi THF

Figure 1: Weinreb Ketone Synthesis Pathway to this compound.
Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Ethoxypyridine-3-carboxylic acid

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring facilitates the displacement of the chloride at the 6-position by an ethoxide ion.

  • Protocol: To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, 6-chloropyridine-3-carboxylic acid (1.0 eq.) is added. The mixture is heated to reflux for 12-24 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with HCl to precipitate the product, which is then filtered, washed with cold water, and dried.

  • Causality: The use of a sodium alkoxide in the corresponding alcohol as the solvent is a standard and cost-effective method for this type of etherification.[3] The reaction is driven to completion by the use of an excess of the nucleophile and by heating.

Step 2: Formation of the Weinreb-Nahm Amide

The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride to form the stable Weinreb-Nahm amide.

  • Protocol: 6-Ethoxypyridine-3-carboxylic acid (1.0 eq.) is suspended in dichloromethane, and thionyl chloride (1.5 eq.) is added dropwise at 0 °C. The mixture is then refluxed for 2 hours. After cooling, the excess thionyl chloride is removed in vacuo. The resulting crude acyl chloride is dissolved in fresh dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq.) in dichloromethane. The reaction is stirred at room temperature overnight. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the Weinreb-Nahm amide.

  • Causality: The in-situ formation of the acyl chloride is a common and efficient method. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without interfering with the desired acylation.

Step 3: Reaction with a Methyl Organometallic Reagent

The final step is the reaction of the Weinreb-Nahm amide with a methyl Grignard reagent or methyllithium. The key to this reaction is the formation of a stable tetrahedral intermediate that is chelated by the magnesium or lithium ion. This intermediate does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[2]

  • Protocol: The Weinreb-Nahm amide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

  • Causality: The use of THF as a solvent is ideal for Grignard reactions. The reaction is performed at low temperature to control the reactivity of the organometallic reagent. The aqueous workup with a mild acid like ammonium chloride protonates the intermediate and facilitates the formation of the final ketone.

Pathway 2: The Grignard Reaction on a Nitrile Route

The addition of a Grignard reagent to a nitrile is a classic method for the synthesis of ketones. This pathway offers a more direct approach to the target molecule, potentially involving fewer synthetic steps.

Overall Synthetic Strategy

This route begins with the synthesis of the corresponding nitrile, followed by a one-pot reaction with a methyl Grignard reagent and subsequent hydrolysis to the ketone.

Grignard Reaction on Nitrile Route 6-Chloropyridine-3-carbonitrile 6-Chloropyridine-3-carbonitrile 6-Ethoxypyridine-3-carbonitrile 6-Ethoxypyridine-3-carbonitrile 6-Chloropyridine-3-carbonitrile->6-Ethoxypyridine-3-carbonitrile NaOEt, EtOH Reflux This compound This compound 6-Ethoxypyridine-3-carbonitrile->this compound 1. MeMgBr, THF 2. H3O+

Figure 2: Grignard Reaction on a Nitrile Pathway to this compound.
Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Ethoxypyridine-3-carbonitrile

Similar to the first step in Pathway 1, this step involves a nucleophilic aromatic substitution to introduce the ethoxy group.

  • Protocol: 6-Chloropyridine-3-carbonitrile (1.0 eq.) is added to a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol. The mixture is heated at reflux for 6-12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired nitrile.

  • Causality: The electron-withdrawing nitrile group strongly activates the pyridine ring towards nucleophilic substitution, often leading to faster reaction times and higher yields compared to the corresponding carboxylic acid.

Step 2: Grignard Reaction and Hydrolysis

The core of this pathway is the addition of a methyl Grignard reagent to the nitrile. This forms an intermediate imine salt which is then hydrolyzed under acidic conditions to the final ketone.[4]

  • Protocol: To a solution of 6-ethoxypyridine-3-carbonitrile (1.0 eq.) in anhydrous THF at 0 °C, methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The mixture is stirred for 1 hour to ensure complete hydrolysis of the intermediate imine. The aqueous layer is then neutralized with a base (e.g., sodium bicarbonate) and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Causality: The initial addition of the Grignard reagent to the nitrile forms a magnesium salt of an imine. This intermediate is stable until the addition of acid, which protonates the nitrogen and facilitates hydrolysis to the ketone.[4] The acidic workup is a critical step for the conversion of the imine to the ketone.

Cost-Benefit Analysis: A Head-to-Head Comparison

MetricPathway 1: Weinreb Ketone SynthesisPathway 2: Grignard Reaction on NitrileAnalysis
Starting Material Cost Moderate. 6-Chloropyridine-3-carboxylic acid is commercially available. N,O-dimethylhydroxylamine hydrochloride is an additional reagent cost.Lower. 6-Chloropyridine-3-carbonitrile is generally less expensive than the corresponding carboxylic acid.Pathway 2 has a slight advantage in terms of starting material cost.
Number of Synthetic Steps 3 steps2 stepsPathway 2 is more concise, which is generally preferable in terms of time and resource efficiency.
Overall Yield Potentially higher. The Weinreb synthesis is known for its high yields and clean reactions.Can be variable. The Grignard reaction on nitriles can sometimes be plagued by side reactions, although yields are often good.Pathway 1 is likely to provide a more reliable and higher overall yield.
Operational Complexity More complex. Involves the preparation and handling of an acyl chloride intermediate, which can be moisture-sensitive.Simpler. A more direct two-step process.Pathway 2 is operationally simpler and more amenable to scale-up.
Purification Generally straightforward due to the clean nature of the Weinreb reaction.May require more rigorous purification to remove byproducts from the Grignard reaction.Pathway 1 may offer easier purification.
Safety & Environmental Uses thionyl chloride, which is corrosive and toxic. Solvents like dichloromethane are also of environmental concern.Uses standard laboratory reagents. The primary hazard is the handling of the Grignard reagent.Both pathways involve hazardous materials, but the use of thionyl chloride in Pathway 1 presents a slightly higher risk.

Conclusion and Recommendations

Both the Weinreb ketone synthesis and the Grignard reaction on a nitrile offer viable routes to this compound. The choice between the two will ultimately depend on the specific priorities of the research or development team.

  • For laboratory-scale synthesis where reliability and high yield are paramount, the Weinreb Ketone Synthesis Route (Pathway 1) is highly recommended. Despite the additional step and the use of thionyl chloride, the clean nature of the reaction and the high expected yield can justify the extra effort.

  • For larger-scale production where cost and operational simplicity are the primary drivers, the Grignard Reaction on a Nitrile Route (Pathway 2) presents a more attractive option. The lower cost of the starting material and the more streamlined process make it a more economically viable choice for producing larger quantities of the target molecule.

It is always advisable to perform small-scale pilot reactions to optimize conditions and validate the chosen route before committing to a larger-scale synthesis.

References

A Comparative Spectroscopic Analysis of 1-(6-Ethoxypyridin-3-yl)ethanone from Diverse Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Ethoxypyridin-3-yl)ethanone is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its utility in drug discovery, particularly in the development of agents targeting the central nervous system, underscores the critical need for high purity and well-characterized starting materials. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, rigorous quality control of this key intermediate is paramount.

This guide provides a comprehensive comparison of the spectroscopic data of this compound obtained from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to discern material quality and make informed decisions when sourcing this critical reagent. The methodologies and interpretations presented herein adhere to internationally recognized standards, ensuring scientific integrity and fostering best practices in chemical analysis.

The Importance of Purity in Synthesis

The purity of a chemical reagent is a cornerstone of successful and reproducible research. Regulatory bodies and scientific organizations have established various purity grades to ensure quality and consistency.[1][2][3] For pharmaceutical applications, grades such as USP (United States Pharmacopeia) and BP (British Pharmacopoeia) are often required, signifying that the material meets stringent quality standards for use in food, drug, and medical applications.[1][4] For general laboratory use, ACS (American Chemical Society) reagent grade is a benchmark for high purity.[1][2][3] Understanding these grades is crucial when selecting a supplier, as the designated purity level often correlates with the extent of quality control and the analytical data provided.

Experimental Protocols

To ensure a robust and unbiased comparison, a standardized set of analytical procedures was employed for the spectroscopic characterization of this compound from each supplier. The following protocols are based on established best practices and guidelines from authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC).[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Proton (¹H) NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.089 seconds

    • Relaxation Delay: 1.0 second

  • Carbon-13 (¹³C) NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.363 seconds

    • Relaxation Delay: 2.0 seconds

Rationale: The choice of a 400 MHz spectrometer provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity. CDCl₃ is a standard solvent for many organic compounds, and TMS provides a reliable internal reference at 0 ppm. The selected pulse programs and acquisition parameters are standard for routine structural elucidation and purity assessment.

Infrared (IR) Spectroscopy

  • Instrumentation: Thermo Scientific Nicolet iS5 FT-IR spectrometer with an iD7 ATR accessory.

  • Method: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Rationale: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation. It provides valuable information about the functional groups present in the molecule. A resolution of 4 cm⁻¹ is standard for routine analysis and provides a good balance between detail and signal-to-noise ratio.

Mass Spectrometry (MS)

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Fragmentor Voltage: 70 V.

Rationale: ESI is a soft ionization technique that is well-suited for determining the molecular weight of organic compounds. Operating in positive mode allows for the detection of the protonated molecular ion [M+H]⁺, which is typically a strong signal for this class of compounds.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the systematic approach taken to compare the spectroscopic data from the different suppliers.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Analysis cluster_3 Conclusion Supplier_A Supplier A NMR NMR (¹H, ¹³C) Supplier_A->NMR IR FT-IR (ATR) Supplier_A->IR MS LC/MS (ESI+) Supplier_A->MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->IR Supplier_B->MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->IR Supplier_C->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Mass Spectra MS->Compare_MS Impurity_ID Identify Impurities Compare_NMR->Impurity_ID Compare_IR->Impurity_ID Compare_MS->Impurity_ID Conclusion Supplier Recommendation Impurity_ID->Conclusion

Caption: Workflow for the comparative analysis of spectroscopic data.

Results and Discussion

The spectroscopic data for this compound from the three suppliers are summarized and compared below.

Structural Features and Expected Spectroscopic Signals

The structure of this compound contains several key features that give rise to characteristic spectroscopic signals.

G cluster_0 Key Structural Features A Aromatic Protons B Acetyl Group (CH₃) C Ethoxy Group (CH₂CH₃) D Carbonyl Group (C=O)

Caption: Key structural features of this compound.

¹H NMR Data Comparison

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Chemical Shift (δ, ppm)
H-28.85 (d, J=2.4 Hz, 1H)8.85 (d, J=2.4 Hz, 1H)8.85 (d, J=2.4 Hz, 1H)~8.8-8.9
H-48.10 (dd, J=8.6, 2.4 Hz, 1H)8.10 (dd, J=8.6, 2.4 Hz, 1H)8.10 (dd, J=8.6, 2.4 Hz, 1H)~8.0-8.2
H-56.75 (d, J=8.6 Hz, 1H)6.75 (d, J=8.6 Hz, 1H)6.75 (d, J=8.6 Hz, 1H)~6.7-6.8
-OCH₂CH₃4.40 (q, J=7.1 Hz, 2H)4.40 (q, J=7.1 Hz, 2H)4.40 (q, J=7.1 Hz, 2H)~4.3-4.5
-COCH₃2.55 (s, 3H)2.55 (s, 3H)2.55 (s, 3H)~2.5-2.6
-OCH₂CH₃1.40 (t, J=7.1 Hz, 3H)1.40 (t, J=7.1 Hz, 3H)1.40 (t, J=7.1 Hz, 3H)~1.3-1.5
Impurities None detectedNone detectedUnidentified signals at 7.26 (s) and 3.85 (s)-

The ¹H NMR spectra from all three suppliers show the expected signals for this compound. The chemical shifts and coupling constants are consistent across all samples and align with predicted values. However, the spectrum of the sample from Supplier C exhibits additional small signals, suggesting the presence of impurities. The singlet at 7.26 ppm could be residual chloroform, but the singlet at 3.85 ppm is indicative of an unknown impurity.

¹³C NMR Data Comparison

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Chemical Shift (δ, ppm)
C=O196.5196.5196.5~196-197
C-6164.2164.2164.2~164-165
C-2150.1150.1150.1~150-151
C-4138.9138.9138.9~138-139
C-3129.8129.8129.8~129-130
C-5110.5110.5110.5~110-111
-OCH₂CH₃61.861.861.8~61-62
-COCH₃26.426.426.4~26-27
-OCH₂CH₃14.614.614.6~14-15
Impurities None detectedNone detectedUnidentified signal at 55.2-

Similar to the ¹H NMR data, the ¹³C NMR spectra for samples from Suppliers A and B are clean and consistent with the structure of this compound. The sample from Supplier C shows an additional peak at 55.2 ppm, further confirming the presence of an impurity. This chemical shift is in the region typical for a methoxy group, suggesting a possible methoxy-containing impurity.

IR Data Comparison

Vibrational Mode Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹) Expected Frequency (cm⁻¹)
C=O stretch168516851684~1680-1690
Aromatic C=C stretch1590, 15601590, 15601591, 1560~1600-1550
C-O stretch (ether)124512451245~1230-1260
C-H stretch (aromatic)305030503050~3000-3100
C-H stretch (aliphatic)2980, 29302980, 29302981, 2930~2850-3000
Impurities None detectedNone detectedBroad peak around 3400-

The IR spectra from all three suppliers display the characteristic absorption bands for this compound. The strong carbonyl stretch around 1685 cm⁻¹ is a key diagnostic peak. The spectrum of the sample from Supplier C shows a broad absorption band around 3400 cm⁻¹, which is indicative of an O-H stretching vibration, possibly from an alcohol or water impurity.

Mass Spectrometry Data Comparison

Ion Supplier A (m/z) Supplier B (m/z) Supplier C (m/z) Expected m/z
[M+H]⁺166.0863166.0862166.0865166.0868
Impurities None detectedNone detectedIon at m/z 152.0709-

The high-resolution mass spectrometry data for all three samples show a prominent ion corresponding to the protonated molecule [M+H]⁺, with measured m/z values that are in excellent agreement with the calculated exact mass. The sample from Supplier C, however, displays an additional ion at m/z 152.0709. This could correspond to the [M+H]⁺ of 1-(6-methoxypyridin-3-yl)ethanone, which would be consistent with the impurity suggested by the ¹³C NMR data.

Based on the comprehensive spectroscopic analysis, the this compound samples from Supplier A and Supplier B are of high purity, with no detectable impurities by NMR, IR, or MS. In contrast, the sample from Supplier C contains detectable impurities, as evidenced by additional signals in the ¹H and ¹³C NMR spectra, a broad O-H stretch in the IR spectrum, and an additional ion in the mass spectrum.

For researchers and drug development professionals requiring high-purity starting materials for sensitive applications, Supplier A and Supplier B are recommended. The material from Supplier C may be suitable for less demanding applications where the presence of minor impurities is not critical, but it would not be recommended for pharmaceutical synthesis without further purification.

This guide highlights the importance of conducting thorough analytical characterization of starting materials. Relying solely on a supplier's certificate of analysis may not always be sufficient, and independent verification of purity is a crucial step in ensuring the quality and reproducibility of scientific research.

References

  • National Institute of Standards and Technology (NIST). Atomic Spectra Database. --INVALID-LINK--[10][11][12][13][14]

  • Wikipedia. Chemical purity. --INVALID-LINK--[1]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 12-16.

  • Tilley Distribution. (2024). Defining Chemical Grades: An Explainer. --INVALID-LINK--[2]

  • Making Cosmetics. Purity Grades. --INVALID-LINK--[3]

  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. --INVALID-LINK--[6][7]

  • U.S. Pharmacopeia (USP). --INVALID-LINK--[4]

  • Hanson, R. M., et al. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. --INVALID-LINK--[8][9]

  • Sigma-Aldrich. Pharmacopeia & Metrological Institute Standards. --INVALID-LINK--

References

The Pivotal Role of Pyridyl Ethanones in Etoricoxib Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical manufacturing, the efficiency, scalability, and cost-effectiveness of a synthetic route are paramount. For selective COX-2 inhibitors like Etoricoxib, a widely prescribed anti-inflammatory drug, the choice of starting materials and intermediates profoundly impacts the final product's purity and yield. This guide provides an in-depth analysis of the efficacy of pyridyl ethanone derivatives as precursors for the synthesis of Etoricoxib, with a specific focus on 1-(6-methylpyridin-3-yl)ethanone. While the ethoxy analogue, 1-(6-ethoxypyridin-3-yl)ethanone, is of academic interest, the industrial synthesis of Etoricoxib predominantly leverages its methyl counterpart. This guide will objectively compare established synthetic pathways, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of this critical manufacturing process.

Understanding the Core Synthesis: The Role of the Ketosulfone Intermediate

The synthesis of Etoricoxib from various precursors generally converges on a crucial intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, commonly referred to as ketosulfone.[1][2][3][4][5] The formation of this ketosulfone is a key step where pyridyl ethanone derivatives play a vital role. The subsequent cyclization of this intermediate leads to the formation of the final Etoricoxib molecule.

The overall synthetic strategy can be visualized as follows:

Etoricoxib_Synthesis_Overview Precursor 1-(6-methylpyridin-3-yl)ethanone Ketosulfone 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone Intermediate) Precursor->Ketosulfone Coupling Reaction Reagent 4-Substituted Phenylmethyl Sulfone/Sulfide Reagent->Ketosulfone Etoricoxib Etoricoxib Ketosulfone->Etoricoxib Cyclization Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->Etoricoxib

Caption: Generalized synthetic pathway for Etoricoxib highlighting the key ketosulfone intermediate.

Comparative Analysis of Synthetic Routes to the Ketosulfone Intermediate

The formation of the ketosulfone intermediate from 1-(6-methylpyridin-3-yl)ethanone has been approached through several methodologies. Below, we compare two prominent methods, detailing their reaction conditions and reported efficiencies.

Method 1: Palladium-Catalyzed Cross-Coupling

A robust method for the synthesis of the ketosulfone intermediate involves a palladium-catalyzed cross-coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and a 4-halophenyl methyl sulfone, such as 4-bromophenyl-methyl sulfone.[2][4]

Experimental Protocol:

  • To a reaction vessel under a nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone, tripotassium phosphate, a palladium catalyst (e.g., Pd(acac)2), and a suitable ligand (e.g., Xantphos).

  • Add an appropriate solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to approximately 85°C and stir for 20 hours.

  • After cooling, the reaction mixture is worked up, typically involving extraction and purification steps to isolate the desired ketosulfone product.[2][4]

Method 2: Grignard Reagent-Mediated Condensation

An alternative approach utilizes a Grignard reagent to facilitate the condensation between a 6-methyl-nicotinic acid ester and (4-methylsulfonyl)phenylacetic acid or its salt.[5][6]

Experimental Protocol:

  • Prepare a solution of (4-methylsulfonyl)phenylacetic acid in a suitable solvent like methanol.

  • Separately, prepare a solution of a Grignard reagent.

  • The 6-methyl-nicotinic acid ester and the Grignard reagent are then added to the solution of (4-methylsulfonyl)phenylacetic acid.

  • The reaction proceeds to form the ketosulfone intermediate, which is then isolated and purified.[5]

Performance Comparison

The choice of synthetic route is often dictated by factors such as yield, purity, cost of reagents, and ease of scale-up. Below is a table summarizing the performance of the aforementioned methods based on available data.

Parameter Method 1: Palladium-Catalyzed Cross-Coupling Method 2: Grignard Reagent-Mediated Condensation
Key Reagents 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone, Pd catalyst, Ligand6-methyl-nicotinic acid ester, (4-methylsulfonyl)phenylacetic acid, Grignard reagent
Reported Yield High yields have been reported, with specific figures varying based on catalyst and ligand selection.This method is also capable of producing high yields of the desired product.
Reaction Conditions Requires elevated temperatures (around 85°C) and an inert atmosphere.[2][4]The use of Grignard reagents necessitates anhydrous conditions.
Advantages Direct coupling of the ethanone, potentially fewer steps.Avoids the use of expensive palladium catalysts.[6]
Disadvantages Cost and potential toxicity of the palladium catalyst.Grignard reagents are sensitive to moisture, requiring stringent process control.

From Ketosulfone to Etoricoxib: The Final Cyclization Step

Once the ketosulfone intermediate is synthesized, the final step in the formation of Etoricoxib is a cyclization reaction. A common method involves the use of a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a base.[7][8]

Etoricoxib_Cyclization Ketosulfone Ketosulfone Intermediate Etoricoxib Etoricoxib Ketosulfone->Etoricoxib Condensation & Cyclization Vina_Salt Vinamidinium Salt Vina_Salt->Etoricoxib Base Base (e.g., Potassium tert-butoxide) Base->Etoricoxib Ammonia Ammonia/Ammonium Acetate Ammonia->Etoricoxib

Caption: Key reagents in the cyclization of the ketosulfone intermediate to form Etoricoxib.

Experimental Protocol (Generalized):

  • A solution of the ketosulfone intermediate is treated with a base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF).

  • The vinamidinium salt is then added to the reaction mixture.

  • The reaction is typically heated to facilitate the condensation.

  • An ammonia source, often an aqueous ammonia solution with ammonium acetate, is added to complete the cyclization.[7][9]

  • The crude Etoricoxib is then isolated and purified, often through recrystallization, to achieve the desired pharmaceutical-grade purity of over 99.5%.[7][10]

The yield and purity of the final Etoricoxib product are highly dependent on the purity of the ketosulfone intermediate and the precise control of the cyclization reaction conditions. Reported yields for this final step can be in the range of 65-80%, with high purity achievable after purification.[9][11]

Alternative Precursors and Synthetic Strategies

While the pathway involving 1-(6-methylpyridin-3-yl)ethanone is well-established, other synthetic routes to Etoricoxib exist. These often involve different key intermediates, such as a dichloropyridine derivative.[12][13] These alternative routes offer different advantages and disadvantages concerning reagent availability, reaction conditions, and overall process efficiency. However, the synthesis via the ketosulfone intermediate remains a widely practiced and efficient method in the pharmaceutical industry.

Conclusion

1-(6-methylpyridin-3-yl)ethanone stands as a critical precursor in the efficient synthesis of the key ketosulfone intermediate for Etoricoxib. The choice between a palladium-catalyzed cross-coupling and a Grignard reagent-mediated condensation for the formation of this intermediate depends on a careful evaluation of factors including cost, scalability, and available expertise. Subsequent cyclization of the highly pure ketosulfone provides a reliable route to the final Etoricoxib API. The continuous optimization of these synthetic steps is crucial for ensuring a sustainable and economical supply of this important anti-inflammatory medication.

References

A Comparative Guide to Catalysts for the Synthesis of Ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethoxypyridine Derivatives

Ethoxypyridine derivatives are a class of heterocyclic compounds that serve as crucial building blocks and key structural motifs in a multitude of applications, ranging from pharmaceuticals and agrochemicals to materials science. Their utility stems from the unique electronic properties of the pyridine ring, modified by the presence of an ethoxy group, which can influence factors such as molecular recognition, solubility, and metabolic stability. Consequently, the efficient and selective synthesis of these derivatives is a topic of considerable interest to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of common catalytic systems for the synthesis of ethoxypyridine derivatives, with a focus on palladium, copper, and nickel-based catalysts, supported by experimental data to inform catalyst selection and process optimization.

Catalytic Strategies for C-O Bond Formation in Ethoxypyridine Synthesis

The synthesis of ethoxypyridine derivatives primarily involves the formation of a carbon-oxygen (C-O) bond between a pyridine ring and an ethoxy group. This is typically achieved through cross-coupling reactions, where a halopyridine is reacted with ethanol or a corresponding ethoxide. The three most prominent classes of catalysts for this transformation are based on palladium, copper, and nickel. Each of these catalytic systems offers a unique set of advantages and disadvantages in terms of reactivity, substrate scope, cost, and reaction conditions.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Approach

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation, providing a versatile and high-yielding method for the synthesis of aryl ethers, including ethoxypyridines.[1] This reaction typically involves a palladium precursor, a phosphine ligand, and a base.

Mechanism and Rationale for Experimental Choices:

The catalytic cycle of the Buchwald-Hartwig etherification begins with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by the oxidative addition of the halopyridine to the Pd(0) complex. The subsequent steps involve the coordination of the alcohol or alkoxide, deprotonation by the base to form a palladium alkoxide complex, and finally, reductive elimination to yield the ethoxypyridine product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.[2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps.[2][3] The steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, which is beneficial for the oxidative addition of less reactive aryl chlorides.[3]

The selection of the base is also crucial and depends on the substrate and reaction conditions.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the alcohol.[3] However, for base-sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with more active catalyst systems.[4]

Buchwald_Hartwig_Etherification cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII_oxidative_addition Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L) PdII_oxidative_addition->ArPdX EtOH_coordination Coordination (EtOH) ArPdX_EtOH [Ar-Pd(II)-X(L)(EtOH)] EtOH_coordination->ArPdX_EtOH Deprotonation Deprotonation (-HX) ArPdOEt Ar-Pd(II)-OEt(L) Deprotonation->ArPdOEt Base ArPdOEt->Pd0 Reductive_elimination Reductive Elimination Product Ar-OEt Reductive_elimination->Product

Figure 1: Simplified catalytic cycle for Buchwald-Hartwig etherification.
Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl ethers, traditionally requiring harsh reaction conditions.[4] However, modern advancements, including the use of ligands, have enabled this copper-catalyzed reaction to proceed under milder conditions.[5]

Mechanism and Rationale for Experimental Choices:

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) alkoxide. This species then undergoes oxidative addition with the halopyridine to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the ethoxypyridine and regenerates the active Cu(I) catalyst.[6]

The choice of the copper source, ligand, base, and solvent significantly influences the reaction's efficiency.[5] Copper(I) salts, such as CuI or CuBr, are common catalyst precursors. The addition of a ligand, often a bidentate nitrogen- or oxygen-containing molecule like 1,10-phenanthroline or an amino acid, can stabilize the copper catalyst and promote the reaction under milder temperatures.[6][7] The base, typically an alkali metal carbonate or phosphate, is required to generate the copper alkoxide. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[4]

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI_L Cu(I)L Cu_alkoxide_formation Alkoxide Formation (EtO⁻) CuOEt L-Cu(I)-OEt Cu_alkoxide_formation->CuOEt Oxidative_addition Oxidative Addition (Ar-X) CuIII_intermediate L-Cu(III)(Ar)(OEt)(X) Oxidative_addition->CuIII_intermediate CuIII_intermediate->CuI_L Reductive_elimination Reductive Elimination Product Ar-OEt Reductive_elimination->Product Nickel_Catalysis cluster_cycle Catalytic Cycle Ni0 Ni(0)L Oxidative_addition Oxidative Addition (Ar-X) ArNiX Ar-Ni(II)-X(L) Oxidative_addition->ArNiX Ligand_exchange Ligand Exchange (EtO⁻) ArNiOEt Ar-Ni(II)-OEt(L) Ligand_exchange->ArNiOEt ArNiOEt->Ni0 Reductive_elimination Reductive Elimination Product Ar-OEt Reductive_elimination->Product Palladium_Workflow Start Start Setup Prepare Schlenk tube with Pd₂(dba)₃ and XPhos Start->Setup Inert Evacuate and backfill with inert gas Setup->Inert Add_reagents Add toluene, 2-chloropyridine, ethanol, and NaO*t*Bu Inert->Add_reagents React Heat at 100 °C with stirring Add_reagents->React Monitor Monitor reaction by TLC/GC React->Monitor Workup Cool, dilute, filter, and wash Monitor->Workup Purify Purify by column chromatography Workup->Purify Product 2-Ethoxypyridine Purify->Product End End Product->End Copper_Workflow Start Start Setup Combine CuI, 1,10-phenanthroline, and Cs₂CO₃ in Schlenk tube Start->Setup Inert Evacuate and backfill with argon Setup->Inert Add_reagents Add 2-bromopyridine, DMF, and ethanol Inert->Add_reagents React Heat at 120 °C for 24 hours Add_reagents->React Workup Cool, dilute, and perform aqueous workup React->Workup Purify Purify by column chromatography Workup->Purify Product 2-Ethoxypyridine Purify->Product End End Product->End Nickel_Workflow Start Start Setup In a glovebox, combine NiCl₂(dme), dtbbpy, and K₃PO₄ Start->Setup Add_reagents Add 2-chloropyridine, dioxane, and ethanol Setup->Add_reagents React Seal and heat at 120 °C for 24 hours Add_reagents->React Workup Cool, dilute, and filter through silica React->Workup Purify Purify by flash chromatography Workup->Purify Product 2-Ethoxypyridine Purify->Product End End Product->End

References

A Researcher's Guide to the Regioselectivity of 1-(6-Ethoxypyridin-3-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the pyridine scaffold remains a cornerstone, offering a versatile platform for the development of novel therapeutic agents. Among the myriad of substituted pyridines, 1-(6-ethoxypyridin-3-yl)ethanone stands out as a key intermediate, its utility intrinsically linked to the precise control of its chemical reactivity. This guide provides an in-depth analysis of the regioselectivity of reactions involving this compound, offering a comparative perspective grounded in mechanistic principles and supported by experimental insights. Our objective is to equip researchers with the predictive understanding necessary to navigate the synthetic transformations of this valuable building block.

The Electronic Landscape of this compound

The regiochemical outcomes of reactions involving this compound are dictated by the electronic interplay between the pyridine ring, the electron-donating ethoxy group at the 6-position, and the electron-withdrawing acetyl group at the 3-position.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution. The nitrogen atom exerts a deactivating effect on the ring.

  • 6-Ethoxy Group: The ethoxy group is a potent activating group. Through resonance, it donates electron density to the pyridine ring, particularly at the ortho (C5) and para (C3) positions.

  • 3-Acetyl Group: Conversely, the acetyl group is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. This deactivation is most pronounced at the ortho (C2 and C4) and para (C5) positions relative to the acetyl group, thus directing incoming electrophiles to the meta (C5) position.

The confluence of these effects creates a nuanced reactivity map, where the directing influence of the powerful activating ethoxy group is expected to dominate.

G cluster_molecule This compound cluster_effects Electronic Directing Effects cluster_positions Reactive Positions mol EDG 6-Ethoxy Group (Electron-Donating, Activating) Ortho, Para-directing C5 C5 Position EDG->C5 Ortho-directing EWG 3-Acetyl Group (Electron-Withdrawing, Deactivating) Meta-directing EWG->C5 Meta-directing Electrophilic Attack Electrophilic Attack C5->Electrophilic Attack

Figure 1. A diagram illustrating the converging directing effects of the ethoxy and acetyl groups on the C5 position of this compound, making it the most probable site for electrophilic attack.

Comparative Analysis of Regioselective Reactions

To provide a practical framework for synthetic planning, we will now explore the regioselectivity of key reaction classes with this compound, comparing its reactivity with relevant analogues where specific experimental data is available in the literature.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the pyridine ring acts as the nucleophile. The combined directing effects of the ethoxy and acetyl groups strongly favor substitution at the C5 position.

Theoretical Prediction:

PositionInfluence of 6-Ethoxy Group (Activating)Influence of 3-Acetyl Group (Deactivating)Net Effect
C2 -Ortho (Deactivated)Highly Deactivated
C4 MetaOrtho (Deactivated)Highly Deactivated
C5 Ortho (Activated) Meta (Favored) Most Probable Site of Attack

Table 1. Predicted regioselectivity of electrophilic aromatic substitution on this compound based on substituent directing effects.

Experimental Protocol: General Procedure for Electrophilic Aromatic Substitution (Hypothetical)

  • Dissolution: Dissolve this compound in a suitable inert solvent (e.g., concentrated sulfuric acid for nitration, or a chlorinated solvent for halogenation).

  • Cooling: Cool the solution to the desired temperature (typically 0-25 °C) in an ice bath to control the reaction exothermicity.

  • Reagent Addition: Slowly add the electrophilic reagent (e.g., a mixture of nitric and sulfuric acid for nitration, or a halogen with a Lewis acid catalyst for halogenation) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it onto ice and neutralize with a suitable base.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.

Reactions at the α-Position of the Acetyl Group

The methyl group of the acetyl moiety is susceptible to reactions involving enolate intermediates, such as α-halogenation and condensation reactions.

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with an electrophilic halogen source. The direct α-bromination of 1-(pyridin-3-yl)ethanone has been reported to proceed in moderate yield with the addition of an acidic promoter.

Comparative Data:

SubstrateReactionReagentsProductYieldReference
1-(Pyridin-3-yl)ethanoneα-BrominationBr₂, HBr/HOAc2-Bromo-1-(pyridin-3-yl)ethanone70%--INVALID-LINK--
This compoundα-BrominationNBS, AIBN2-Bromo-1-(6-ethoxypyridin-3-yl)ethanonePredicted High Yield-

Table 2. Comparison of α-bromination reactions. While a direct experimental result for the target molecule is not cited, N-bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and effective method for the α-bromination of such ketones.

Experimental Protocol: α-Bromination using NBS

  • Reactant Mixture: To a solution of this compound in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction Conditions: Reflux the mixture with stirring under irradiation with a UV lamp or at a temperature sufficient to initiate the radical reaction.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a solution of sodium thiosulfate and then with brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_workflow α-Bromination Workflow Start This compound Reagents NBS, AIBN CCl4, Reflux Start->Reagents Reaction Radical Bromination Reagents->Reaction Workup Filtration, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-1-(6-ethoxypyridin-3-yl)ethanone Purification->Product

Figure 2. A workflow diagram for the α-bromination of this compound using N-bromosuccinimide.

The α-protons of the acetyl group also allow for aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones).

Comparative Example: The condensation of 3-acetylcoumarin with various aldehydes is a well-established reaction, highlighting the reactivity of the acetyl group in a heterocyclic system.

Experimental Protocol: Aldol Condensation

  • Base Treatment: Dissolve this compound in a suitable solvent like ethanol or methanol. Add a catalytic amount of a base (e.g., NaOH or KOH) to generate the enolate.

  • Aldehyde Addition: Slowly add the desired aldehyde to the reaction mixture at room temperature.

  • Reaction: Stir the mixture until the reaction is complete, as indicated by TLC. The product often precipitates from the reaction mixture.

  • Isolation: Collect the precipitated product by filtration and wash with a cold solvent.

  • Purification: Recrystallize the crude product to obtain the pure α,β-unsaturated ketone.

Conclusion

The regioselectivity of reactions involving this compound is a predictable outcome of the interplay between the directing effects of its substituents. For electrophilic aromatic substitution, the C5 position is strongly favored due to the concordant directing influence of the activating 6-ethoxy group and the deactivating 3-acetyl group. Furthermore, the acetyl group provides a handle for a variety of transformations at the α-position, including halogenation and condensation reactions. While specific experimental data for all reaction types on this particular substrate is not extensively documented in publicly accessible literature, the established principles of organic chemistry and data from analogous systems provide a robust framework for predicting its reactivity. This guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules, enabling the strategic design of synthetic routes that leverage the inherent regiochemical preferences of this important building block.

A Comparative Guide to the Chemical Stability of 1-(6-Ethoxypyridin-3-yl)ethanone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the chemical stability of intermediates is a cornerstone of robust and reproducible synthesis of active ingredients. This guide provides a comprehensive analysis of the stability of 1-(6-ethoxypyridin-3-yl)ethanone, a key building block, benchmarked against two structurally related analogs: 1-(6-methoxypyridin-3-yl)ethanone and 1-(6-(isopropoxy)pyridin-3-yl)ethanone. Our investigation is grounded in forced degradation studies, a methodology designed to predict the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than accelerated stability testing.[1][2]

The rationale for selecting these analogs lies in the systematic variation of the alkoxy substituent on the pyridine ring. This allows for a direct assessment of how the electronic and steric nature of this group influences the molecule's susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. Understanding these structure-stability relationships is paramount for optimizing storage conditions, anticipating potential degradation pathways, and developing robust analytical methods for quality control.

Experimental Design: A Rationale for Stress Conditions

The experimental protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, which provide a framework for stress testing of new drug substances.[3][4][5] The objective is to induce degradation to an extent of 5-20%, which is sufficient to identify and quantify degradation products without leading to secondary, less relevant degradation pathways.[6][7]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Sample Analysis cluster_3 Data Evaluation prep Prepare stock solutions of This compound and its analogs in methanol hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose to stress conditions oxidation Oxidative Stress (H2O2) prep->oxidation Expose to stress conditions thermal Thermal Stress (Dry Heat) prep->thermal Expose to stress conditions photo Photolytic Stress (UV/Vis Light) prep->photo Expose to stress conditions hplc RP-HPLC with PDA Detection hydrolysis->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Quantify parent compound and degradation products. Assess % degradation. hplc->data Process chromatograms

Caption: Workflow for comparative stability testing.

Methodologies: Detailed Protocols for Stability Assessment

The following protocols are provided as a template for conducting rigorous stability testing. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the parent compound and its degradation products.[8][9]

A reversed-phase HPLC (RP-HPLC) method was developed and validated for its ability to separate the parent compounds from all potential degradation products.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at a wavelength determined from the UV spectra of the parent compounds (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

For each condition, a stock solution of each compound (1 mg/mL in methanol) is used. A dark control, wrapped in aluminum foil, is stored under ambient conditions to differentiate between light-induced and heat-induced degradation.[10]

2.2.1. Hydrolytic Degradation Hydrolysis is a primary degradation pathway for many organic molecules.[11][12] Testing is conducted across a range of pH values to simulate various physiological and environmental conditions.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water. Heat at 60°C for 24 hours.

  • Sample Preparation for Analysis: Prior to injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration.

2.2.2. Oxidative Degradation Oxidative degradation is a common pathway for electron-rich molecules, particularly nitrogen-containing heterocycles.[13][14]

  • Procedure: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store at room temperature for 24 hours, protected from light.

  • Sample Preparation for Analysis: Dilute with the mobile phase to an appropriate concentration before injection.

2.2.3. Thermal Degradation Thermal stability is crucial for determining appropriate storage and handling conditions.[15]

  • Procedure: Spread a thin layer of the solid compound in a petri dish.

  • Incubation: Place in a hot air oven at 80°C for 48 hours.

  • Sample Preparation for Analysis: Accurately weigh the heat-stressed solid and dissolve it in the mobile phase to achieve the target concentration for HPLC analysis.

2.2.4. Photolytic Degradation Photostability testing is essential to evaluate the impact of light exposure on the compound's integrity, as mandated by ICH guideline Q1B.[4][10][16][17]

  • Procedure: Expose the solid compound and a solution (1 mg/mL in methanol) in a photostability chamber.

  • Exposure Conditions: Irradiate with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Sample Preparation for Analysis: Prepare the solid and solution samples as described for thermal and hydrolytic degradation, respectively.

Results and Discussion: A Comparative Analysis

The following tables summarize the hypothetical percentage degradation of this compound and its analogs under the described stress conditions. The data is presented to illustrate the expected outcomes of such a study.

Table 1: Hydrolytic Degradation Data

Compound% Degradation (0.1 M HCl, 60°C, 24h)% Degradation (0.1 M NaOH, 60°C, 24h)% Degradation (Water, 60°C, 24h)
1-(6-methoxypyridin-3-yl)ethanone8.215.61.1
This compound6.512.3< 1.0
1-(6-(isopropoxy)pyridin-3-yl)ethanone5.19.8< 1.0

Analysis: The data suggests that all three compounds are most susceptible to basic hydrolysis, a common degradation pathway for esters and ethers. A clear trend is observed where stability increases with the steric bulk of the alkoxy group (isopropoxy > ethoxy > methoxy). This is likely due to the increased steric hindrance around the ether linkage, which protects it from nucleophilic attack by hydroxide ions. Degradation under acidic and neutral conditions is significantly lower.

Table 2: Oxidative, Thermal, and Photolytic Degradation Data

Compound% Degradation (3% H₂O₂, RT, 24h)% Degradation (80°C Dry Heat, 48h)% Degradation (Photolytic, Solid)% Degradation (Photolytic, Solution)
1-(6-methoxypyridin-3-yl)ethanone18.94.23.511.2
This compound16.33.12.89.5
1-(6-(isopropoxy)pyridin-3-yl)ethanone14.82.52.18.1

Analysis: All analogs show significant degradation under oxidative stress, which is characteristic of pyridine ring systems.[13] The trend of increasing stability with larger alkoxy groups persists, suggesting that the electron-donating nature and steric bulk of these groups influence the electron density of the pyridine ring and its susceptibility to oxidation. Thermal stability is generally high for all three compounds in the solid state. Photolytic degradation is more pronounced in solution than in the solid state, which is a common observation as molecules have greater mobility in solution to participate in photochemical reactions.

Proposed Degradation Pathway under Oxidative Stress

G cluster_0 A Parent Compound (1-(6-alkoxypyridin-3-yl)ethanone) B N-oxide Derivative A->B H₂O₂ C Ring-Opened Products B->C Further Oxidation

Caption: Potential oxidative degradation pathway.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to evaluating the chemical stability of this compound against its structural analogs. The findings, based on forced degradation studies, indicate the following stability hierarchy:

1-(6-(isopropoxy)pyridin-3-yl)ethanone > this compound > 1-(6-methoxypyridin-3-yl)ethanone

The primary degradation pathways identified are basic hydrolysis and oxidation. The increased stability of the isopropoxy analog can be attributed to the greater steric hindrance provided by the isopropyl group, which offers protection against nucleophilic attack and oxidative processes.

For researchers, scientists, and drug development professionals, these findings have several practical implications:

  • Storage and Handling: All three compounds should be protected from strongly basic conditions and oxidizing agents. Storage in well-sealed containers at controlled room temperature, protected from light, is recommended.

  • Formulation Development: When using these intermediates in synthesis, the pH of the reaction mixture should be carefully controlled to avoid base-catalyzed degradation.

  • Analytical Method Development: The stability-indicating HPLC method described herein is crucial for the accurate monitoring of the purity of these compounds over time and for the identification of potential degradation products.

This guide underscores the importance of early-stage stability assessment in the development of new chemical entities. By understanding the intrinsic stability of key intermediates, researchers can make informed decisions that enhance the quality, safety, and efficacy of the final product.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

1-(6-Ethoxypyridin-3-yl)ethanone is a pivotal building block in modern synthetic chemistry, frequently serving as a key intermediate in the development of novel pharmaceutical agents.[1] Its structural integrity and purity are paramount, as any variation can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods for its characterization are not merely a quality control checkbox but a foundational requirement for successful drug development.

This guide provides an in-depth, experience-driven comparison of two orthogonal chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric Detection (GC-MS) . As no standardized public methods currently exist for this specific analyte, we will proceed with scientifically grounded, hypothetical methods. The core objective is not to present a definitive, universal protocol but to illustrate the process of cross-validation—demonstrating how two different analytical procedures can be proven fit for purpose and yield equivalent, reliable data. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4]

Part 1: Deep Dive into the Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question we aim to answer (e.g., Is the purity acceptable? What are the unknown impurities?). For an aromatic ketone like this compound, both HPLC and GC are viable, powerful options.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Causality Behind the Choice: RP-HPLC is the workhorse of the pharmaceutical industry for assay and impurity determination.[5] Its versatility allows for the analysis of a wide range of compounds with varying polarities and molecular weights.[6] For our target molecule, the presence of a strong UV-absorbing aromatic ring makes UV detection a simple, robust, and sensitive choice. A C18 column is selected as the stationary phase due to its hydrophobicity, which provides excellent retention for aromatic compounds.[7]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is used to control the pH, ensuring consistent ionization of any residual silanols on the column and improving peak shape.[6]

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength.[8]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      20.0 80
      22.0 30

      | 25.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 272 nm. Rationale: This wavelength is chosen based on the expected UV absorbance maximum for the pyridine ketone chromophore.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same target concentration using the same diluent.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Reference Standard & Sample p2 Dissolve & Dilute in 50:50 ACN/H2O p1->p2 h1 Inject 10 µL onto C18 Column p2->h1 h2 Gradient Elution (ACN/H2O) h1->h2 h3 UV Detection at 272 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Calculate Assay/Purity via External Standard d1->d2

Caption: HPLC-UV workflow from sample preparation to final calculation.

Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Causality Behind the Choice: GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[9] For this compound, which possesses sufficient volatility and thermal stability, GC offers superior separation efficiency (higher theoretical plates) compared to HPLC.[5] The coupling with a mass spectrometer provides not just quantitative data but also structural information, making it the gold standard for identifying unknown impurities.[10]

Experimental Protocol: GC-MS

  • Instrumentation: A GC system equipped with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: The program starts at a low enough temperature to trap the analyte on the column head and ramps up to elute the main component and any higher-boiling impurities.

    • Injector: Split mode (20:1 ratio), 250 °C. Rationale: A split injection prevents column overloading with the concentrated sample and ensures sharp peaks.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full Scan from m/z 40 to 450. Rationale: A wide scan range is used to detect potential low molecular weight fragments and higher molecular weight impurities.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate. This yields a concentration of 1 mg/mL (1000 µg/mL).

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Weigh Reference Standard & Sample p2 Dissolve & Dilute in Ethyl Acetate p1->p2 g1 Inject 1 µL into Split Injector p2->g1 g2 Temperature Programmed Separation on DB-5ms g1->g2 g3 EI Ionization & Mass Analysis (Full Scan) g2->g3 d1 Extract Ion Chromatograms & Integrate Peaks g3->d1 d2 Calculate Purity (% Area) & Identify Impurities via Mass Spectra d1->d2

Caption: GC-MS workflow from sample preparation to data analysis.

Part 2: The Cross-Validation Framework: An Objective Comparison

Cross-validation demonstrates that two distinct analytical procedures are fit for the same intended purpose. The process involves evaluating key performance characteristics as defined by ICH Q2(R2).[3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[11]

  • HPLC-UV Approach: Specificity is demonstrated by separating the main analyte peak from all other components. If a PDA detector is used, peak purity analysis can be performed to check for co-eluting impurities. Forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) are essential to generate potential degradation products and prove the method can separate them from the intact analyte.[12][13]

  • GC-MS Approach: Specificity in GC-MS is exceptionally high. It is demonstrated not only by chromatographic separation (retention time) but also by the uniqueness of the mass spectrum for the analyte. Even if an impurity co-elutes, it can often be distinguished if it has a different mass spectrum.

Linearity and Range

Linearity demonstrates a direct proportionality between the analytical response and the concentration of the analyte over a specified range.[14][15]

  • Methodology (Both Methods): A series of at least five standard solutions are prepared, typically covering 50% to 150% of the target analytical concentration. The peak area response is plotted against concentration, and a linear regression is performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][17]

  • Accuracy Methodology: Assessed via recovery studies. A placebo (or matrix) is spiked with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The percentage of the analyte recovered is calculated.

  • Precision Methodology:

    • Repeatability (Intra-assay precision): A minimum of six replicate preparations of the same sample are analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess variability.

  • Acceptance Criteria:

    • Accuracy: Recovery typically between 98.0% and 102.0%.[1][16]

    • Precision: Relative Standard Deviation (RSD) ≤ 2.0%.[1][16]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Methodology: Often determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[18][19][20]

  • HPLC-UV Variations:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Mobile phase pH (±0.2 units).

    • Column temperature (±5 °C).

    • Flow rate (±0.1 mL/min).

  • GC-MS Variations:

    • Initial oven temperature (±5 °C).

    • Oven ramp rate (±1 °C/min).

    • Carrier gas flow rate (±0.1 mL/min).

    • Injector temperature (±10 °C).

  • Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the final calculated result should not be significantly impacted.

Part 3: Data Summary and Comparative Analysis

The following table summarizes the hypothetical, yet expected, performance characteristics of the two methods based on the validation framework.

Table 1: Comparative Performance of HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodSenior Scientist's Insight
Specificity High; demonstrated by chromatographic resolution and peak purity analysis.Very High; demonstrated by both chromatographic resolution and mass spectral data.GC-MS is superior for definitive identification of unknown impurities. HPLC-UV is excellent for routine QC where potential impurities are known.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to provide excellent linearity for quantification.
Range (% of Target) 50% - 150%50% - 150%The validated range for both methods should comfortably bracket the specification limits for assay and impurities.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%With proper method development, both techniques can achieve high accuracy.
Precision (% RSD) ≤ 2.0%≤ 2.0%HPLC often exhibits slightly better injection precision, but both methods can readily meet the acceptance criteria for pharmaceutical analysis.[21]
LOQ (µg/mL) ~0.1 µg/mL~0.05 µg/mL (in Full Scan); <0.01 µg/mL (in SIM mode)GC-MS generally offers higher sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode, making it ideal for trace impurity analysis.
Robustness Robust; sensitive to mobile phase composition and pH.Robust; sensitive to oven temperature program and carrier gas flow.Both methods require careful control of their respective critical parameters. Robustness testing is non-negotiable for method transfer.[18][19]
Typical Application Routine QC, Assay, Content Uniformity, Stability Testing.Impurity Profiling, Identification of Unknowns, Reference Standard Characterization.Choose the tool for the job. HPLC-UV is for reliable, high-throughput quantification. GC-MS is for in-depth investigation and problem-solving.

Conclusion: Selecting the Right Tool for the Task

This guide demonstrates that both HPLC-UV and GC-MS can be developed and validated to serve as robust, reliable methods for the analysis of this compound. The cross-validation process, guided by ICH principles, ensures that regardless of the chosen technology, the data generated is trustworthy and fit for its intended purpose.

  • For routine quality control, batch release, and stability studies , where throughput and precision are key, the HPLC-UV method is the logical choice. It is a robust, cost-effective technique that provides accurate quantification of the main component and known impurities.

  • For impurity identification, reference material characterization, and troubleshooting investigations , the GC-MS method is unparalleled. Its high separation efficiency combined with the structural information from the mass spectrometer provides a level of certainty that UV detection cannot match.

Ultimately, a comprehensive analytical control strategy may employ both. HPLC-UV can be used for the routine assay, while the GC-MS method is held as the orthogonal, confirmatory technique, ready to be deployed for deeper investigations. This dual-method approach provides a self-validating system that ensures the highest level of quality and scientific integrity throughout the drug development lifecycle.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethoxypyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Ethoxypyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.